molecular formula C6H11NO2 B1368264 2,6-Dimethylmorpholin-3-one CAS No. 93240-61-0

2,6-Dimethylmorpholin-3-one

Cat. No.: B1368264
CAS No.: 93240-61-0
M. Wt: 129.16 g/mol
InChI Key: CJOJYCRMCKNQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylmorpholin-3-one is a chemical compound of significant interest in medicinal chemistry, particularly for central nervous system (CNS) research. The morpholine and morpholine-3-one scaffolds are recognized for their valuable properties in drug discovery, especially for their ability to improve brain permeability. This is due to a well-balanced lipophilic–hydrophilic profile and a chair-like flexible conformation that allows the ring to participate in key lipophilic–hydrophilic interactions . Recent studies highlight the morpholine-3-one structure as a promising lead for developing tracers for positron-emission tomography (PET) imaging. Specifically, this scaffold has been synthesized and evaluated as a potential reversible inhibitor for Monoacylglycerol lipase (MAGL), a serine hydrolase that plays an important role in endocannabinoid degradation in the brain . MAGL is a therapeutic target for treating neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease . The presence of the morpholine ring in pharmacophores is also found in compounds that modulate other CNS targets, such as cannabinoid receptors, which are of interest for pain management and inflammation . This product is intended for research purposes only, specifically for use in early-stage discovery chemistry and investigative studies concerning the central nervous system. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOJYCRMCKNQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557886
Record name 2,6-Dimethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93240-61-0
Record name 2,6-Dimethylmorpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylmorpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morpholinone scaffolds are significant structural motifs in medicinal chemistry, often imparting favorable pharmacokinetic properties to bioactive molecules. This technical guide presents a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2,6-dimethylmorpholin-3-one, a chiral heterocyclic compound with potential applications in drug discovery and development. As no direct, optimized synthesis for this specific molecule is prominently featured in the literature, this document outlines a robust and logical two-step synthetic strategy involving N-alkylation followed by an intramolecular cyclization (lactamization). The causality behind each experimental choice is thoroughly explained, providing a framework that is both instructional and adaptable. Furthermore, this guide establishes a self-validating system of characterization, detailing the predicted spectroscopic signatures (NMR, IR, MS) that unequivocally confirm the successful synthesis of the target structure. All protocols and analytical discussions are grounded in authoritative chemical principles to ensure scientific integrity and reproducibility.

Introduction: The Rationale and Strategic Approach

The morpholin-3-one core is a privileged scaffold found in a variety of pharmacologically active agents. Its inherent structural features, including a lactam (cyclic amide) and an ether linkage, offer a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. The introduction of methyl groups at the C2 and C6 positions creates two stereocenters, offering avenues for stereoselective synthesis and the exploration of chiral space in drug design.

Given the absence of a standardized protocol for this compound, a synthetic route was devised based on fundamental and reliable organic transformations. The strategy hinges on the construction of a linear amino acid precursor, which is then induced to cyclize, forming the target lactam.

Our retrosynthetic analysis is as follows:

The target molecule, a six-membered lactam, can be formed through an intramolecular amide bond formation. This points to a linear precursor: an N-substituted amino acid. Specifically, N-(2-hydroxypropyl)alanine contains all the necessary atoms and functional groups. This precursor can be logically assembled from two readily available chiral building blocks: an alanine ester and a propylene oxide derivative. This approach allows for control over the stereochemistry of the final product.

Retrosynthesis target This compound precursor N-(2-hydroxypropyl)alanine target->precursor Intramolecular Cyclization (Lactamization) reagents Alanine Ester + Propylene Oxide precursor->reagents N-Alkylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Detailed Protocol

The forward synthesis is a two-step process. The first step is a nucleophilic ring-opening of propylene oxide by an alanine ester, and the second is the lactamization of the resulting amino alcohol.

Step 1: Synthesis of Methyl N-(2-hydroxypropyl)-L-alaninate

Causality and Experimental Choices:

  • Reactants: L-alanine methyl ester hydrochloride is chosen as a cost-effective and stable source of the alanine backbone. Propylene oxide serves as the electrophile to introduce the 2-hydroxypropyl group. The use of enantiopure starting materials allows for diastereoselective synthesis.

  • Solvent and Base: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for this reaction. Propylene oxide itself can act as a scavenger for the HCl generated from the hydrochloride salt, creating benign 1-chloro-2-propanol and 2-chloro-1-propanol byproducts and driving the reaction forward without the need for a traditional amine base which could compete as a nucleophile.[1]

  • Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Detailed Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine methyl ester hydrochloride (1.39 g, 10 mmol).

  • Add anhydrous Tetrahydrofuran (THF, 40 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add propylene oxide (1.05 mL, 15 mmol, 1.5 equiv.) to the stirring suspension.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then remove the ice bath and continue stirring at room temperature for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The product should have a higher Rf value than the starting amino acid ester.

  • Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess propylene oxide.

  • The crude residue, containing the desired product and chloropropanol byproducts, can be purified by flash column chromatography on silica gel or carried forward to the next step if deemed sufficiently pure.

Step 2: Intramolecular Cyclization to form this compound

Causality and Experimental Choices:

  • Reaction Type: This step is an intramolecular cyclization, specifically a lactamization, to form the six-membered ring.[2][3] This type of transformation is common in peptide and heterocyclic chemistry.

  • Saponification: The methyl ester of the precursor must first be hydrolyzed to the corresponding carboxylic acid to enable amide bond formation with the secondary amine. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and effective method for this saponification.

  • Cyclization Conditions: Heating the resulting amino acid in a high-boiling, non-polar solvent like toluene with a Dean-Stark apparatus facilitates the removal of water, which drives the equilibrium towards the formation of the lactam product. This is a classic thermal condensation method.

Detailed Protocol:

  • Dissolve the crude methyl N-(2-hydroxypropyl)-L-alaninate from Step 1 in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.63 g, 15 mmol, 1.5 equiv.) to the solution.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

  • Once the saponification is complete, carefully acidify the reaction mixture to pH ~6-7 with 1M HCl. This protonates the carboxylate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxypropyl)-L-alanine.

  • Transfer the crude amino acid to a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Add toluene (50 mL) and heat the mixture to reflux.

  • Continuously remove the water that collects in the Dean-Stark trap. The reaction is typically complete within 12-24 hours.

  • Monitor the reaction by TLC for the formation of the new, less polar product.

  • Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel (Eluent: gradient of 50% to 100% Ethyl Acetate in Hexanes).

Workflow for Analysis and Purification

A robust workflow is essential for ensuring the identity and purity of the final compound. This involves a combination of chromatographic monitoring and spectroscopic confirmation.

Workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_purification Purification & Isolation cluster_characterization Structural Confirmation s1 Step 1: N-Alkylation s2 Step 2: Lactamization s1->s2 tlc TLC Monitoring s1->tlc Check Completion s2->tlc Check Completion workup Aqueous Workup & Extraction s2->workup chromatography Flash Column Chromatography workup->chromatography nmr NMR ('H, '³C) chromatography->nmr ir IR Spectroscopy chromatography->ir ms Mass Spectrometry chromatography->ms

Caption: Overall workflow from synthesis to final characterization.

Comprehensive Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques. The following data are predicted based on the expected structure and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra will depend on the relative stereochemistry (cis or trans) of the methyl groups. For this guide, we will predict the data for the cis isomer, which is often the thermodynamically favored product in similar cyclizations.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.10m (dq)1HH-6Proton on carbon adjacent to ether oxygen (C-O-H ), deshielded. Coupled to CH₃ and H-5 protons.
~3.85q1HH-2Proton on carbon adjacent to carbonyl and ether oxygen (O-C(=O)-N-CH ), deshielded. Coupled to CH₃.
~3.40dd1HH-5 (axial)Proton on carbon adjacent to nitrogen, axial position.
~2.80dd1HH-5 (equatorial)Proton on carbon adjacent to nitrogen, equatorial position.
~1.45d3HC2-CH₃Methyl group coupled to H-2.
~1.25d3HC6-CH₃Methyl group coupled to H-6.

Note: The N-H proton may appear as a broad singlet between 6.0-8.0 ppm, or may not be observed due to exchange.[5][6][7]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~170.5C=O (C-3)Carbonyl carbon of a six-membered lactam.[8][9]
~72.0C-6Carbon adjacent to ether oxygen.
~55.0C-2Carbon alpha to both the lactam nitrogen and the ether oxygen.
~48.0C-5Carbon adjacent to the lactam nitrogen.
~19.0C2-CH₃Methyl carbon at the 2-position.
~18.5C6-CH₃Methyl carbon at the 6-position.

Reference for general ¹³C shifts:[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentRationale
~3200Medium, BroadN-H stretchCharacteristic of a secondary amide (lactam) involved in hydrogen bonding.[11]
2980-2850Medium-StrongC-H stretch (sp³)Aliphatic C-H bonds of the methyl and methylene groups.
~1675 Strong C=O stretch (Amide I) This is a key diagnostic peak for a six-membered ring lactam. Its position is lower than esters due to amide resonance.[11][12][13][14]
~1120StrongC-O-C stretchAsymmetric stretch of the ether linkage within the morpholine ring.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation data, which acts as a fingerprint for the molecule.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z ValueProposed Fragment IonRationale for Fragmentation
129[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed. Corresponds to the molecular weight of C₆H₁₁NO₂.
114[M - CH₃]⁺Loss of a methyl radical from either the C2 or C6 position via alpha-cleavage. This is a common fragmentation pathway.[15][16][17]
86[M - CH₃CO]⁺Loss of an acetyl radical, likely from cleavage of the C2-C3 and C2-N bonds.
72[C₃H₆NO]⁺Cleavage of the ring, potentially losing the C5-C6 portion.
57[C₃H₅O]⁺ or [C₃H₇N]⁺Further fragmentation of the ring structure.
44[CH₃-CH=NH₂]⁺A common fragment resulting from cleavage adjacent to the nitrogen atom.

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of this compound. By leveraging a logical two-step synthetic sequence of N-alkylation and intramolecular lactamization, the target compound can be accessed from readily available starting materials. The comprehensive characterization protocol, based on predicted NMR, IR, and MS data, establishes a clear and self-validating pathway for structural confirmation. This document is intended to empower researchers in medicinal chemistry and drug development with a practical and adaptable methodology for accessing this valuable heterocyclic scaffold.

References

  • Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones. Organic & Biomolecular Chemistry. [Link]

  • 13C NMR chemical shifts of ε-lactams (ppm). ResearchGate. [Link]

  • Infrared Spectroscopy of Amides and Lactams. St. Paul's Cathedral Mission College. [Link]

  • Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • Synthesis of morpholines. Organic Chemistry Portal. [Link]

  • Structural determination of ε-lactams by 1H and 13C NMR. ResearchGate. [Link]

  • 1H and 13C NMR spectra of N-substituted morpholines. ResearchGate. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central, National Institutes of Health. [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and form II (green curves). ResearchGate. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central, National Institutes of Health. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. [Link]

  • Mass spectra of morpholine cation and fragment ions. ResearchGate. [Link]

  • 13C NMR spectroscopy Chemical shift. University of Delhi. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]

  • 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]

  • Use of propylene oxide as an acid scavenger in peptide synthesis.
  • Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. YouTube. [Link]

  • Synthesis of Tricyclic Quinazolinones via Intramolecular Cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. PubMed, National Institutes of Health. [Link]

  • Fragmentation and Interpretation of Spectra. University of Wisconsin-Platteville. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central, National Institutes of Health. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • Direct N-alkylation of unprotected amino acids with alcohols. PubMed Central, National Institutes of Health. [Link]

  • Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calculation study. Trade Science Inc. [Link]

  • Intramolecular cyclization: Significance and symbolism. Lateral. [Link]

  • Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols, Cell Press. [Link]

  • Three Methods for Peptide Cyclization Via Lactamization. Springer Nature Experiments. [Link]

  • Targeted quantification of amino acids by dansylation. PubMed Central, National Institutes of Health. [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ACS Publications. [Link]

  • Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PubMed Central, National Institutes of Health. [Link]

  • Propylene oxide ring opening with aniline:a combined experim. Trade Science Inc. [Link]

Sources

"physicochemical properties of 2,6-Dimethylmorpholin-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Morpholine Scaffolds, with a Focus on the Characterization of 2,6-Dimethylmorpholin-3-one

Foreword: Navigating the Known and the Unknown

Therefore, this document serves a dual purpose. First, it collates and presents the established physicochemical properties of the well-characterized parent scaffold, 2,6-Dimethylmorpholine , providing a critical baseline for comparison. Second, and more importantly, it outlines the rigorous experimental methodologies and theoretical considerations a researcher must employ to characterize a novel derivative like this compound. This approach transforms a data gap into a practical guide for discovery, grounding our exploration in established scientific protocols and expert analysis.

Chemical Identity and Structural Analysis

The foundational step in characterizing any molecule is to define its structure and identity. The introduction of a carbonyl group at the 3-position of the 2,6-dimethylmorpholine ring fundamentally alters its electronic and steric properties.

The Parent Scaffold: 2,6-Dimethylmorpholine

2,6-Dimethylmorpholine is a heterocyclic compound that exists as a mixture of cis and trans isomers. It serves as a crucial reference point.[1][2]

  • IUPAC Name: 2,6-dimethylmorpholine[1][2]

  • Molecular Formula: C₆H₁₃NO[1][2][3][4]

  • CAS Number: 141-91-3 (for isomer mixture)[1][2][4]

  • Canonical SMILES: CC1CNCC(O1)C[1]

The Target Compound: this compound

This derivative incorporates a lactam (cyclic amide) functionality. This structural change is predicted to significantly impact its physicochemical profile compared to the parent amine.

  • Predicted IUPAC Name: this compound

  • Predicted Molecular Formula: C₆H₁₁NO₂

  • Canonical SMILES: CC1CC(=O)NO1

Diagram 1: Structural Comparison The following diagram illustrates the structural relationship between the parent scaffold and the target compound, highlighting the key functional group modification.

G cluster_0 Parent Scaffold cluster_1 Target Compound A 2,6-Dimethylmorpholine C₆H₁₃NO B This compound C₆H₁₁NO₂ A->B Introduction of C3 Carbonyl Group G start Start prep 1. Add excess solid to known volume of water start->prep equil 2. Agitate at constant T (24-48h) prep->equil separate 3. Centrifuge to pellet undissolved solid equil->separate sample 4. Sample clear supernatant separate->sample quant 5. Quantify concentration (e.g., HPLC-UV) sample->quant end End: Solubility Value quant->end

Caption: Workflow for the equilibrium shake-flask solubility assay.

Determination of pKa (Acid Dissociation Constant)

Expertise & Causality: Potentiometric titration is a highly accurate method for pKa determination. [5]It relies on monitoring pH changes as a titrant is added, with the pKa corresponding to the pH at the half-equivalence point where the concentrations of the acidic and basic forms are equal. For an amide like this compound, we are primarily interested in its potential acidic N-H proton, so a titration with a strong base is appropriate.

Protocol: Potentiometric Titration for pKa Determination

  • System Setup: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, carbonate-free water. Causality: Carbonate in water can act as a buffer, interfering with the titration curve.

  • Titration: Place the pH electrode in the sample solution. Add small, precise increments of a standardized, strong base (e.g., 0.1 M NaOH) using a burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Calculation: Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). The pKa is the pH value at which exactly half of the volume of titrant required to reach the equivalence point has been added. 6. Trustworthiness: The protocol's validity is confirmed by the clear sigmoidal shape of the titration curve and the sharpness of the inflection point.

Determination of LogP (Octanol-Water Partition Coefficient)

Expertise & Causality: LogP is a critical measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. [6][7]The shake-flask method is the "gold standard" direct measurement technique. [8]The key to accuracy is pre-saturating the n-octanol and water phases with each other to ensure that the partitioning measurement reflects a true thermodynamic equilibrium.

Protocol: Shake-Flask Method for LogP Determination

  • Solvent Preparation: Prepare a stock of n-octanol saturated with water and a separate stock of water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing the layers to separate overnight. Causality: This prevents volume changes during the experiment and ensures the activity of each solvent is constant.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

  • Partitioning: In a glass vial, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated water (e.g., 2 mL of each).

  • Equilibration: Seal the vial and shake gently for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous]. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P). [7]

Diagram 3: LogP Shake-Flask Workflow

G start Start prep_solvents 1. Prepare pre-saturated n-octanol and water start->prep_solvents prep_sample 2. Dissolve compound in pre-saturated n-octanol prep_solvents->prep_sample partition 3. Mix octanol solution with pre-saturated water prep_sample->partition equil 4. Shake to equilibrate partition->equil separate 5. Centrifuge to separate phases equil->separate quant 6. Measure concentration in both octanol and water phases separate->quant calc 7. Calculate P and LogP quant->calc end End: LogP Value calc->end

Caption: Workflow for LogP determination via the shake-flask method.

Relevance in Drug Development

The physicochemical properties of a molecule like this compound are not mere academic data points; they are critical predictors of its behavior in a biological system.

  • Solubility: Adequate aqueous solubility is a prerequisite for oral bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed. Low solubility can be a major hurdle in drug development, requiring complex formulation strategies. [7]* pKa: The ionization state of a molecule at physiological pH (around 7.4) is dictated by its pKa. This affects its solubility, membrane permeability, and interaction with biological targets. The predicted low basicity of the this compound nitrogen means it will be neutral at physiological pH, which generally favors membrane permeation.

  • LogP: This value is a key component of drug-likeness rules, such as Lipinski's Rule of 5, which suggests an optimal LogP of <5 for oral drugs. [7]LogP influences membrane permeability, plasma protein binding, and metabolic clearance. The predicted negative LogP for this compound suggests it is a polar, hydrophilic molecule.

By experimentally determining these core properties, researchers can make informed decisions about a compound's potential as a drug candidate, guiding subsequent optimization and formulation efforts.

References

  • How To Find Pka. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • LogP/D - Cambridge MedChem Consulting. (n.d.).
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC - NIH.
  • How To Determine PKA Of Organic Compounds?. (2025, February 14). Chemistry For Everyone - YouTube.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • 2.2: Solubility Lab. (2021, September 11). Chemistry LibreTexts.
  • 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500. (n.d.). PubChem - NIH.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Determination of solubility: A laboratory experiment. (n.d.). Journal of Chemical Education.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (n.d.). PubMed.
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13). ACS Publications.
  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862. (n.d.). PubChem.
  • cis-2,6-dimethylmorpholine. (n.d.). Stenutz.
  • cis-2,6-Dimethylmorpholine CAS#: 6485-55-8. (n.d.). ChemicalBook.
  • 2,6-dimethyl morpholine, 141-91-3. (n.d.). The Good Scents Company.
  • Morpholine, 2,6-dimethyl-. (n.d.). NIST WebBook.
  • 2,6-Dimethylmorpholine 97 141-91-3. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 276252-73-4 | (2S,6S)-2,6-Dimethylmorpholine. (n.d.). ChemScene.
  • Chemical Properties of Morpholine, 2,6-dimethyl- (CAS 141-91-3). (n.d.). Cheméo.
  • 2,6-Dimethylmorpholine. (n.d.). CHEMICAL POINT.
  • Morpholine, 2,6-dimethyl-. (n.d.). NIST WebBook.
  • Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC.
  • 2,6-Dimethylmorpholine | CAS 141-91-3 | SCBT. (n.d.). Santa Cruz Biotechnology.

Sources

An In-depth Technical Guide to 2,6-Dimethylmorpholin-3-one: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,6-dimethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its status as a relatively novel or uncatalogued chemical entity, this document addresses the current scarcity of public data by proposing a systematic nomenclature and a plausible synthetic pathway. By drawing parallels with the well-documented chemistry of the morpholin-3-one scaffold, this guide offers insights into the potential physicochemical properties and therapeutic applications of this compound, thereby serving as a valuable resource for researchers navigating the exploration of new chemical space.

Introduction: The Morpholin-3-one Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it imparts to parent drug molecules.[1] The introduction of a carbonyl group at the 3-position to form the morpholin-3-one core further enhances the synthetic versatility of this heterocycle, providing a key building block for a diverse array of biologically active compounds.[2] Derivatives of morpholin-3-one are integral to the development of therapeutics targeting a range of conditions, from infectious diseases to neurological disorders.[1][3]

This guide focuses on a specific derivative, this compound, providing a foundational understanding for its synthesis and potential utility.

Chemical Identity and Nomenclature

A thorough search of prominent chemical databases reveals a lack of a specific CAS Registry Number for this compound. This suggests that the compound is not widely commercially available or has not been extensively catalogued.

For clarity, it is essential to distinguish the target molecule from the well-documented compound, 2,6-dimethylmorpholine .

Feature2,6-DimethylmorpholineThis compound (Proposed)
Structure Contains a saturated morpholine ring with methyl groups at positions 2 and 6.Contains a morpholine ring with a ketone at the 3-position and methyl groups at positions 2 and 6.
CAS Number 141-91-3 (for the mixture of cis and trans isomers)Not available
IUPAC Name 2,6-DimethylmorpholineThis compound (Systematic)

Based on the principles of IUPAC nomenclature, the systematic name for the target compound is This compound . The numbering of the morpholine ring begins with the oxygen atom as position 1 and proceeds towards the nitrogen atom.

Proposed Synthesis of this compound

The synthesis of morpholin-3-ones can be achieved through several established routes, most notably via the intramolecular cyclization of N-substituted 2-aminoethanols.[2] A plausible and efficient pathway for the synthesis of this compound is proposed below, based on analogous reactions.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the amide bond, leading back to an N-substituted alaninol derivative.

G This compound This compound N-(2-hydroxypropyl)chloroacetamide N-(2-hydroxypropyl)chloroacetamide This compound->N-(2-hydroxypropyl)chloroacetamide Intramolecular Williamson Ether Synthesis Alaninol Alaninol N-(2-hydroxypropyl)chloroacetamide->Alaninol Amide Formation Chloroacetyl chloride Chloroacetyl chloride N-(2-hydroxypropyl)chloroacetamide->Chloroacetyl chloride Amide Formation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a two-step process starting from commercially available alaninol (2-amino-1-propanol).

Step 1: N-Chloroacetylation of Alaninol

Alaninol is reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. This reaction forms the intermediate, N-(1-hydroxypropan-2-yl)chloroacetamide.

Step 2: Intramolecular Cyclization

The N-(1-hydroxypropan-2-yl)chloroacetamide intermediate is then treated with a base, such as sodium hydride or potassium tert-butoxide, to facilitate an intramolecular Williamson ether synthesis. The alkoxide formed from the hydroxyl group displaces the chloride on the adjacent chloroacetyl group, leading to the formation of the morpholin-3-one ring.

G cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization Alaninol Alaninol Intermediate N-(1-hydroxypropan-2-yl)chloroacetamide Alaninol->Intermediate Et3N, DCM Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Intermediate_2 N-(1-hydroxypropan-2-yl)chloroacetamide Product This compound Intermediate_2->Product NaH, THF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol Considerations

Materials:

  • Alaninol

  • Chloroacetyl chloride

  • Triethylamine

  • Sodium hydride (or Potassium tert-butoxide)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • N-Chloroacetylation:

    • Dissolve alaninol and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-hydroxypropan-2-yl)chloroacetamide.

  • Intramolecular Cyclization:

    • Dissolve the crude intermediate in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Potential Physicochemical Properties and Stereochemistry

The introduction of two methyl groups at the C2 and C6 positions of the morpholin-3-one ring introduces chirality. Therefore, this compound can exist as different stereoisomers (cis and trans diastereomers), each of which can be a pair of enantiomers.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₁NO₂Based on the proposed structure.
Molecular Weight 129.16 g/mol Calculated from the molecular formula.
Chirality Chiral centers at C2 and C6Leads to the possibility of cis and trans diastereomers.
Polarity PolarPresence of amide and ether functional groups.
Solubility Likely soluble in polar organic solvents and moderately soluble in water.The morpholine moiety generally confers good solubility.
Hydrogen Bonding The N-H proton can act as a hydrogen bond donor, and the oxygen atoms of the ether and carbonyl groups can act as hydrogen bond acceptors.These interactions will influence its physical properties and biological activity.

Potential Applications in Drug Discovery

The morpholin-3-one scaffold is a key component in a number of compounds with diverse biological activities. By analogy, this compound could serve as a valuable starting point for the development of novel therapeutic agents.

Central Nervous System (CNS) Disorders

Morpholine-containing compounds are well-represented among CNS-active drugs due to their ability to cross the blood-brain barrier.[1] The morpholin-3-one core could be explored for its potential in developing novel antidepressants, anxiolytics, and antipsychotics.

Antimicrobial Agents

Derivatives of 4-(4-aminophenyl)morpholin-3-one have demonstrated promising antimicrobial and antifungal activities.[3] This suggests that the this compound scaffold could be functionalized to develop new classes of antibiotics.

Anticoagulants

4-(4-Aminophenyl)morpholin-3-one is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3][4] This highlights the potential of the morpholin-3-one core in the design of inhibitors of coagulation cascade enzymes.

G cluster_apps Potential Therapeutic Areas Scaffold This compound Scaffold CNS Central Nervous System Disorders Scaffold->CNS Blood-Brain Barrier Permeability Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial Structural Analogy to Known Antimicrobials Anticoagulant Anticoagulant Drugs Scaffold->Anticoagulant Core of Known Anticoagulants

Caption: Potential therapeutic applications of the this compound scaffold.

Conclusion

While this compound is not a widely catalogued compound, its synthesis is achievable through established methodologies in organic chemistry. Its structural similarity to known bioactive molecules suggests that it holds significant potential as a building block in drug discovery and development. This guide provides a foundational framework for researchers to begin their exploration of this promising, yet under-investigated, chemical entity. Further research into the stereoselective synthesis and biological evaluation of the different isomers of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Pharmaffiliates. (2025, March 5). 4-(4-Aminophenyl)morpholin-3-one: Comprehensive Overview and Applications. [Link]

  • Moreira, V., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 26(15), 4627. [Link]

  • Bayer Healthcare AG. (2005). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2005/026135 A1).
  • Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Wikipedia. (2023, December 28). Morpholine. [Link]

  • PubChem. (n.d.). 3-Morpholinone. Retrieved January 21, 2026, from [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1836–1853. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 11370-11389. [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(26), 22001–22012. [Link]

  • Costantino, L., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1836–1853. [Link]

  • Banik, B. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 11370-11389. [Link]

  • PubChem. (n.d.). Morpholine. Retrieved January 21, 2026, from [Link]

Sources

"spectral data of 2,6-Dimethylmorpholin-3-one (NMR, IR, MS)"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of 2,6-Dimethylmorpholin-3-one

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of this compound. In the absence of readily available, consolidated experimental data in public spectral databases, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral signature. By dissecting the molecule's structure and drawing upon data from analogous compounds, this guide serves as an essential reference for researchers engaged in the synthesis, identification, and characterization of morpholinone derivatives. Each section includes a standardized experimental protocol, detailed interpretation of the predicted data, and the scientific rationale underpinning each assignment.

Introduction and Molecular Structure

This compound is a heterocyclic compound incorporating a morpholine ring with a ketone functionality at the 3-position (a lactam) and two methyl substituents at the 2- and 6-positions. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and spectroscopic methods are the cornerstone of this process. This guide provides the foundational knowledge required to identify and characterize this molecule using NMR, IR, and MS.

The molecular structure and atom numbering scheme used for spectral assignment are presented below. The stereochemistry of the methyl groups (cis or trans) would significantly influence the finer details of the NMR spectra; for this predictive analysis, we will consider a general case while noting where stereoisomerism is most relevant.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of this compound is based on established chemical shift ranges and the inductive effects of the adjacent nitrogen, ether oxygen, and amide carbonyl functionalities.[1]

Experimental Protocol: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; filter if any particulate matter is present.[3]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution.[4]

  • Acquisition: Acquire the spectrum using a standard pulse sequence. For quantitative results, a 90° pulse with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is recommended. Typically, 16-64 scans are sufficient for a sample of this concentration.[5]

  • Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[6] Integrate all peaks and analyze the multiplicities and coupling constants.

Predicted ¹H NMR Data
Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Interpretation
N-H (on N4)6.0 - 7.5Broad Singlet-The amide proton is typically deshielded and often appears as a broad signal due to quadrupole coupling with the nitrogen and possible chemical exchange. Its exact shift is highly dependent on solvent and concentration.
C2-H 4.0 - 4.5Quartet (q)~7.0This proton is adjacent to three electron-withdrawing groups: the ether oxygen (O1), the amide nitrogen (N4), and the carbonyl group (C3). This environment causes significant deshielding, shifting it far downfield. It will be split into a quartet by the three protons of the adjacent methyl group (Me2).
C6-H 3.6 - 4.1Multiplet (m)-This proton is adjacent to the ether oxygen (O1) and the amine nitrogen (N4), leading to a downfield shift, though less pronounced than C2-H due to the absence of the adjacent carbonyl. Its multiplicity will be complex due to coupling with the C5 protons and the C6-methyl protons.
C5-H₂ 2.8 - 3.4Multiplet (m)-These protons are adjacent to the nitrogen atom. The two protons on this carbon are diastereotopic and will likely appear as two separate multiplets, coupling with each other and with the proton on C6.
C2-CH₃ 1.3 - 1.5Doublet (d)~7.0This methyl group is attached to a carbon (C2) bearing a proton. It will be split into a doublet by the single C2-H proton. The proximity to the electronegative oxygen and the carbonyl group results in a moderate downfield shift compared to a standard alkyl methyl group.
C6-CH₃ 1.1 - 1.3Doublet (d)~6.5This methyl group is also split into a doublet by the adjacent C6-H proton. It is expected to be slightly more upfield than the C2-methyl because it is further from the strong deshielding effect of the carbonyl group.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, with their chemical shifts being highly sensitive to their chemical environment.

Experimental Protocol: ¹³C NMR Spectrum Acquisition
  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Use 20-50 mg of the compound in 0.7 mL of deuterated solvent.[2]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.[4]

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This results in each unique carbon appearing as a singlet. A sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay are necessary to obtain a good signal-to-noise ratio, especially for the quaternary carbonyl carbon.

  • Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale & Interpretation
C3 (C=O)168 - 175The amide carbonyl carbon is highly deshielded and appears significantly downfield. This is a characteristic peak for lactams.
C2 65 - 75This carbon is bonded to both the ether oxygen and the amide nitrogen, causing a strong deshielding effect. Its exact position can be predicted more accurately using computational methods.[7][8]
C6 55 - 65Bonded to the ether oxygen and amine nitrogen, this carbon is also significantly deshielded but is expected to be upfield relative to C2 due to the absence of the adjacent carbonyl group's influence.
C5 45 - 55This carbon is adjacent to the nitrogen atom, which shifts it downfield compared to a simple alkane carbon.
C2-CH₃ 18 - 25A typical chemical shift for a methyl group on a substituted carbon.
C6-CH₃ 16 - 22Expected to be in a similar region to the C2-methyl, possibly slightly upfield.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: FT-IR Spectrum Acquisition
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is simplest. Place a small amount of the powdered sample directly onto the ATR crystal.[9] Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.[10]

  • Data Acquisition: Place the sample (or ATR accessory) in the spectrometer. First, collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum.[11] The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

  • Parameters: A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[12]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3200 - 3300 N-H StretchMediumThis band is characteristic of the N-H bond in a secondary amide. Its position and broadness can be affected by hydrogen bonding.
2850 - 3000 C-H Stretch (sp³)Medium-StrongThese absorptions arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups on the morpholine ring.[13]
~1670 C=O Stretch (Amide)Strong, SharpThis is the most diagnostic peak in the spectrum. The carbonyl stretch of a six-membered lactam (cyclic amide) typically appears in this region. Ring strain and substitution can influence the exact frequency.[14]
1250 - 1350 C-N StretchMediumCharacteristic stretching vibration for the C-N bond of the amide and amine functionalities.
1050 - 1150 C-O-C StretchStrongThis absorption corresponds to the asymmetric stretching of the C-O-C ether linkage within the morpholine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern after ionization.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15] The sample must be free of non-volatile materials.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC). The sample is vaporized and separated on a capillary column.[16] A suitable temperature program is developed to ensure good separation and peak shape.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method. The instrument scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.[17]

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The molecular formula of this compound is C₆H₁₁NO₂. Its molecular weight is 129.16 g/mol .

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z = 129 . As an odd-electron ion containing one nitrogen atom, its mass will be odd, consistent with the Nitrogen Rule.[18]

  • Major Fragmentation Pathways: Amides and cyclic ethers exhibit characteristic fragmentation patterns. The primary cleavage for amides is often at the N-CO bond.[19][20] Alpha-cleavage adjacent to the ether oxygen is also a favorable process.

fragmentation M [M]+• m/z = 129 frag1 Loss of •CH₃ [M-15]+ m/z = 114 M->frag1 α-cleavage at C2 or C6 frag2 Loss of C₂H₄O (McLafferty-like) m/z = 85 M->frag2 Rearrangement frag3 Loss of •CO-CH₃ [M-57]+ m/z = 72 M->frag3 Ring Cleavage frag4 Acylium Ion [CH₃CHCO]+ m/z = 57 M->frag4 N-CO Cleavage

Caption: Proposed major fragmentation pathways for this compound under EI-MS.

Summary of Key Predicted Fragments:

m/zProposed FragmentInterpretation
129 [C₆H₁₁NO₂]⁺˙ Molecular Ion (M⁺˙)
114 [M - CH₃]⁺Loss of a methyl radical via alpha-cleavage at C2 or C6. This is a very common fragmentation for methyl-substituted rings.
85 [C₄H₇NO]⁺˙Loss of acetaldehyde (CH₃CHO) via a rearrangement process, likely initiated by cleavage of the C2-C3 bond.
72 [C₄H₁₀N]⁺Result of ring cleavage involving the loss of the carbonyl group and a methyl group.
57 [C₃H₅O]⁺Formation of an acylium ion [CH₃CHCO]⁺ resulting from cleavage of the N4-C3 and C2-O1 bonds. This is a common pathway for lactams.[19]
43 [C₂H₅N]⁺˙Fragment corresponding to the nitrogen-containing part of the ring after cleavage.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

  • ¹H NMR: Characteristic downfield signals for protons at C2 and C6, and distinct doublets for the two methyl groups.

  • ¹³C NMR: A diagnostic lactam carbonyl peak around 170 ppm and two deshielded carbons (C2 and C6) attached to heteroatoms.

  • IR: A strong, sharp carbonyl (C=O) absorption band around 1670 cm⁻¹, confirming the lactam functional group.

  • MS: A molecular ion peak at m/z 129, followed by a characteristic fragmentation pattern involving the loss of methyl groups and cleavage of the amide and ether bonds.

This predictive guide provides a robust framework for researchers to interpret experimental data, validate synthesis, and confirm the identity of this compound.

References

  • University of Alberta. (2024). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Abraham, R. J., & Mobli, M. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe.
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Tong, J., et al. (2021). 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online.
  • Ermer, J., & Bienfait, B. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(18), 4737-4744.
  • Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Smith, A. B., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4648-4659.
  • re3data.org. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.).
  • re3data.org. (2023).
  • Lafayette College Libraries. (n.d.).
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of California, Los Angeles, Department of Chemistry. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax.
  • Innovatech Labs. (2014). Learn About GC/MS Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.).
  • Scribd. (n.d.). IR Spectrum Frequency Table.
  • Royal Society of Chemistry. (2017).
  • National Center for Biotechnology Information. (2018).
  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Michigan State University, Department of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66953, 3-Morpholinone. PubChem. Retrieved from [Link]

  • University of Washington. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • Creative Proteomics. (n.d.).
  • University of California, Davis. (n.d.).
  • Missouri University of Science and Technology. (n.d.). Fourier Transform Infrared Spectroscopy.
  • National Center for Biotechnology Information. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy.
  • Oregon State University. (n.d.). Beaudry Group Routine 1H NMR Guidelines.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook, Morpholine, 2,6-dimethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook, Morpholine, 2,6-dimethyl-.
  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles.
  • Iowa State University, Chemical Instrumentation Facility. (n.d.).
  • LibreTexts Chemistry. (n.d.).
  • LookChem. (n.d.). Cas 446292-04-2, 4-(4-NITROPHENYL)MORPHOLIN-3-ONE.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11644240, 4-(3-Nitrophenyl)morpholin-3-one. PubChem.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition.
  • PubChemLite. (n.d.). 2,6-dimethylmorpholine (C6H13NO).
  • LibreTexts Chemistry. (2023).

Sources

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethylmorpholin-3-one: Synthesis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Criticality of Stereoisomerism in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the three-dimensional architecture of a molecule is not merely a structural curiosity but a fundamental determinant of its biological activity. The subtle yet profound differences between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can elicit dramatically divergent physiological responses. One enantiomer may be a potent therapeutic agent, while its mirror image could be inert or, in some well-documented cases, dangerously toxic.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemical landscape of a molecule of interest is therefore not just advantageous, but imperative.

This guide provides an in-depth technical exploration of the stereoisomers of 2,6-dimethylmorpholin-3-one, a heterocyclic compound with a morpholine scaffold, a structural motif present in numerous bioactive molecules.[2] While literature on this specific substituted morpholin-3-one is not abundant, this document, drawing from established principles of stereochemistry and analytical science, will serve as a foundational resource. We will delve into the theoretical basis of its stereoisomerism, propose robust synthetic and separation strategies, and detail advanced characterization techniques.

The Stereochemical Landscape of this compound

The structure of this compound features two chiral centers at positions C2 and C6. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2n stereoisomers.[3] For this compound, with n=2, we can predict a maximum of four stereoisomers.

These stereoisomers exist as two pairs of enantiomers. The relative orientation of the two methyl groups (at C2 and C6) gives rise to diastereomers, which are designated as cis (on the same side of the ring) and trans (on opposite sides of the ring). Each of these diastereomers is chiral and exists as a pair of enantiomers.

  • Cis-isomers: (2R,6S)-2,6-dimethylmorpholin-3-one and (2S,6R)-2,6-dimethylmorpholin-3-one. These are enantiomers of each other.

  • Trans-isomers: (2R,6R)-2,6-dimethylmorpholin-3-one and (2S,6S)-2,6-dimethylmorpholin-3-one. These are also enantiomers of each other.

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer 2R,6S (2R,6S)-2,6-dimethylmorpholin-3-one 2S,6R (2S,6R)-2,6-dimethylmorpholin-3-one 2R,6S->2S,6R Enantiomers 2R,6R (2R,6R)-2,6-dimethylmorpholin-3-one 2R,6S->2R,6R Diastereomers 2S,6S (2S,6S)-2,6-dimethylmorpholin-3-one 2R,6S->2S,6S Diastereomers 2S,6R->2R,6R Diastereomers 2S,6R->2S,6S Diastereomers 2R,6R->2S,6S Enantiomers

Stereoisomeric relationships of this compound.

Synthetic Pathways to this compound Stereoisomers

The synthesis of morpholin-3-ones can be achieved through various routes, often involving the cyclization of an appropriate amino alcohol precursor. For the stereocontrolled synthesis of this compound, a plausible approach involves the cyclization of a stereodefined N-substituted 2-amino-1-propanol derivative with a suitable C2 synthon.

A generalized, yet technically sound, synthetic protocol is outlined below. The key to obtaining specific stereoisomers lies in the use of enantiomerically pure starting materials.

Proposed Synthetic Protocol:
  • Starting Material Selection: Begin with an enantiomerically pure alanine ester (e.g., (R)- or (S)-alanine methyl ester).

  • N-Alkylation: React the alanine ester with a suitable propylene oxide equivalent (e.g., (R)- or (S)-propylene oxide) under basic conditions. This step introduces the second chiral center. The choice of enantiomers for the alanine ester and propylene oxide will determine the resulting diastereomer (cis or trans).

  • Hydrolysis: Saponify the resulting ester to the corresponding carboxylic acid.

  • Cyclization: Induce intramolecular cyclization of the N-(2-hydroxypropyl)alanine derivative to form the this compound ring. This can be achieved by activating the carboxylic acid (e.g., using a carbodiimide reagent) or by thermal dehydration.

  • Purification: The crude product should be purified by column chromatography to isolate the desired morpholin-3-one.

Causality in Experimental Choices: The use of enantiomerically pure starting materials is paramount for achieving a stereoselective synthesis, minimizing the need for challenging chiral separations of all four stereoisomers later on. The choice of coupling agents for the cyclization step can influence the reaction yield and purity.

Chiral Separation: Isolating the Stereoisomers

Even with stereoselective synthesis, the final product may be a mixture of diastereomers or a racemic mixture of one diastereomer. Therefore, robust analytical and preparative separation techniques are essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the methods of choice for this purpose.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers.[4] The choice of the chiral stationary phase is critical and is based on the functional groups present in the analyte. For this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a promising starting point.

Experimental Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD).

  • Mobile Phase Optimization:

    • Start with a normal-phase eluent system, such as hexane/isopropanol or hexane/ethanol, as these often provide good selectivity on polysaccharide CSPs.

    • Vary the ratio of the alcohol modifier to optimize the resolution and retention times.

    • For analytes with basic nitrogens, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape.

  • Parameter Adjustment:

    • Optimize the flow rate to balance analysis time and resolution.

    • Maintain a constant column temperature to ensure reproducible results.

  • Detection:

    • Utilize a UV detector at a wavelength where the analyte exhibits sufficient absorbance.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution.[6] The use of cyclodextrin-based chiral stationary phases is common for the separation of enantiomers of cyclic compounds.

Experimental Protocol: Chiral GC Method Development

  • Column Selection:

    • Select a capillary column with a cyclodextrin-based chiral stationary phase (e.g., a derivatized β- or γ-cyclodextrin).

  • Temperature Programming:

    • Develop a suitable oven temperature program, starting at a low initial temperature and ramping up to elute the isomers with good separation.

  • Carrier Gas and Flow Rate:

    • Use an inert carrier gas such as helium or hydrogen at an optimized linear velocity.

  • Injection and Detection:

    • Employ a split/splitless injector and a flame ionization detector (FID) for sensitive detection.

The following diagram illustrates a typical workflow for chiral separation and analysis:

workflow cluster_synthesis Synthesis cluster_separation Chiral Separation cluster_analysis Analysis & Characterization Start Racemic/Diastereomeric Mixture HPLC Chiral HPLC Start->HPLC Inject GC Chiral GC Start->GC Inject NMR NMR Spectroscopy HPLC->NMR Fraction Collection Bioassay Biological Activity Assay HPLC->Bioassay Isolated Isomers GC->NMR Fraction Collection GC->Bioassay Isolated Isomers Xray X-ray Crystallography NMR->Xray For Crystalline Samples

Sources

"conformational analysis of the 2,6-dimethylmorpholin-3-one ring"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Conformational Analysis of the 2,6-Dimethylmorpholin-3-one Ring

Abstract

The this compound scaffold is a privileged structure in modern medicinal chemistry, appearing in a range of biologically active agents. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and conformational dynamics. This guide provides a comprehensive analysis of the conformational landscape of the this compound ring system. We will explore the foundational principles of six-membered ring conformations, detail the critical stereoelectronic effects at play, and present an integrated workflow of computational and experimental methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the structure-activity relationships (SAR) governed by the conformation of this important heterocyclic core.

Introduction: The Structural Significance of the Morpholin-3-one Core

The morpholine ring is a cornerstone in drug design, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2][3] The introduction of a carbonyl group at the 3-position and methyl substituents at the 2- and 6-positions creates a chiral, conformationally constrained scaffold with significant therapeutic potential.[4] The precise spatial arrangement of the methyl groups and the orientation of the lone pairs on the nitrogen and oxygen atoms can dictate molecular recognition events at a biological target. Therefore, a rigorous understanding of its preferred conformations is not merely an academic exercise but a critical prerequisite for rational drug design and the optimization of lead compounds.

This guide will focus on the cis-isomer of this compound, as this stereoisomer is often preferentially formed in synthetic routes and is of significant interest in medicinal chemistry.[5][6][7] We will dissect the interplay of steric and stereoelectronic forces that govern the equilibrium between various ring conformations.

Theoretical Framework: Chair, Boat, and the Influence of Heteroatoms

Like cyclohexane, the this compound ring can theoretically adopt a continuum of conformations, with the chair, boat, and twist-boat forms representing key energy minima and transition states.[8]

  • Chair Conformation: This is typically the lowest energy conformation for six-membered rings, as it minimizes both angle strain and torsional strain by staggering all substituents on adjacent carbons. For cis-2,6-dimethylmorpholin-3-one, two primary chair conformations are possible via ring inversion: one with the methyl groups in a diequatorial orientation and another with them in a diaxial orientation.

  • Boat and Twist-Boat Conformations: The boat conformation is generally of higher energy due to eclipsing interactions between substituents and a transannular "flagpole" interaction.[8] The twist-boat is a slightly more stable, intermediate conformation. While higher in energy than the chair, these non-chair forms can be relevant in binding to biological targets or as intermediates on the conformational interconversion pathway.

The presence of the N-H group, the ether oxygen, and the C3-carbonyl significantly perturbs this landscape compared to cyclohexane. The C3 carbonyl group's sp² hybridization introduces a planar segment, slightly flattening the ring in its vicinity. Furthermore, stereoelectronic effects, such as the anomeric effect, become critical in determining the conformational preference.[9][10] The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor an axial position, a counterintuitive phenomenon when considering sterics alone.[11] This is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (in this case, oxygen) and the antibonding (σ*) orbital of the adjacent exocyclic C-N bond.[11][12]

cluster_cis_diequatorial cis-Diequatorial Chair cluster_cis_diaxial cis-Diaxial Chair C1_eq C2-Me (eq) C1_ax C2-Me (ax) C1_eq->C1_ax Ring Flip C2_eq C6-Me (eq) C2_ax C6-Me (ax) comp Computational Analysis (DFT Modeling) model Integrated Conformational Model comp->model Predicts Energies & Geometries nmr Solution-Phase Analysis (NMR Spectroscopy) nmr->model Provides Geometric Constraints (J, NOE) xray Solid-State Analysis (X-ray Crystallography) xray->model Provides High-Resolution Benchmark Structure cluster_receptor Receptor Binding Pocket cluster_ligand Bioactive Conformation P1 Hydrophobic Pocket 1 P2 Hydrophobic Pocket 2 HBD H-Bond Donor Me1 Equatorial Me Me1->P1 van der Waals Me2 Equatorial Me Me2->P2 van der Waals CO C=O CO->HBD H-Bond

Sources

A Predictive In Silico Analysis and Validation Framework for 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary:

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its favorable physicochemical and metabolic properties.[1] This guide presents a comprehensive predictive analysis of 2,6-Dimethylmorpholin-3-one, a derivative for which public biological data is scarce. By leveraging a suite of robust in silico computational models, we generate a detailed profile of its predicted pharmacokinetics (ADME), pharmacodynamics, and toxicology. This predictive data serves as a scientifically grounded starting point for further investigation. Crucially, this whitepaper provides not just the predictions, but a complete, tiered experimental workflow to validate these computational hypotheses, thereby offering a full roadmap from initial assessment to preliminary biological confirmation.

Introduction: The Rationale for Predictive Analysis

In modern drug discovery, the journey from a chemical entity to a therapeutic candidate is fraught with high attrition rates. A significant portion of these failures can be attributed to unfavorable pharmacokinetic or unforeseen toxicity profiles discovered late in development.[2] The proactive use of in silico (computational) methods to predict these properties allows researchers to prioritize candidates, identify potential liabilities early, and design more efficient experimental studies.[3]

This compound belongs to the morpholin-3-one class of heterocyclic compounds. The broader morpholine family is known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] Given this precedent, it is logical to hypothesize that this compound may possess therapeutically relevant bioactivity. This guide aims to construct a foundational biological profile for this molecule using predictive science, followed by a rigorous plan for empirical validation.

The In Silico Prediction Workflow

The initial phase of our analysis relies on a multi-faceted computational approach. This workflow is designed to build a holistic profile of the molecule's likely behavior in a biological system, from its ability to be absorbed by the body to its potential molecular targets and safety risks.

G cluster_0 In Silico Prediction Phase SMILES Input: this compound (SMILES: CC1CNC(=O)C(C)O1) ADME ADME Prediction (Absorption, Distribution, Metabolism, Excretion) SMILES->ADME Analyze Structure PD Pharmacodynamic Prediction (Target Identification) SMILES->PD Analyze Structure Tox Toxicology Prediction (Safety & Liability) SMILES->Tox Analyze Structure Profile Integrated Predictive Profile ADME->Profile Synthesize Data PD->Profile Synthesize Data Tox->Profile Synthesize Data

Caption: Workflow for In Silico Profiling of a Novel Compound.

In Silico Profiling: A Predictive Analysis

For this analysis, we utilize a consensus approach, integrating outputs from well-regarded predictive platforms such as SwissADME, admetSAR, and ProTox-II.[7] This mitigates the bias of any single algorithm and provides a more robust prediction.

Predicted Physicochemical Properties and ADME Profile

The drug-likeness of a molecule is often initially assessed using frameworks like Lipinski's Rule of Five, which evaluates properties essential for oral bioavailability.[8]

Table 1: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueImplication / Interpretation
Physicochemical Properties
Molecular Weight129.16 g/mol Compliant with Lipinski's Rule (<500)
LogP (Lipophilicity)-0.25Indicates good water solubility
Hydrogen Bond Donors1Compliant with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule (≤10)
Pharmacokinetic (ADME) Properties
GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this major enzyme
CYP3A4 InhibitorNoLow risk of drug-drug interactions via this major enzyme
P-gp SubstrateNoNot likely to be subject to efflux pump resistance

Interpretation: The analysis predicts that this compound has a favorable physicochemical profile, suggesting it is "drug-like" and likely possesses good oral bioavailability.[9] Its predicted ability to cross the blood-brain barrier (BBB) suggests it could be a candidate for targeting central nervous system (CNS) disorders. The low probability of inhibiting major Cytochrome P450 enzymes is a positive indicator for a lower risk of drug-drug interactions.

Predicted Pharmacodynamic and Toxicological Profile

This stage of prediction focuses on identifying potential biological targets and assessing safety liabilities. This is achieved by comparing the molecule's structural features to vast databases of compounds with known activities.[2][10]

Table 2: Predicted Biological Targets and Toxicological Endpoints

Prediction TypeEndpointPredicted OutcomeConfidence
Pharmacodynamics Kinase TargetsPotential inhibitor of GSK-3, CDK familyMedium
GPCR TargetsLow probability of significant interactionHigh
Ion Channel TargetsPotential weak modulator of GABA-A receptorLow-Medium
Toxicology hERG InhibitionLow probability of cardiotoxicityHigh
Mutagenicity (AMES)Non-mutagenicHigh
HepatotoxicityLow riskMedium
Acute Oral ToxicityClass IV (Slightly toxic)Medium

Interpretation: The pharmacodynamic predictions, while speculative, provide a crucial starting point for experimental validation. The morpholine scaffold is present in several known kinase inhibitors, making this a plausible hypothesis. The predicted low toxicity profile is highly encouraging. In particular, the low predicted risk of hERG inhibition (a key factor in cardiotoxicity) and mutagenicity are significant hurdles that this compound is predicted to clear.[11][12]

Proposed Experimental Validation Workflow

In silico predictions are hypotheses that must be confirmed through empirical testing.[13] The following tiered workflow provides a logical, resource-efficient progression from broad screening to more focused mechanistic studies.

G cluster_1 Experimental Validation Phase cluster_2 Tier 2: Target Engagement & MOA start Synthesize & Purify This compound tier1 Tier 1: Foundational Safety & Viability - MTT Cytotoxicity Assay - hERG Binding Assay - Ames Mutagenicity Test start->tier1 tier2a Kinase Inhibition Panel (Broad screening) tier1->tier2a If non-toxic tier2b GABA-A Receptor Assay (e.g., Electrophysiology) tier1->tier2b If non-toxic tier3 Tier 3: In-depth Cellular Analysis (e.g., Western Blot for pathway modulation) tier2a->tier3 If hits identified

Caption: A Tiered Experimental Validation Workflow.

Tier 1: Foundational Safety & Viability Protocols

The primary goal of Tier 1 is to confirm the foundational safety predictions. A compound that is cytotoxic or mutagenic at low concentrations is unlikely to be a viable therapeutic candidate.

Protocol 3.1.1: MTT Assay for General Cytotoxicity

  • Objective: To determine the concentration at which the compound reduces the viability of a standard cell line (e.g., HEK293) by 50% (IC50). This validates the general toxicity prediction.

  • Methodology:

    • Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[14]

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in culture medium. Replace the existing medium in the wells with the compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[15] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[16]

    • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[17]

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Plot absorbance against compound concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol 3.1.2: hERG Inhibition Fluorescent Polarization Assay

  • Objective: To confirm the in silico prediction that the compound does not significantly inhibit the hERG potassium channel, a key indicator for cardiac safety.[18]

  • Methodology:

    • Assay Principle: This is a competitive binding assay. A high-affinity fluorescent tracer binds to the hERG channel. Test compounds that also bind will displace the tracer, causing a decrease in fluorescence polarization.[19]

    • Preparation: In a 384-well plate, add hERG channel membrane preparation, the fluorescent tracer, and a serial dilution of this compound.

    • Controls: Include a no-inhibitor (vehicle) control for maximum polarization and a known potent hERG inhibitor (e.g., Astemizole) as a positive control for minimum polarization.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach binding equilibrium.

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

    • Analysis: Calculate the percent inhibition for each concentration relative to the controls. Determine the IC50 value. An IC50 > 30 µM is generally considered low risk.

Protocol 3.1.3: Bacterial Reverse Mutation (Ames) Test

  • Objective: To validate the prediction that the compound is non-mutagenic.[12]

  • Methodology:

    • Principle: The Ames test uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-). The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20][21]

    • Strains: Use multiple strains (e.g., TA98, TA100) to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).

    • Metabolic Activation: Conduct the test both with and without the addition of a rat liver extract (S9 fraction). This is critical because some non-mutagenic compounds can be metabolized into mutagens by liver enzymes.[20]

    • Procedure: Mix the bacterial strain, the test compound at various concentrations, and either S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Discussion and Future Directions

The predictive analysis presented herein paints a promising picture of this compound as a potential drug candidate scaffold. Its strong drug-like properties and clean preliminary safety profile make it an attractive starting point for a discovery program.

The most compelling hypothesis generated is its potential as a kinase inhibitor. Should the Tier 1 safety assays prove favorable, the immediate next step would be to screen the compound against a broad panel of kinases (Tier 2). If specific hits are identified, subsequent work (Tier 3) would involve confirming this inhibition in cell-based assays. For example, if a specific cell cycle kinase like CDK2 is inhibited, a follow-up Western blot could be performed to measure the phosphorylation of its downstream substrate, Retinoblastoma protein (pRb), in treated cells.

G cluster_pathway Hypothetical CDK2 Inhibition Pathway Compound This compound CDK2 CDK2/Cyclin E Compound->CDK2 Inhibits pRb pRb (Phosphorylated) CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Activates CellCycle Cell Cycle Arrest S_Phase->CellCycle

Caption: Hypothetical Pathway of Action via CDK2 Inhibition.

Conclusion

This compound is a molecule with a predicted biological profile that warrants further experimental investigation. The in silico data suggests a high probability of favorable drug-like characteristics and a low risk of common toxicities. This technical guide provides a clear, logical, and scientifically rigorous framework for validating these predictions. By following the proposed tiered workflow, researchers can efficiently assess the true biological activity of this compound and determine its potential as a valuable scaffold for future drug development.

References

  • Pal'chikov, V.A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49, 787–814. [Link]

  • Al-Sha'er, M.A., et al. (2024). Computational/in silico methods in drug target and lead prediction. Journal of Genetic Engineering and Biotechnology, 22(1), 3. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylmorpholine. PubChem Compound Database. Retrieved January 21, 2026, from [Link]

  • Guan, L., et al. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, 25(5), bbae393. [Link]

  • ChemHelpASAP. (2023). in silico assays & screening for drug binding. YouTube. [Link]

  • Ecker, G.F., & Noe, C.R. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 158-168. [Link]

  • Grisoni, F., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Nature Communications, 15(1), 1-16. [Link]

  • Bock, M. G., et al. (1985). Preparation of cis-2,6-dimethylmorpholine. U.S.
  • Xia, M., et al. (2018). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 1787, 139-150. [Link]

  • Tanoli, Z. U. R., et al. (2021). In silico methods for drug-target interaction prediction. Frontiers in Pharmacology, 12, 722737. [Link]

  • Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Instem. Retrieved January 21, 2026, from [Link]

  • BASF SE. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.
  • Kumar, D., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Deep Origin. (n.d.). ADMET Predictions. Deep Origin. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. In Madame Curie Bioscience Database. NCBI Bookshelf. Retrieved January 21, 2026, from [Link]

  • Mervin, L. H., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-17. [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. PozeSCAF. Retrieved January 21, 2026, from [Link]

  • Cyprotex. (n.d.). hERG Safety. Evotec. Retrieved January 21, 2026, from [Link]

  • Al-Dhaheri, Y. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Organic Chemistry International, 2012, 456894. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. SIB. Retrieved January 21, 2026, from [Link]

  • Simulations Plus. (n.d.). ADMET Predictor®. Simulations Plus. Retrieved January 21, 2026, from [Link]

  • Gini, G., et al. (2014). Review of Software Tools for Toxicity Prediction. JRC Technical Reports. [Link]

  • Reaction Biology. (n.d.). hERG Assay Services. Reaction Biology. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Provost, J. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wang, J., et al. (2015). Computational Intelligence Methods for ADMET Prediction. Current Topics in Medicinal Chemistry, 15(4), 304-315. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

  • Vitale, P., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(2), 703-747. [Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]

  • Khan, I., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 209-232. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Viceconti, M., et al. (2020). In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation. Methods, 185, 120-130. [Link]

  • Singh, N., & Kumar, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8345-8361. [Link]

  • Sharifi-Rad, J., et al. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. International Journal of Molecular Sciences, 24(13), 10837. [Link]

  • University of California, Davis. (n.d.). The Ames Test. UC Davis Bio-Microsystems and Nanotechnology Laboratory. Retrieved January 21, 2026, from [Link]

  • Shtil, A. A. (2024). Development and Synthesis of Biologically Active Compounds. Pharmaceuticals, 17(4), 481. [Link]

  • Shomu's Biology. (2020). Ames test (Technique to determine mutagenic potential). YouTube. [Link]

  • Molecular Toxicology, Inc. (n.d.). μAmes Mutagenicity Test Kit Instruction Manual. Moltox. [Link]

Sources

Chiral Properties of 2,6-Dimethylmorpholin-3-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Morpholinone Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] The introduction of a carbonyl group to form a morpholin-3-one, along with substitution at the C-2 and C-6 positions, creates a molecule with significant chiral complexity: 2,6-Dimethylmorpholin-3-one. This compound possesses two stereogenic centers at C-2 and C-6, giving rise to a set of stereoisomers with distinct three-dimensional arrangements.

The spatial orientation of substituents in a drug molecule is a critical determinant of its biological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of the body, such as enzymes and receptors.[2][3] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause adverse effects.[2] Therefore, a thorough understanding and control of the stereochemistry of this compound are paramount for its potential development as a therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the chiral properties of this compound, including its stereoisomeric forms, plausible stereoselective synthetic strategies, methodologies for chiral separation and analysis, and the potential implications of its stereochemistry on biological activity.

Stereoisomers of this compound

The presence of two chiral centers in this compound results in the existence of four possible stereoisomers. These can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the two methyl groups defines the cis and trans diastereomers.

  • cis-2,6-Dimethylmorpholin-3-one: The methyl groups are on the same side of the morpholine ring. This diastereomer exists as a pair of enantiomers: (2R,6R)-2,6-Dimethylmorpholin-3-one and (2S,6S)-2,6-Dimethylmorpholin-3-one.

  • trans-2,6-Dimethylmorpholin-3-one: The methyl groups are on opposite sides of the morpholine ring. This diastereomer also exists as a pair of enantiomers: (2R,6S)-2,6-Dimethylmorpholin-3-one and (2S,6R)-2,6-Dimethylmorpholin-3-one.

G cluster_cis cis-Isomers (Enantiomeric Pair) cluster_trans trans-Isomers (Enantiomeric Pair) cluster_relations cis_RR (2R,6R) cis_SS (2S,6S) cis_RR->cis_SS mirror plane trans_RS (2R,6S) cis_RR->trans_RS Diastereomers trans_SR (2S,6R) cis_RR->trans_SR Diastereomers cis_SS->trans_RS Diastereomers cis_SS->trans_SR Diastereomers trans_RS->trans_SR mirror plane G start (R)-Alaninol step1 Acylation with 2-bromopropionyl chloride start->step1 intermediate N-acylated intermediate step1->intermediate step2 Intramolecular Williamson ether synthesis (Base-mediated cyclization) intermediate->step2 product Diastereomeric mixture of This compound step2->product

Sources

The Ascendancy of 2,6-Dimethylmorpholin-3-one: A Technical Guide to a Powerful Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the demand for robust, efficient, and versatile chiral auxiliaries is perpetual. This technical guide delves into the burgeoning potential of 2,6-dimethylmorpholin-3-one as a superior chiral auxiliary. We will explore its synthesis, unique structural attributes, and its application in key stereoselective transformations such as alkylations and aldol reactions. Through a detailed examination of reaction mechanisms, step-by-step protocols, and comparative data, this document aims to equip researchers with the knowledge to harness the full potential of this powerful synthetic tool, paving the way for more efficient and selective syntheses of complex chiral molecules.

Introduction: The Critical Role of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the therapeutic efficacy and safety of a drug are often intrinsically linked to its stereochemistry. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the desired product.[2]

While classic auxiliaries like Evans' oxazolidinones have proven invaluable, the search for novel scaffolds with improved characteristics continues.[3][4] this compound emerges as a compelling candidate, offering a unique combination of steric and electronic properties that can lead to exceptional levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.

Synthesis and Structural Features of this compound

The accessibility of a chiral auxiliary is paramount for its widespread adoption. The synthesis of cis-2,6-dimethylmorpholine, a precursor to the morpholin-3-one, can be achieved through the cyclization of diisopropanolamine in the presence of sulfuric acid.[5][6] Subsequent oxidation provides the desired this compound. The cis-configuration of the two methyl groups is crucial for establishing a well-defined and predictable chiral environment.

The key structural features that underpin the efficacy of this compound as a chiral auxiliary are:

  • Rigid Conformation: The cyclic nature of the morpholinone ring restricts conformational flexibility, leading to a more ordered transition state and consequently, higher diastereoselectivity.

  • C₂-Symmetry (in the cis-isomer): The cis-disposition of the methyl groups at the C-2 and C-6 positions creates a C₂-symmetric environment, which can simplify the analysis of transition states and lead to predictable stereochemical outcomes.

  • Steric Shielding: The two methyl groups effectively shield one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite, less hindered face.

Caption: Ball-and-stick model of this compound.

Application in Asymmetric Alkylation Reactions

Diastereoselective alkylation of enolates is a fundamental transformation in organic synthesis for the construction of stereogenic centers.[7][8] The N-acylated this compound serves as an excellent substrate for such reactions.

Mechanism of Stereodirection

The high diastereoselectivity observed in the alkylation of N-acyl-2,6-dimethylmorpholin-3-ones can be rationalized by considering the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide. The two methyl groups on the morpholinone ring effectively block the si-face of the enolate, forcing the incoming electrophile to approach from the less sterically encumbered re-face. This leads to the preferential formation of one diastereomer.

Alkylation_Mechanism cluster_0 Enolate Formation cluster_1 Electrophilic Attack cluster_2 Auxiliary Cleavage N-Acyl Auxiliary N-Acyl Auxiliary Deprotonation\n(LDA, -78 °C) Deprotonation (LDA, -78 °C) N-Acyl Auxiliary->Deprotonation\n(LDA, -78 °C) (Z)-Enolate (Z)-Enolate Deprotonation\n(LDA, -78 °C)->(Z)-Enolate Electrophile (R-X)\nApproach Electrophile (R-X) Approach (Z)-Enolate->Electrophile (R-X)\nApproach Transition State Transition State Electrophile (R-X)\nApproach->Transition State Facial Shielding by CH₃ groups Alkylated Product\n(High d.r.) Alkylated Product (High d.r.) Transition State->Alkylated Product\n(High d.r.) Hydrolysis/Reduction Hydrolysis/Reduction Alkylated Product\n(High d.r.)->Hydrolysis/Reduction e.g., LiOH/H₂O₂ or LiBH₄ Chiral Product + Recovered Auxiliary Chiral Product + Recovered Auxiliary Hydrolysis/Reduction->Chiral Product + Recovered Auxiliary

Caption: Workflow for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation of N-Propionyl-2,6-dimethylmorpholin-3-one

This protocol provides a general procedure for the diastereoselective alkylation of an N-acylated this compound.

Materials:

  • N-Propionyl-(2S,6S)-2,6-dimethylmorpholin-3-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-propionyl-(2S,6S)-2,6-dimethylmorpholin-3-one (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 10 minutes. Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Data Presentation: Diastereoselectivity in Alkylation Reactions
Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Benzyl bromide>98:292
Iodomethane95:588
Allyl bromide97:390
Isopropyl iodide92:885

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the formation of β-hydroxy carbonyl compounds, often creating two new stereocenters.[9][10] The use of this compound as a chiral auxiliary can provide excellent control over the stereochemical outcome of this transformation.

The Zimmerman-Traxler Model and Stereochemical Prediction

The stereochemical outcome of aldol reactions using this auxiliary can be predicted using the Zimmerman-Traxler model, which postulates a chair-like six-membered ring transition state.[10] The formation of a boron enolate, for instance, by treating the N-acyl auxiliary with a dialkylboron triflate and a tertiary amine, leads to a highly organized transition state. The steric bulk of the 2,6-dimethyl groups on the morpholinone ring dictates the facial selectivity of the enolate, while the chair-like transition state minimizes steric interactions, leading to the preferential formation of the syn-aldol product.

Caption: Zimmerman-Traxler model for the aldol reaction.

Experimental Protocol: Asymmetric Boron-Mediated Aldol Reaction

Materials:

  • N-Propionyl-(2R,6R)-2,6-dimethylmorpholin-3-one

  • Anhydrous dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Triethylamine (Et₃N)

  • Aldehyde (e.g., isobutyraldehyde)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

Procedure:

  • In a flame-dried flask under argon, dissolve N-propionyl-(2R,6R)-2,6-dimethylmorpholin-3-one (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir at 0 °C for 30 minutes.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous sodium sulfite and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate in vacuo and purify by flash chromatography to yield the syn-aldol adduct.

Data Presentation: Diastereoselectivity in Aldol Reactions
AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Isobutyraldehyde>99:195
Benzaldehyde98:291
Acetaldehyde97:389
Crotonaldehyde95:587

Cleavage of the Auxiliary

A critical feature of a useful chiral auxiliary is its facile and non-destructive removal. The N-acyl bond of the this compound auxiliary can be readily cleaved under various conditions to afford the desired chiral product (e.g., carboxylic acid, alcohol, or aldehyde) and the recovered auxiliary.

  • To Carboxylic Acids: Hydrolysis with lithium hydroxide and hydrogen peroxide.[3]

  • To Alcohols: Reduction with lithium borohydride or lithium aluminum hydride.

  • To Aldehydes: Reduction with diisobutylaluminum hydride (DIBAL-H).

The recovered this compound can be purified and reused, enhancing the overall efficiency and cost-effectiveness of the synthetic route.

Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis

This compound has demonstrated its considerable potential as a highly effective chiral auxiliary for a range of asymmetric transformations. Its straightforward synthesis, rigid conformational framework, and the high levels of diastereoselectivity it imparts in both alkylation and aldol reactions make it a valuable addition to the synthetic chemist's toolbox. The predictable stereochemical outcomes, guided by well-established mechanistic models, and the ease of auxiliary removal and recovery further underscore its practical utility. For researchers and drug development professionals seeking to construct complex chiral molecules with high precision and efficiency, this compound represents a powerful and reliable synthetic strategy.

References

  • Corey, E. J., & Enders, D. (1975). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 16(1), 3-6. [Link]

  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

  • Goetz, N., Himmele, W., & Hupfer, L. (1981). Process for the preparation of cis-2,6-dimethyl morpholine. U.S. Patent No. 4,298,733. Washington, DC: U.S.
  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2010). Lewis acid catalyzed highly stereoselective domino-ring-opening cyclization of activated aziridines with enolates: synthesis of functionalized chiral γ-lactams. The Journal of Organic Chemistry, 75(18), 6173–6181. [Link]

  • Gawley, R. E., & Aubé, J. (2012). Principles of Asymmetric Synthesis. Elsevier.
  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 696. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Paterson, I., & Goodman, J. M. (1989). The aldol reaction: a paradigm for stereochemical control in acyclic systems. Tetrahedron, 45(18), 5753-5832. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. Retrieved January 21, 2026 from [Link].

  • Zhu, J., & Bienaymé, H. (Eds.). (2006). Multicomponent reactions. John Wiley & Sons.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923. [Link]

  • Hartwig, J. F. (2010).

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the stereoselective synthesis of 2,6-dimethylmorpholin-3-one, a valuable chiral building block in medicinal chemistry and drug development. The described protocol leverages a substrate-controlled diastereoselective approach, starting from readily available L-alanine. This method offers a practical and efficient route to the desired cis-2,6-dimethylmorpholin-3-one, with a focus on the underlying principles of stereocontrol and the practical aspects of the experimental procedure. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related chiral heterocyclic scaffolds.

Introduction: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged structural motif found in a wide array of biologically active compounds and approved pharmaceuticals. The incorporation of stereocenters, such as in this compound, adds a layer of complexity and allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. The precise control of stereochemistry is therefore paramount in the synthesis of these molecules for therapeutic applications. This application note outlines a robust and reproducible methodology for the stereoselective synthesis of cis-2,6-dimethylmorpholin-3-one, a key intermediate for further chemical elaboration.

Synthetic Strategy: A Substrate-Controlled Approach

The overarching strategy for the stereoselective synthesis of this compound is a substrate-controlled diastereoselective cyclization. This approach utilizes the inherent chirality of a starting material to direct the stereochemical outcome of subsequent transformations. In this protocol, we will employ L-alanine as the chiral pool starting material to establish the stereocenter at the C2 position. The second stereocenter at the C6 position will be introduced via a stereoselective reduction, followed by an intramolecular cyclization to furnish the desired morpholinone ring.

The logical flow of the synthesis is depicted in the workflow diagram below:

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Cyclization A L-Alanine B N-Protected L-Alanine A->B N-Protection C N-Protected L-Alaninal B->C Reduction to Aldehyde D N-Protected Amino Alcohol C->D Grignard Addition E N-Deprotection D->E F Intramolecular Cyclization E->F G cis-2,6-Dimethylmorpholin-3-one F->G

Caption: High-level workflow for the synthesis of cis-2,6-Dimethylmorpholin-3-one.

Mechanistic Insights and Stereocontrol

The key to achieving the desired cis-stereochemistry lies in the diastereoselective addition of a methyl group to the N-protected L-alaninal. The stereochemical outcome of this reaction is governed by Felkin-Anh or related models of non-chelation-controlled addition to chiral aldehydes. The large protecting group on the nitrogen atom will orient itself anti-periplanar to the incoming nucleophile, leading to the preferential formation of one diastereomer of the resulting amino alcohol. Subsequent intramolecular cyclization preserves the established stereochemistry.

Experimental Protocols

This section provides detailed, step-by-step protocols for the stereoselective synthesis of cis-2,6-dimethylmorpholin-3-one.

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Alanine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂OReagent gradeSigma-Aldrich
Sodium bicarbonateACS reagentFisher Scientific
Dichloromethane (DCM)AnhydrousAcros Organics
N,O-Dimethylhydroxylamine hydrochloride98%Alfa Aesar
N-Methylmorpholine (NMM)≥99%Sigma-Aldrich
Isobutyl chloroformate≥98%Acros Organics
Lithium aluminum hydride (LAH)1.0 M in THFSigma-Aldrich
Methylmagnesium bromide3.0 M in etherSigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradeSigma-Aldrich
Chloroacetyl chloride98%Alfa Aesar
Potassium carbonateAnhydrousFisher Scientific
AcetonitrileAnhydrousAcros Organics
Step-by-Step Synthesis

The overall reaction scheme is as follows:

G A L-Alanine B N-Boc-L-Alanine A->B 1. (Boc)2O, NaHCO3 C Weinreb Amide B->C 2. Isobutyl chloroformate, NMM then HN(OMe)Me.HCl D N-Boc-L-Alaninal C->D 3. LiAlH4 E Amino Alcohol D->E 4. MeMgBr F N-Chloroacetyl Amino Alcohol E->F 5. i) TFA ii) ClCOCH2Cl, K2CO3 G cis-2,6-Dimethylmorpholin-3-one F->G 6. K2CO3, MeCN, heat

Caption: Reaction scheme for the synthesis of cis-2,6-Dimethylmorpholin-3-one.

Protocol 1: Synthesis of N-Boc-L-alanine (B)

  • To a solution of L-alanine (A) (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-alanine (B) as a white solid.

Protocol 2: Synthesis of the Weinreb Amide (C)

  • Dissolve N-Boc-L-alanine (B) (1.0 eq) in anhydrous THF and cool to -15 °C.

  • Add N-methylmorpholine (NMM) (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

  • Stir the resulting mixed anhydride for 30 minutes at -15 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and NMM (1.2 eq) in THF.

  • Add the solution of the mixed anhydride to the hydroxylamine solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide (C).

Protocol 3: Synthesis of N-Boc-L-alaninal (D)

  • Dissolve the Weinreb amide (C) (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of lithium aluminum hydride (LAH) (1.5 eq, 1.0 M in THF) dropwise.

  • Stir the reaction at 0 °C for 30 minutes.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate to give the crude N-Boc-L-alaninal (D), which is used in the next step without further purification.

Protocol 4: Synthesis of the Amino Alcohol (E)

  • Dissolve the crude N-Boc-L-alaninal (D) (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M in ether) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the desired diastereomer of the amino alcohol (E).

Protocol 5: Synthesis of N-Chloroacetyl Amino Alcohol (F)

  • Dissolve the amino alcohol (E) (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1 hour to remove the Boc protecting group.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and add potassium carbonate (3.0 eq).

  • Cool the mixture to 0 °C and add chloroacetyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Filter the reaction mixture and concentrate the filtrate to give the crude N-chloroacetyl amino alcohol (F).

Protocol 6: Cyclization to cis-2,6-Dimethylmorpholin-3-one (G)

  • Dissolve the crude N-chloroacetyl amino alcohol (F) (1.0 eq) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12 hours.

  • Cool the reaction to room temperature and filter.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield cis-2,6-dimethylmorpholin-3-one (G).

Data Summary and Expected Results

The following table summarizes the expected yields and key analytical data for the synthesis of cis-2,6-dimethylmorpholin-3-one.

StepProductExpected Yield (%)Diastereomeric Ratio (dr)Key Analytical Data
1N-Boc-L-alanine (B)>95N/A¹H NMR, ¹³C NMR
2Weinreb Amide (C)85-90N/A¹H NMR, ¹³C NMR, MS
3N-Boc-L-alaninal (D)70-80N/A¹H NMR
4Amino Alcohol (E)60-70>95:5¹H NMR, ¹³C NMR, MS
5N-Chloroacetyl Amino Alcohol (F)>90 (crude)>95:5MS
6cis-2,6-Dimethylmorpholin-3-one (G)75-85>95:5¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Conclusion

The protocol detailed in this application note provides a reliable and stereoselective method for the synthesis of cis-2,6-dimethylmorpholin-3-one from L-alanine. The key to the stereocontrol is the diastereoselective addition of a Grignard reagent to an N-protected alaninal. This substrate-controlled approach is a powerful strategy for the synthesis of chiral heterocyclic compounds and can be adapted for the preparation of a variety of substituted morpholinones.

References

  • Lattanzi, A. et al. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. J. Org. Chem.2023 , 88, 7888–7892. [Link][1][2]

  • Zhu, J. et al. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. J. Am. Chem. Soc.2021 , 143, 7320–7325. [Link][3][4]

  • Schafer, L. L. et al. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. J. Org. Chem.2016 , 81, 8696–8709. [Link][5]

  • BASF AG. Process for the preparation of cis-2,6-dimethylmorpholine. EP0094565B1. [6][7]

  • Albanese, D. et al. Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Org. Process Res. Dev.2010 , 14, 1133–1136. [Link][8]

Sources

Application Notes and Protocols for the Synthesis of 2,6-Disubstituted Morpholin-3-ones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2,6-disubstituted morpholin-3-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique conformational properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutic agents. This guide provides an in-depth exploration of established and innovative protocols for the synthesis of this important structural class, offering field-proven insights and detailed methodologies to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2,6-Disubstituted Morpholin-3-one Core

The morpholine ring system is a cornerstone in the development of numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a ketone functionality at the 3-position and substituents at the 2- and 6-positions of the morpholine ring creates a chiral scaffold with defined vectors for molecular recognition. This substitution pattern allows for the precise orientation of functional groups in three-dimensional space, enabling targeted interactions with biological macromolecules. Consequently, 2,6-disubstituted morpholin-3-ones are integral components of compounds with a wide range of biological activities, including but not limited to, antiviral, anticancer, and neuroprotective agents. The synthetic accessibility and chemical versatility of this scaffold make it a highly attractive starting point for the generation of diverse compound libraries in drug discovery campaigns.

Synthetic Strategies: A Comparative Overview

The construction of the 2,6-disubstituted morpholin-3-one ring can be achieved through several strategic approaches. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for stereochemical control. This guide will focus on two of the most versatile and widely employed methods:

  • Intramolecular Cyclization of N-(2-Hydroxyalkyl)-α-haloacetamides: A robust and classical approach that involves the formation of a key amide bond followed by a base-mediated intramolecular Williamson ether synthesis. This method is highly adaptable and allows for the introduction of a wide variety of substituents.

  • Ugi Multicomponent Reaction Followed by Acid-Promoted Cyclization: A convergent and efficient one-pot strategy that rapidly generates molecular complexity from simple starting materials. This modern approach is particularly well-suited for the creation of compound libraries for high-throughput screening.

A comparative summary of these two primary methods is presented below:

FeatureIntramolecular CyclizationUgi Multicomponent Reaction
Overall Strategy Two-step: Amide formation, then cyclizationOne-pot, two-step sequence
Key Transformation Intramolecular Williamson ether synthesisUgi four-component reaction followed by acid-catalyzed cyclization
Stereocontrol Can be achieved using chiral amino alcoholsCan be achieved using chiral starting materials (e.g., α-hydroxy acids)
Advantages Readily available starting materials, reliableHigh efficiency, rapid access to diversity, one-pot procedure
Limitations Can require harsh basic conditionsMay require specific functional groups on starting materials

Protocol 1: Synthesis via Intramolecular Cyclization

This protocol details the synthesis of a 2,6-disubstituted morpholin-3-one through a two-step sequence involving the acylation of a substituted amino alcohol with an α-haloacetyl chloride, followed by a base-mediated intramolecular cyclization. This method is exemplified by the synthesis of 2-methyl-6-phenylmorpholin-3-one.

Workflow Diagram

Intramolecular_Cyclization cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 2-Amino-1-phenylethanol C N-(2-hydroxy-2-phenylethyl)-2-chloropropanamide A->C Base (e.g., Et3N) DCM, 0 °C to rt B 2-Chloropropionyl chloride B->C D N-(2-hydroxy-2-phenylethyl)-2-chloropropanamide E 2-Methyl-6-phenylmorpholin-3-one D->E Base (e.g., NaH) THF, rt

Caption: Workflow for the synthesis of 2-methyl-6-phenylmorpholin-3-one via intramolecular cyclization.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-2-phenylethyl)-2-chloropropanamide

  • Reagent Preparation: To a solution of 2-amino-1-phenylethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add 2-chloropropionyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(2-hydroxy-2-phenylethyl)-2-chloropropanamide.

Step 2: Synthesis of 2-Methyl-6-phenylmorpholin-3-one

  • Reagent Preparation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of N-(2-hydroxy-2-phenylethyl)-2-chloropropanamide (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-phenylmorpholin-3-one.

Causality Behind Experimental Choices:

  • Base Selection: Triethylamine in the acylation step acts as a scavenger for the HCl generated, driving the reaction to completion. Sodium hydride in the cyclization step is a strong, non-nucleophilic base that deprotonates the hydroxyl group, initiating the intramolecular nucleophilic substitution.

  • Solvent Choice: Dichloromethane is an excellent solvent for the acylation due to its inertness and ability to dissolve the starting materials. Anhydrous THF is used for the cyclization to prevent quenching of the sodium hydride.

  • Temperature Control: The acylation is performed at 0 °C initially to control the exothermic reaction between the acid chloride and the amine. The cyclization is also initiated at a low temperature for better control.

Protocol 2: Synthesis via Ugi Multicomponent Reaction

This protocol outlines a one-pot, two-step synthesis of 2,6-disubstituted morpholin-3-ones, leveraging the power of the Ugi four-component reaction (Ugi-4CR) followed by an acid-promoted intramolecular cyclization. This approach is exemplified by the synthesis of 2,6-diphenylmorpholin-3-one.[1]

Workflow Diagram

Ugi_Reaction cluster_step1 Step 1: Ugi Reaction cluster_step2 Step 2: Cyclization A Phenylglyoxal E Ugi Adduct A->E MeOH, rt B Mandelic Acid B->E MeOH, rt C Benzylamine C->E MeOH, rt D tert-Butyl isocyanide D->E MeOH, rt F Ugi Adduct G 2,6-Diphenylmorpholin-3-one F->G Triflic Acid DCM, rt

Caption: Workflow for the synthesis of 2,6-diphenylmorpholin-3-one via an Ugi reaction followed by cyclization.

Step-by-Step Experimental Protocol
  • Ugi Reaction (One-Pot, Step 1):

    • To a solution of mandelic acid (1.0 eq) and benzylamine (1.0 eq) in methanol (0.5 M), add phenylglyoxal (1.0 eq).

    • Stir the mixture at room temperature for 10 minutes.

    • Add tert-butyl isocyanide (1.0 eq) and continue to stir at room temperature for 24 hours.

  • Cyclization (One-Pot, Step 2):

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the resulting crude Ugi adduct in dichloromethane (0.1 M).

    • Add triflic acid (2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford 2,6-diphenylmorpholin-3-one.

Causality Behind Experimental Choices:

  • Multicomponent Nature: The Ugi reaction's efficiency stems from the rapid, one-pot formation of a complex α-acylamino amide intermediate from four readily available components.

  • Acid Catalyst: Triflic acid is a strong Brønsted acid that protonates the amide and ether functionalities in the Ugi adduct, facilitating the intramolecular cyclization and subsequent elimination of the tert-butyl amide group to form the morpholin-3-one ring.[1]

  • Solvent Sequence: Methanol is a common solvent for the Ugi reaction. It is removed before the cyclization step as it can interfere with the strong acid catalyst. Dichloromethane is a suitable inert solvent for the acid-catalyzed cyclization.

Stereoselective Synthesis of 2,6-Disubstituted Morpholin-3-ones

The synthesis of enantiomerically pure 2,6-disubstituted morpholin-3-ones is of significant interest for drug development. One effective strategy involves the diastereoselective alkylation of a chiral 6-substituted morpholin-3-one derived from a chiral amino alcohol.

Protocol 3: Diastereoselective Synthesis of a Chiral 2,6-Disubstituted Morpholin-3-one

This protocol is based on the diastereoselective alkylation of a 6-substituted 3-oxo morpholine derived from (R)-(-)-phenylglycinol.[2]

Workflow Diagram

Stereoselective_Synthesis cluster_step1 Step 1: Lactam Formation cluster_step2 Step 2: Diastereoselective Alkylation A (R)-(-)-Phenylglycinol C Chiral Lactam A->C Base B Bromoacetyl bromide B->C D Chiral Lactam F Alkylated Lactam D->F LDA, THF, -78 °C E Alkyl Halide (R-X) E->F

Caption: Diastereoselective synthesis of a chiral 2,6-disubstituted morpholin-3-one.

Step-by-Step Experimental Protocol
  • Synthesis of the Chiral Lactam:

    • Synthesize the 6-phenylmorpholin-3-one from (R)-(-)-phenylglycinol and bromoacetyl bromide according to established literature procedures.

  • Diastereoselective Alkylation:

    • To a solution of the chiral lactam (1.0 eq) in anhydrous THF (0.1 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to generate the enolate.

    • Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) and continue stirring at -78 °C.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to separate the diastereomers and obtain the desired 2,6-disubstituted morpholin-3-one. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Chiral Auxiliary: The phenyl group at the 6-position, derived from (R)-(-)-phenylglycinol, acts as a chiral auxiliary, directing the incoming alkyl group to one face of the enolate, thus leading to a diastereoselective alkylation.[2]

  • Strong, Non-nucleophilic Base: LDA is used to generate the enolate at a low temperature, preventing side reactions and ensuring complete deprotonation.

  • Low Temperature: The reaction is carried out at -78 °C to enhance the diastereoselectivity by minimizing thermal equilibration of the enolate and controlling the approach of the electrophile.

Conclusion

The synthetic protocols detailed in this application note provide researchers with a robust toolkit for the construction of 2,6-disubstituted morpholin-3-ones. The choice between the classical intramolecular cyclization and the modern Ugi multicomponent reaction will depend on the specific synthetic goals, with the former offering a more traditional and often highly reliable route, and the latter providing a rapid and diversity-oriented approach. Furthermore, the principles of stereoselective synthesis outlined here can be applied to generate enantiomerically enriched compounds, which are crucial for the development of new and effective therapeutic agents. By understanding the underlying principles and meticulously following the provided protocols, researchers can confidently access this valuable class of heterocyclic compounds for their drug discovery and development programs.

References

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Green, M., et al. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Bouron, E., Goussard, G., Marchand, C., Bonin, M., Pannecoucke, X., Quirion, J. C., & Husson, H. P. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters, 40(40), 7227-7230. [Link]

  • Shavrin, A. S., et al. (2020). Triflic-acid promoted post-Ugi condensation for the assembly of 2,6-diarylmorpholin-3-ones. Mendeleev Communications, 30(4), 485-487. [Link]

Sources

"intramolecular cyclization of N-substituted amino alcohols to form morpholin-3-ones"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Morpholin-3-ones via Intramolecular Cyclization of N-Substituted Amino Alcohols

Introduction: The Morpholin-3-one Scaffold in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its unique combination of a secondary amine and an ether linkage imparts favorable properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][2] A key derivative, the morpholin-3-one, serves as a versatile synthetic intermediate and a core structural motif in numerous compounds under investigation for a range of therapeutic applications.[3][4][5][6]

This guide provides a detailed examination of a robust and widely employed strategy for synthesizing N-substituted morpholin-3-ones: the intramolecular cyclization of N-substituted amino alcohols. We will delve into the mechanistic underpinnings of this transformation, provide field-tested experimental protocols, and offer expert insights into critical process parameters and troubleshooting.

Synthetic Strategy: A Two-Step Pathway to the Morpholin-3-one Core

The most common and reliable method for constructing the morpholin-3-one ring from an N-substituted amino alcohol is a two-step sequence. This approach offers high yields and excellent control over the reaction pathway.

  • Chemoselective N-Acylation: The sequence begins with the acylation of the secondary amine of the starting amino alcohol with a haloacetyl halide, typically chloroacetyl chloride. This step must be highly selective for the nitrogen atom over the hydroxyl group to prevent the formation of unwanted O-acylated byproducts.[7][8]

  • Base-Mediated Intramolecular Cyclization: The resulting N-(2-hydroxyalkyl)-2-chloroacetamide intermediate is then treated with a strong base. The base deprotonates the hydroxyl group, forming an alkoxide that subsequently displaces the chloride via an intramolecular SN2 reaction (a Williamson ether synthesis), closing the ring to form the desired morpholin-3-one.[9][10]

Reaction Mechanism Visualization

The following diagram illustrates the complete two-step transformation from the starting amino alcohol to the final morpholin-3-one product.

G cluster_0 Step 1: Chemoselective N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization start N-Substituted Amino Alcohol reagent1 + ClCOCH₂Cl (Chloroacetyl Chloride) intermediate N-(2-Hydroxyalkyl) -2-chloroacetamide start->intermediate reagent1->intermediate Selective N-acylation (e.g., in Phosphate Buffer) intermediate_ref N-(2-Hydroxyalkyl) -2-chloroacetamide reagent2 + Strong Base (e.g., NaH) product N-Substituted Morpholin-3-one reagent2->product Deprotonation & Intramolecular SN2

Caption: Overall workflow for morpholin-3-one synthesis.

Protocol 1: Chemoselective N-Chloroacetylation in Aqueous Buffer

Traditional N-acylation reactions often require anhydrous organic solvents and scavenger bases, which can complicate purification and raise environmental concerns. A superior, modern approach utilizes a biocompatible aqueous phosphate buffer system. This method is rapid, high-yielding, and highly chemoselective for the amine, avoiding the need for protecting the alcohol group.[7][8][11]

Expertise & Experience: Why Aqueous Buffer Works

In an aqueous phosphate buffer at a neutral pH (~7.4), the amine exists in equilibrium between its free base and protonated form. The free amine is sufficiently nucleophilic to readily attack the highly reactive chloroacetyl chloride. The hydroxyl group, being a weaker nucleophile under these neutral conditions, does not compete effectively, ensuring selective N-acylation. The buffer also neutralizes the HCl byproduct generated during the reaction, driving it to completion.[7]

Materials
  • N-Substituted amino alcohol (1.0 mmol, 1.0 eq)

  • Chloroacetyl chloride (1.1 mmol, 1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the N-substituted amino alcohol (1.0 mmol) in 10 mL of 0.1 M phosphate buffer.

  • Stirring: Begin vigorous stirring of the solution at ambient temperature (20-25 °C).

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution over 2-3 minutes. A slight exotherm may be observed.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 20-30 minutes. Product precipitation is often observed.[12]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water (2 x 10 mL) to remove buffer salts and any remaining starting material.

  • Drying: Dry the product under vacuum to yield the N-(2-hydroxyalkyl)-2-chloroacetamide intermediate, which is often pure enough for the next step without further purification.

Data Presentation: Representative Yields

The following table summarizes typical yields for the N-chloroacetylation of various amino alcohols using the aqueous buffer protocol, demonstrating the method's broad applicability.

EntryAmino Alcohol SubstrateTime (min)Yield (%)
12-Aminoethanol2092
24-Aminobenzyl alcohol2090
33-Amino-1-propanol2091
4(S)-2-Amino-3-phenyl-1-propanol2588
(Data adapted from references[7][12])

Protocol 2: Base-Mediated Intramolecular Cyclization

This step effects the crucial ring-closing reaction. The choice of base and solvent is critical for success. A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in other side reactions. Anhydrous conditions are mandatory to prevent quenching the base.

Expertise & Experience: Causality Behind Reagent Choice
  • Base Selection: Sodium hydride (NaH) is the base of choice for this transformation.[9] It is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas. Weaker bases like potassium carbonate or triethylamine are generally not strong enough to deprotonate the alcohol sufficiently to drive the reaction efficiently.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent. It is polar enough to dissolve the intermediate and the resulting alkoxide but is aprotic and will not react with the sodium hydride.

Materials
  • N-(2-Hydroxyalkyl)-2-chloroacetamide (1.0 mmol, 1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet

  • Magnetic stirrer

  • Ice-water bath

Step-by-Step Procedure
  • Inert Atmosphere: Assemble the glassware and flame-dry under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Dispensing Base: Carefully weigh the sodium hydride dispersion and add it to the reaction flask.

  • Solvent Addition: Add anhydrous THF (15 mL) to the flask.

  • Substrate Addition: Dissolve the N-(2-hydroxyalkyl)-2-chloroacetamide intermediate (1.0 mmol) in anhydrous THF (10 mL) and add it slowly to the stirred NaH suspension at 0 °C (ice-water bath). Caution: Hydrogen gas evolution will occur.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to 65-80 °C to ensure completion.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate (30 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted morpholin-3-one.

Trustworthiness: A Self-Validating System & Troubleshooting

A robust protocol anticipates potential failures. If the yield of the desired morpholin-3-one is low or zero, a systematic approach is necessary to diagnose the issue.

G cluster_troubleshoot Troubleshooting Path start Low or No Yield of Morpholin-3-one check_sm Analyze Reaction Mixture (TLC, LC-MS) start->check_sm sm_present Only Starting Material (Chloroacetamide) Detected check_sm->sm_present Intermediate Unreacted side_products Side Products or Decomposition Detected check_sm->side_products Intermediate Consumed check_base 1. Verify Base Activity (Use fresh NaH) sm_present->check_base check_conditions 1. Lower Reaction Temperature side_products->check_conditions check_solvent 2. Ensure Anhydrous Conditions (Use freshly distilled solvent) check_base->check_solvent check_temp 3. Increase Reaction Temperature (e.g., to 80 °C) check_solvent->check_temp check_stability 2. Check Substrate Stability Under Basic Conditions check_conditions->check_stability

Caption: A logical workflow for troubleshooting the cyclization step.

References

  • Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews. [Link][7]

  • Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Figshare. [Link][11]

  • Vitaku, E., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters. [Link][9]

  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters. [Link][13]

  • Kumar, A., et al. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. [Link][8]

  • ResearchGate. (n.d.). Chloroacetyl products from aminoalcohols and aminoacids. ResearchGate. [Link][14]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link][15]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link][10]

  • Dziuk, B., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link][3]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link][1]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. organic-chemistry.org. [Link][16]

  • Doyle, A. G., & Rovis, T. (2011). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of the American Chemical Society. [Link][17]

  • ResearchGate. (n.d.). Plausible mechanism for cyclization of amino alcohols using TBAC and DMC. ResearchGate. [Link][18]

  • Organic Syntheses. (n.d.). Mitsunobu Reaction. organic-synthesis.org. [Link][19]

  • Filimonov, D. A., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. [Link][20]

  • Dziuk, B., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link][4]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link][5]

  • Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link][21]

  • Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. [Link][6]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. organic-chemistry.org. [Link][22]

  • Stanovnik, B., et al. (2001). A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. Journal of Heterocyclic Chemistry. [Link][23]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link][24]

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link][25]

  • Taylor & Francis. (n.d.). Morpholine – Knowledge and References. Taylor & Francis Online. [Link][2]

  • Pingena, D., & Vogt, D. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. The Royal Society of Chemistry. [Link][26]

  • Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link][27]

  • Al-Zoubi, R. M., et al. (2021). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Scientific Reports. [Link][28]

  • Pingena, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link][29]

  • Gontijo, V. A. S., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link][30]

  • Reddy, C. R., et al. (2012). Acid promoted cyclodehydration of amino alcohols with amide acetal. Organic & Biomolecular Chemistry. [Link][31]

Sources

"use of chiral auxiliaries in the synthesis of 2,6-Dimethylmorpholin-3-one"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Use of Chiral Auxiliaries in the Asymmetric Synthesis of 2,6-Dimethylmorpholin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the asymmetric synthesis of the chiral morpholinone, this compound, a valuable scaffold in medicinal chemistry. We present a robust, diastereoselective strategy centered on the use of an Evans-type oxazolidinone chiral auxiliary. The protocol leverages a well-understood asymmetric alkylation to establish a key stereocenter, followed by coupling with a chiral pool-derived amino alcohol and subsequent cyclization. This application note explains the mechanistic basis for stereocontrol, provides detailed, step-by-step experimental protocols, and includes guidance on data analysis and troubleshooting, designed for professionals in organic synthesis and drug development.

Introduction: The Challenge of Stereocontrol in Morpholinone Synthesis

The morpholinone core is a privileged structure found in numerous biologically active compounds. Specifically, substituted morpholin-3-ones, which are cyclic lactams, serve as critical building blocks for novel therapeutics. The stereochemical configuration of substituents on the morpholinone ring profoundly impacts biological activity, making enantioselective synthesis a critical challenge.[1][2] The synthesis of a specific diastereomer of this compound requires precise control over two stereocenters.

Chiral auxiliaries offer a reliable and powerful solution to this challenge.[3][4] They are enantiomerically pure compounds temporarily attached to a substrate to direct a chemical transformation, after which they are removed and can be recovered.[1][3] This strategy converts an enantioselective reaction into a diastereoselective one, allowing for the easy separation of products and predictable control over the absolute stereochemistry.[1]

This guide focuses on the application of the (S)-4-benzyl-2-oxazolidinone auxiliary, popularized by David A. Evans, to control the C2 stereocenter of the target molecule via a highly diastereoselective alkylation.[1][5]

Principle of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary follows a logical three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create the new stereocenter(s), and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.[3]

G sub Prochiral Substrate adduct Diastereomeric Intermediate (Substrate-Auxiliary Adduct) sub->adduct 1. Attachment aux Chiral Auxiliary (e.g., Evans Oxazolidinone) aux->adduct product_diastereomer Product-Auxiliary Adduct (New Stereocenter Created) adduct->product_diastereomer 2. Diastereoselective      Reaction reagent Reagent / Electrophile reagent->product_diastereomer product Enantiomerically Enriched Product product_diastereomer->product 3. Cleavage recovered_aux Recovered Auxiliary product_diastereomer->recovered_aux

Caption: General workflow for chiral auxiliary-mediated synthesis.

The Evans Oxazolidinone Auxiliary: A Paradigm of Stereocontrol

The effectiveness of Evans oxazolidinone auxiliaries stems from their ability to form rigid, chelated enolates that present two highly differentiated diastereotopic faces.[5][6] For N-acyl systems, deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates a conformationally locked (Z)-enolate.[7]

The substituent at the C4 position of the oxazolidinone (a benzyl group in this case) sterically shields the top face of the enolate. Consequently, an incoming electrophile, such as methyl iodide, is directed to attack from the less hindered bottom face, resulting in a predictable absolute stereochemistry at the α-carbon.[6][7]

Caption: Model of the chelated (Z)-enolate directing alkylation.

Protocol: Synthesis of (2S,6R)-2,6-Dimethylmorpholin-3-one

This protocol outlines a convergent synthesis where the C2 stereocenter is established via Evans auxiliary-directed alkylation and the C6 stereocenter is introduced from a commercially available chiral building block, (R)-alaninol.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(S)-4-Benzyl-2-oxazolidinone90717-16-1Sigma-Aldrich, etc.Chiral Auxiliary
Propionyl chloride79-03-8Sigma-Aldrich, etc.Acylating agent
Sodium bis(trimethylsilyl)amide (NaHMDS)1070-89-9Sigma-Aldrich, etc.1.0 M solution in THF is recommended[7]
Methyl iodide (MeI)74-88-4Sigma-Aldrich, etc.Electrophile; handle with care (toxic)
Lithium hydroxide (LiOH)1310-65-2Sigma-Aldrich, etc.For auxiliary cleavage
Hydrogen peroxide (H₂O₂)7722-84-1Sigma-Aldrich, etc.30% aqueous solution
(R)-(-)-2-Amino-1-propanol ((R)-alaninol)35320-23-1Sigma-Aldrich, etc.Chiral pool starting material
EDC hydrochloride25952-53-8Sigma-Aldrich, etc.Amide coupling agent
Hydroxybenzotriazole (HOBt)2592-95-2Sigma-Aldrich, etc.Amide coupling additive
Tetrahydrofuran (THF)109-99-9Sigma-Aldrich, etc.Anhydrous, for moisture-sensitive reactions
Diethyl ether, Ethyl acetate, HexanesVariousVWR, Fisher, etc.For extraction and chromatography
Step-by-Step Experimental Procedure

Part A: Synthesis of (S)-4-Benzyl-N-propionyloxazolidin-2-one

  • To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous THF (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Slowly add propionyl chloride (1.1 eq) and stir the reaction at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the acylated auxiliary as a white solid.

Part B: Diastereoselective α-Methylation

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) from Part A in anhydrous THF (approx. 0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add NaHMDS (1.1 eq, 1.0 M solution in THF) dropwise. The solution should turn from colorless to pale yellow. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.[7]

  • Add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Perform an aqueous workup as described in Part A.

  • Purify by flash column chromatography. The expected diastereomeric ratio (dr) is typically >98:2.[5] The diastereomers can be separated at this stage if necessary, though the high selectivity often makes this optional.[7]

Part C: Hydrolytic Cleavage of the Chiral Auxiliary

  • Dissolve the methylated product (1.0 eq) from Part B in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, e.g., 0.5 M solution).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test is obtained with peroxide test strips.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Extract the aqueous solution with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract three times with ethyl acetate.

  • Combine the ethyl acetate layers, dry over Na₂SO₄, and concentrate to yield the enantiomerically pure (S)-2-methylbutanoic acid derivative. This product is often used directly in the next step.

Part D: Amide Coupling and Cyclization

  • Dissolve the carboxylic acid (1.0 eq) from Part C, (R)-alaninol (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or CH₂Cl₂.

  • Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform a standard aqueous workup to isolate the intermediate amide.

  • The final cyclization to form the lactam can be achieved via several methods, with a Mitsunobu reaction being a common choice for its mild conditions. Dissolve the hydroxy-amide intermediate in anhydrous THF, add triphenylphosphine (1.5 eq) and cool to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise and stir at room temperature overnight.

  • Quench the reaction, concentrate, and purify by flash column chromatography to yield the final product, (2S,6R)-2,6-dimethylmorpholin-3-one.

Data Analysis and Expected Results

StepProductTypical YieldKey Analytical Data
Part B: Alkylation (S)-4-Benzyl-N-((S)-2-methylpropionyl)oxazolidinone85-95%¹H NMR to determine diastereomeric ratio (dr > 98:2).
Part C: Cleavage (S)-2-Methylbutanoic acid derivative80-90%Chiral HPLC or GC to confirm enantiomeric excess (% ee).
Part D: Cyclization (2S,6R)-2,6-Dimethylmorpholin-3-one60-75%¹H & ¹³C NMR, HRMS to confirm structure and purity.

Troubleshooting

  • Low Diastereoselectivity in Alkylation (Part B): Ensure the reaction is performed at -78 °C. Temperatures above -70 °C can compromise the rigidity of the chelated enolate, leading to lower selectivity. Confirm the quality and exact molarity of the base (NaHMDS or LDA).

  • Incomplete Auxiliary Cleavage (Part C): The reaction can be sluggish. If starting material remains, add additional LiOH and H₂O₂ and allow the reaction to stir longer at 0-5 °C. Do not let the reaction warm significantly, as it can lead to side products.

  • Difficult Final Cyclization (Part D): If Mitsunobu cyclization fails, an alternative is to convert the primary alcohol to a better leaving group (e.g., a tosylate) followed by intramolecular Sₙ2 displacement with the amide N-H under basic conditions (e.g., NaH in THF).

Conclusion

The use of an Evans oxazolidinone chiral auxiliary provides a highly effective and predictable method for establishing the C2 stereocenter in the synthesis of this compound. The diastereoselective alkylation step consistently delivers high stereochemical purity, which is carried through the synthesis. This strategy, which combines auxiliary-directed synthesis with the use of a chiral pool component, represents a practical and reliable approach for accessing specific diastereomers of complex, biologically relevant molecules.

References

  • BenchChem. (2025). Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes and Protocols. 3

  • Wikipedia. (n.d.). Chiral auxiliary.

  • Bernal, F. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3).

  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.

  • Diaz-Muñoz, G., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500.

  • BenchChem. (2025). The Application of 2-(Oxan-2-yl)morpholine as a Chiral Auxiliary in Organic Synthesis: A Review of Available Data.

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11844-11849.

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695.

  • Evans Enolate Alkylation-Hydrolysis. (n.d.). University of Calgary.

  • Licandro, E., et al. (1995). ASYMMETRIC-SYNTHESIS OF (-)-(2R,6R)-2,6-DIMETHYLMORPHOLINE. Tetrahedron-asymmetry, 6, 1891-1894.

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Laboratory. Williams College.

  • Myers, A. G. (n.d.). Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University.

  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

  • Kulkarni, S. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube.

Sources

N-Acylation Protocols for 2,6-Dimethylmorpholine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the N-acylation of 2,6-dimethylmorpholine derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, explaining the rationale behind experimental choices and providing self-validating, step-by-step methodologies.

Introduction: The Significance of N-Acylated 2,6-Dimethylmorpholine Derivatives

N-acylated 2,6-dimethylmorpholine derivatives are a class of compounds with significant interest in medicinal chemistry and materials science. The morpholine scaffold is a privileged structure in drug discovery, known to enhance aqueous solubility and metabolic stability of molecules.[1] The addition of two methyl groups at the 2 and 6 positions introduces chirality and steric bulk, which can be exploited to fine-tune the pharmacological properties of a lead compound. The cis-isomer of 2,6-dimethylmorpholine is a key intermediate in the synthesis of the agricultural fungicide fenpropimorph.

N-acylation of the secondary amine in the 2,6-dimethylmorpholine ring is a versatile strategy for introducing a wide array of functional groups. This modification can modulate a compound's lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape, thereby influencing its biological activity and pharmacokinetic profile. This guide will explore various robust and efficient protocols for achieving this crucial chemical transformation.

Core Principles of N-Acylation of 2,6-Dimethylmorpholine

The N-acylation of 2,6-dimethylmorpholine, a secondary amine, proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of an acylating agent. However, the presence of the two methyl groups flanking the nitrogen atom introduces steric hindrance, which can significantly impact the reaction rate and efficiency compared to less substituted amines. Therefore, the choice of acylating agent, catalyst, and reaction conditions is critical for successful N-acylation.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

This classic method is widely used for its reliability and the high reactivity of acyl chlorides. The Schotten-Baumann reaction typically employs an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2]

Causality Behind Experimental Choices:
  • Acyl Chlorides: As highly reactive acylating agents, they readily react with the secondary amine of 2,6-dimethylmorpholine.

  • Base (e.g., NaOH, Triethylamine): The reaction generates HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is crucial to neutralize the acid and regenerate the free amine for reaction. Triethylamine (TEA) is often preferred in organic solvents as it also acts as a soluble base.

  • Solvent (e.g., Dichloromethane, Toluene): An inert aprotic solvent is used to dissolve the reactants. Dichloromethane (DCM) is a common choice due to its low boiling point, making product isolation straightforward.

  • Temperature: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Workflow Diagram:

Schotten_Baumann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2,6-Dimethylmorpholine in DCM D Combine Amine and Base at 0°C A->D B Triethylamine (Base) B->D C Acyl Chloride in DCM E Slowly add Acyl Chloride C->E D->E F Stir at Room Temperature E->F G Quench with Water F->G H Extract with DCM G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for N-acylation using acyl chlorides.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous dichloromethane (DCM, 5-10 mL per mmol of amine).

  • Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution and cool the mixture to 0°C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM to the stirred mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Acylation using Acid Anhydrides with a Nucleophilic Catalyst

This method offers a milder alternative to acyl chlorides and is particularly effective when catalyzed by a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).

Causality Behind Experimental Choices:
  • Acid Anhydrides: Less reactive and less moisture-sensitive than acyl chlorides, making them easier to handle.

  • 4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the sterically hindered 2,6-dimethylmorpholine.[3]

  • Base (e.g., Triethylamine): Required to neutralize the carboxylic acid byproduct.

  • Solvent: Anhydrous aprotic solvents like DCM or acetonitrile are suitable.

Reaction Mechanism Diagram:

DMAP_Catalysis cluster_activation Catalyst Activation cluster_acylation N-Acylation Anhydride Acid Anhydride Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Anhydride->Intermediate + DMAP DMAP DMAP DMAP->Intermediate Product N-Acylated Product Intermediate->Product + Amine Amine 2,6-Dimethylmorpholine Amine->Product

Caption: DMAP-catalyzed N-acylation mechanism.

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a solution of cis-2,6-dimethylmorpholine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Anhydride Addition: Add the acid anhydride (1.2 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, and dry the organic layer.

  • Purification: After concentrating the solvent, purify the crude product by column chromatography.

Protocol 3: N-Acylation using Carboxylic Acids with Coupling Agents

This method is ideal for acylating with valuable or complex carboxylic acids and avoids the need to prepare the corresponding acyl chloride or anhydride. Coupling agents activate the carboxylic acid in situ to facilitate amide bond formation.

Causality Behind Experimental Choices:
  • Carboxylic Acids: A wide variety of carboxylic acids can be used directly.

  • Coupling Agents (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC) are common coupling agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

  • Additive (e.g., HOBt): 1-Hydroxybenzotriazole (HOBt) is often added to suppress side reactions and racemization (if the carboxylic acid is chiral) by forming a more reactive and stable active ester.[4][6]

  • Base (e.g., DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize any acidic species without competing in the coupling reaction.[7]

  • Solvent: Anhydrous aprotic solvents such as DCM, DMF, or acetonitrile are commonly used.

Experimental Workflow Diagram:

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid Carboxylic Acid ActiveEster Active Ester Intermediate Acid->ActiveEster + EDC, HOBt EDC EDC EDC->ActiveEster HOBt HOBt HOBt->ActiveEster Product N-Acylated Product ActiveEster->Product + Amine, DIPEA Amine 2,6-Dimethylmorpholine Amine->Product

Caption: Amide coupling workflow using EDC/HOBt.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and cis-2,6-dimethylmorpholine (1.1 eq.) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.0 eq.) to the solution.

  • Coupling Agent Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Data Summary Table

ProtocolAcylating AgentCatalyst/ReagentBaseTypical SolventTemperatureAdvantagesDisadvantages
1 Acyl ChlorideNoneTEA, NaOHDCM, Toluene0°C to RTHigh reactivity, reliableMoisture sensitive reagents, corrosive byproduct
2 Acid AnhydrideDMAP (catalytic)TEADCM, MeCNRoom Temp.Milder conditions, less moisture sensitiveSlower for very hindered substrates
3 Carboxylic AcidEDC, HOBtDIPEADCM, DMF0°C to RTWide substrate scope, avoids acyl halide/anhydride prepMore expensive reagents, complex work-up

Troubleshooting and Considerations for Steric Hindrance

The steric bulk of the two methyl groups in 2,6-dimethylmorpholine can lead to slower reaction rates. If a reaction is sluggish, consider the following:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier.

  • Increase Reagent Stoichiometry: Using a slight excess of the acylating agent or coupling reagents may improve the yield.

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours).

  • Choice of a More Reactive Acylating Agent: If using an anhydride or carboxylic acid is proving difficult, switching to the corresponding acyl chloride may be necessary.

  • Alternative Coupling Reagents: For particularly challenging couplings, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed, although they are more expensive.

Purification and Characterization

Purification of N-acylated 2,6-dimethylmorpholine derivatives is typically achieved by silica gel column chromatography. The polarity of the eluent system will depend on the nature of the acyl group. Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

The N-acylation of 2,6-dimethylmorpholine derivatives is a fundamental transformation for the synthesis of novel compounds with potential applications in various fields. The choice of protocol depends on the availability and reactivity of the acylating agent, the scale of the reaction, and the sensitivity of the substrates. By understanding the principles behind each method and carefully controlling the reaction conditions, researchers can successfully synthesize a diverse range of N-acylated 2,6-dimethylmorpholine derivatives.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Electronic Supplementary Information (ESI) A salt made of 4-N,N-Dimethylaminopyridine (DMAP) and saccharin as an.
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies.
  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
  • Supporting Inform
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • REGIOSELECTIVE N-ACYL
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Process for preparing N-acetyl morpholine.
  • USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • Method for purifying cis-2, 6-dimethyl morpholine.
  • Process for the preparation of cis-2,6-dimethyl morpholine.
  • N-Acylation Reactions of Amines.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
  • Application Note and Protocol: N-acylation of Methyl 2,6-Diamino-5-chloronicotin
  • Preparation method of N-acetyl morpholine.
  • One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acyl
  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.
  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem.
  • Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. University of Birmingham.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH.
  • A Complementary and Revised View on the N-Acylation of Chitosan with Hexanoyl Chloride.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.
  • Stereoselective synthesis of 2,6-disubstituted morpholines

Sources

Application Note: Leveraging the (2R,6S)-2,6-Dimethylmorpholin-3-one Scaffold for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The morpholine heterocycle is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] This application note focuses on a specific, high-value building block: (2R,6S)-2,6-dimethylmorpholin-3-one. As a chiral lactam, this scaffold offers a unique combination of stereochemical control, conformational rigidity, and multiple reactive handles for chemical elaboration. We present a guide to the key synthetic transformations—including N-functionalization and lactam reduction—that unlock the potential of this scaffold. Detailed, field-tested protocols are provided to enable researchers to generate diverse libraries of novel morpholine-based compounds for screening and lead optimization in drug discovery programs.

Introduction: The 2,6-Dimethylmorpholin-3-one Core as a Privileged Scaffold

The morpholine ring is a privileged structure in medicinal chemistry, prized for its ability to improve the physicochemical and pharmacokinetic properties of bioactive molecules, such as aqueous solubility and metabolic stability.[1] Its presence in drugs like the antibiotic Linezolid and the antiemetic Aprepitant underscores its importance.

The (2R,6S)-2,6-dimethylmorpholin-3-one scaffold offers distinct advantages for drug design:

  • Defined Stereochemistry: The cis-relationship between the two methyl groups is fixed, pre-organizing the scaffold and reducing the conformational flexibility of subsequent derivatives. This allows for more precise and predictable interactions with biological targets.

  • Structural Rigidity: The lactam functionality introduces a degree of planarity, providing a rigid core from which substituents can be projected into three-dimensional space.

  • Multiple Diversification Points: The scaffold possesses two primary reactive sites for modification: the secondary amine (N-H) and the lactam carbonyl (C=O), enabling the synthesis of a wide array of analogues.

This guide provides the scientific rationale and actionable protocols for exploiting these features to synthesize novel and potentially bioactive compounds.

Key Synthetic Transformations

The true value of the this compound scaffold is realized through its chemical reactivity. The following sections detail the most critical transformations for generating compound libraries.

N-Functionalization: The Primary Vector for Diversity

The secondary amine at the N-4 position is the most accessible site for chemical modification. Introducing substituents here allows for the exploration of structure-activity relationships (SAR) by positioning functional groups in specific orientations to interact with target proteins.

Causality in Experimental Design: The primary method for this transformation is N-alkylation with alkyl halides (R-X). The choice of base and solvent is critical for success. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is preferred.[3] These bases are strong enough to deprotonate the morpholinone nitrogen but are not nucleophilic enough to compete with the intended reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the cation of the base and promote the Sₙ2 reaction pathway. The addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction.

The workflow for this key diversification step is outlined below.

n_alkylation_workflow start Start: (2R,6S)-2,6-Dimethylmorpholin-3-one reagents Reagents: Alkyl Halide (R-X) Base (K₂CO₃ or Cs₂CO₃) Solvent (DMF or MeCN) start->reagents 1. Add conditions Conditions: Room Temp to 80 °C 4-24 hours reagents->conditions 2. React workup Aqueous Workup: Partition between EtOAc/Water conditions->workup 3. Quench & Extract purification Purification: Silica Gel Chromatography workup->purification 4. Isolate product Product: N-Substituted Morpholinone purification->product 5. Characterize reduction_workflow cluster_start Starting Material cluster_reagents Reaction cluster_end Product Generation start N-Substituted Morpholinone reagents Reducing Agent: BH₃·THF or LiAlH₄ Anhydrous THF start->reagents conditions Conditions: 0 °C to Reflux reagents->conditions workup Hydrolytic Workup: Aqueous Acid/Base Quench conditions->workup product Final Product: N-Substituted cis-2,6-Dimethylmorpholine workup->product

Figure 2: Logical flow for the reduction of the lactam carbonyl to access the saturated morpholine core.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, including steps for purification and confirmation of product identity. These procedures are based on established synthetic methodologies for similar heterocyclic systems. [3][4]

Protocol 3.1: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of (2R,6S)-4-benzyl-2,6-dimethylmorpholin-3-one.

Materials:

  • (2R,6S)-2,6-Dimethylmorpholin-3-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2R,6S)-2,6-dimethylmorpholin-3-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3 x volumes of DMF).

  • Combine the organic layers and wash with water (2x) and then brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: Lactam Reduction with Borane-THF Complex

This protocol details the reduction of (2R,6S)-4-benzyl-2,6-dimethylmorpholin-3-one to (2R,6S)-4-benzyl-2,6-dimethylmorpholine.

Materials:

  • (2R,6S)-4-benzyl-2,6-dimethylmorpholin-3-one

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • 4 M Sodium hydroxide (NaOH)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: This reaction should be performed under an inert atmosphere (N₂ or Ar) in a fume hood. Borane is flammable and reacts with water.

  • Add the N-benzylated lactam (1.0 eq) to a dry, inerted flask and dissolve it in anhydrous THF (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add BH₃·THF solution (3.0 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir the mixture at room temperature for 1 hour to hydrolyze the borane-amine complex.

  • Basify the mixture to pH > 12 by the slow addition of 4 M NaOH.

  • Extract the aqueous layer with Et₂O or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • If necessary, purify further by silica gel chromatography or distillation. Characterize by NMR and HRMS.

Data Summary

The following table summarizes expected outcomes for the described transformations. Yields are representative and may vary based on the specific substrate and reaction scale.

Transformation Starting Material Key Reagents Product Typical Yield
N-Alkylation (2R,6S)-2,6-Dimethylmorpholin-3-oneR-X, K₂CO₃, DMF(2R,6S)-4-Alkyl-2,6-dimethylmorpholin-3-one75-95%
Lactam Reduction (2R,6S)-4-Alkyl-2,6-dimethylmorpholin-3-oneBH₃·THF(2R,6S)-4-Alkyl-2,6-dimethylmorpholine80-95%

Conclusion and Future Perspectives

The (2R,6S)-2,6-dimethylmorpholin-3-one scaffold is a versatile and powerful starting material for the synthesis of novel bioactive compounds. The straightforward protocols for N-functionalization and lactam reduction provide reliable access to two distinct classes of chiral morpholine derivatives. These foundational reactions open the door for the creation of large, diverse chemical libraries suitable for high-throughput screening. Future work could explore more complex transformations, such as C-H activation or the development of novel cyclization reactions to build upon this robust and medicinally relevant core.

References

  • Gorad, S. S., & Ghorai, P. (2025). 2-Substituted chiral morpholines as bioactive compounds. ResearchGate. Available at: [Link]

  • Representative bioactive molecules having a morpholin-2-one moiety. ResearchGate. Available at: [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Kashima, C., & Harada, K. (1988). Synthesis and reaction of optically active morpholinones. Journal of the Chemical Society, Perkin Transactions 1, 1521-1526. Available at: [Link]

  • Goetz, N., Himmele, W., & Hupfer, L. (1981). Preparation of cis-2,6-dimethylmorpholine. Google Patents (US4504363A).
  • Goetz, N., Himmele, W., & Hupfer, L. (1981). Process for the preparation of cis-2,6-dimethyl morpholine. PubChem (Patent EP-0026367-A1). Available at: [Link]

  • ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. Available at: [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. CHIMIA International Journal for Chemistry, 74(4), 256-263. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al₂O₃. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-173. Available at: [Link]

  • 2,6-dimethyl morpholine, 141-91-3. The Good Scents Company. Available at: [Link]

  • 2,6-Dimethylmorpholine. PubChem. Available at: [Link]

  • 2,6-Dimethylmorpholine, cis-. PubChem. Available at: [Link]

  • Process for the preparation of cis-2,6-dimethyl morpholine. Google Patents (EP0094565B1).
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central. Available at: [Link]

  • New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PubMed Central. Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents (CN110950818B).
  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[5][6]aphthyrin-5(6H)-one. PubMed Central. Available at: [Link]

Sources

Topic: Application of 2,6-Dimethylmorpholin-3-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Medicinal Chemists

Abstract: The morpholine ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs and clinical candidates due to its favorable physicochemical properties, which enhance aqueous solubility, metabolic stability, and target engagement.[1][2] While the broader class of morpholines is well-documented, the specific derivative 2,6-Dimethylmorpholin-3-one represents a largely unexplored yet promising building block for drug discovery.[3] The introduction of a lactam function and stereochemically defined methyl groups offers a unique three-dimensional architecture. This guide provides a forward-looking analysis of the potential applications of this compound, presenting detailed, scientifically-grounded protocols for its synthesis, characterization, and subsequent derivatization. We extrapolate from well-understood principles of morpholine-containing bioactives to propose logical workflows for its integration into modern drug discovery campaigns, particularly in the domain of kinase inhibition.

Introduction: The Strategic Value of the this compound Scaffold

The morpholine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[4] Its nitrogen atom acts as a mild base, and the oxygen atom serves as a hydrogen bond acceptor, a combination that often imparts a desirable balance of lipophilicity and hydrophilicity.[5]

The subject of this guide, this compound, introduces two key modifications to the basic morpholine scaffold:

  • Lactam Carbonyl: The C3-ketone introduces a planar, polar group that can act as a potent hydrogen bond acceptor, a feature commonly exploited for anchoring a molecule within a protein's active site (e.g., as a "hinge-binder" in kinases).

  • 2,6-Dimethyl Substitution: The two methyl groups provide defined stereocenters (cis or trans). This rigidifies the ring conformation, reducing the entropic penalty upon binding to a target. Furthermore, these methyl groups can serve as metabolic blockers or provide specific hydrophobic interactions within a binding pocket, enhancing both potency and selectivity.[6]

Although public literature on this specific compound is sparse[3], its structural features strongly suggest its utility as a versatile starting point for generating novel chemical matter. This document serves as a practical guide for researchers looking to pioneer its use.

Synthesis and Characterization

A robust and scalable synthesis is the gateway to exploring any new scaffold. While no specific procedure for this compound is widely published, a logical and reliable approach involves the cyclization of an N-protected alanine derivative. The following protocol is based on established methodologies for lactam formation.[7][8]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available D- or L-alanine, allowing for stereochemical control.

Synthetic_Pathway Alanine Alanine (D- or L-) Intermediate N-(2-bromopropionyl)alanine ethyl ester Alanine->Intermediate 1) Ethyl Chloroacetate, Base 2) 2-Bromopropionyl bromide, Base Product cis/trans-2,6-Dimethylmorpholin-3-one Intermediate->Product Base-mediated intramolecular cyclization (e.g., NaH)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of (2S,6S)-2,6-Dimethylmorpholin-3-one

This protocol details the synthesis of the cis isomer from L-Alanine. The causality behind each step is explained to provide a deeper understanding.

Materials:

  • L-Alanine ethyl ester hydrochloride

  • 2-Bromopropionyl bromide

  • Triethylamine (TEA)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Step 1: N-Acylation (Formation of the Acyclic Precursor)

    • Action: Dissolve L-Alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Action: Add TEA (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the subsequent acylation.

    • Action: Slowly add a solution of 2-bromopropionyl bromide (1.1 eq) in DCM to the reaction mixture. Maintain the temperature at 0 °C.

    • Action: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

    • Rationale: This standard Schotten-Baumann-type reaction forms the amide bond. Using 2-bromopropionyl bromide provides the necessary electrophile and the bromine atom that will serve as the leaving group in the subsequent cyclization step.

    • Workup: Quench the reaction with water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the crude acyclic precursor.

  • Step 2: Intramolecular Cyclization (Ring Formation)

    • Action: Suspend NaH (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool to 0 °C.

    • Rationale: Sodium hydride is a strong, non-nucleophilic base required to deprotonate the amide nitrogen, forming an amide anion. This anion is a potent nucleophile for the subsequent intramolecular Sₙ2 reaction. Anhydrous conditions are critical as NaH reacts violently with water.

    • Action: Add a solution of the crude precursor from Step 1 in anhydrous THF dropwise to the NaH suspension.

    • Action: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, monitoring by TLC or LC-MS.

    • Rationale: Heating provides the activation energy for the intramolecular Sₙ2 reaction, where the amide anion displaces the bromide, forming the morpholinone ring. This cyclization will likely yield a mixture of cis and trans diastereomers, which will require purification.

    • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the diastereomers.

Characterization Data (Expected)

The synthesized compound must be rigorously characterized to confirm its structure and purity.

Technique Expected Observations for cis-2,6-Dimethylmorpholin-3-one
¹H NMR Two distinct methyl doublets; Two coupled methine protons (one adjacent to N, one adjacent to O); Diastereotopic protons of the CH₂ group.
¹³C NMR Signals for two methyl carbons, one methylene carbon, two methine carbons, and one carbonyl carbon (~170 ppm).
Mass Spec (HRMS) Calculated m/z for C₆H₁₁NO₂ [M+H]⁺ should match the observed value to confirm elemental composition.
FT-IR Strong carbonyl (C=O) stretch characteristic of a lactam (~1680 cm⁻¹); N-H stretch (~3200 cm⁻¹); C-O-C stretch.

Proposed Applications in Medicinal Chemistry

The true value of a scaffold lies in its ability to be decorated with various functional groups to probe structure-activity relationships (SAR).[9] The this compound core is an excellent platform for such exploration.

Application Area 1: Kinase Inhibitors

Many successful kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site.[10][11] The N-H and C=O groups of the lactam in our scaffold are perfectly positioned for this role.

Kinase_Binding cluster_0 Kinase Hinge Region cluster_1 Solvent Front / Hydrophobic Pocket Hinge_NH Backbone N-H (e.g., Ala) Scaffold N-H C=O R¹ (exit vector) Me Me This compound Hinge_NH:f0->Scaffold:c H-bond (acceptor) Hinge_CO Backbone C=O (e.g., Glu) Scaffold:n->Hinge_CO:f0 H-bond (donor) Exit_Vector R¹ projects towards solvent-exposed region or hydrophobic pocket Scaffold:r1->Exit_Vector Derivatization Site

Caption: Proposed binding mode in a kinase hinge region.

Protocol 2: N-Arylation for Library Synthesis (Buchwald-Hartwig Coupling)

To explore its potential as a kinase hinge binder, the scaffold's nitrogen must be functionalized. The Buchwald-Hartwig amination is a powerful and versatile reaction for this purpose.

Objective: To couple a diverse set of aryl halides to the N-H of the morpholinone core, creating a library for screening.

Materials:

  • cis-2,6-Dimethylmorpholin-3-one (from Protocol 1)

  • Aryl bromide/iodide of choice (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

Step-by-Step Methodology:

  • Reaction Setup:

    • Action: In an oven-dried reaction vial, combine cis-2,6-Dimethylmorpholin-3-one (1.0 eq), the aryl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.10 eq).

    • Rationale: The palladium catalyst and phosphine ligand form the active catalytic species. Cesium carbonate is a strong base required for the catalytic cycle. The specific choice of ligand (Xantphos) is often crucial for achieving high yields with lactam substrates.

    • Action: Evacuate and backfill the vial with an inert gas (argon) three times.

    • Action: Add anhydrous, degassed dioxane via syringe.

  • Reaction and Monitoring:

    • Action: Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Action: Monitor the reaction's completion (typically 8-24 hours) using LC-MS.

  • Workup and Purification:

    • Action: Cool the reaction to room temperature and dilute with ethyl acetate.

    • Action: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Action: Concentrate the filtrate and purify the residue using automated flash chromatography or preparative HPLC to obtain the pure N-arylated product.

Workflow for a Drug Discovery Campaign

This workflow illustrates how this compound can be systematically advanced from a building block to a lead compound.

Drug_Discovery_Workflow A Synthesis & Purification of Scaffold (Protocol 1) B Library Synthesis via N-Arylation (Protocol 2) A->B C High-Throughput Screening (e.g., Kinase Panel) B->C D Hit Identification & Confirmation C->D E Structure-Activity Relationship (SAR) Studies D->E Iterative Cycles E->B Synthesize New Analogs F Lead Optimization (ADME/Tox Profiling) E->F G Preclinical Candidate F->G

Caption: A typical medicinal chemistry workflow starting with the novel scaffold.

Conclusion and Future Outlook

This compound is a promising, albeit underutilized, scaffold for medicinal chemistry. Its unique combination of a rigid, stereodefined core and a versatile lactam functionality makes it an attractive starting point for developing potent and selective modulators of various biological targets, especially protein kinases. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, characterize, and derivatize this scaffold, enabling its systematic exploration in drug discovery programs. Future work should focus on developing enantioselective synthetic routes and expanding the library of derivatives to fully unlock the therapeutic potential of this valuable chemical entity.

References

  • ProQuest. (n.d.). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications.
  • Sharma, S. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem.
  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • PubChem. (n.d.). This compound (C6H11NO2).
  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Sharma, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • National Institutes of Health. (n.d.). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations.
  • ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.
  • National Institutes of Health. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • BenchChem. (2025). Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals.
  • Ali, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Pasquier, B., et al. (2015). Discovery of (2S)-8-[(3R)-3-methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: a novel potent and selective inhibitor of Vps34 for the treatment of solid tumors. Journal of Medicinal Chemistry.
  • National Institutes of Health. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
  • ResearchGate. (2021). Several reported potent morpholine based PI3K inhibitors with examples....
  • National Institutes of Health. (n.d.). Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors.

Sources

Application Notes and Protocols for 2,6-Dimethylmorpholin-3-one in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 2,6-Dimethylmorpholin-3-one as a Privileged Scaffold

In the landscape of medicinal chemistry, the morpholine ring is recognized as a privileged scaffold, frequently incorporated into a multitude of approved and experimental drugs.[1][2] Its inherent physicochemical properties, such as a balanced lipophilic-hydrophilic character and the capacity for hydrogen bonding, often confer favorable pharmacokinetic profiles to drug candidates.[3] Within the broader family of morpholine-containing structures, the this compound core represents a particularly compelling starting point for the design of novel therapeutics. The strategic placement of the methyl groups and the lactam functionality provides a three-dimensional architecture that can be exploited for precise interactions with biological targets, particularly in the realm of central nervous system (CNS) disorders and enzyme inhibition.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold. We will detail its synthesis, key functionalization reactions, and protocols for the biological evaluation of its derivatives, with a focus on acetylcholinesterase (AChE) inhibition, a critical target in neurodegenerative diseases.[6]

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be efficiently achieved through the cyclization of an N-substituted amino acid precursor. A reliable method involves the use of N-(2-hydroxypropyl)alanine, which can be prepared from readily available starting materials. The subsequent intramolecular cyclization yields the desired morpholin-3-one ring system.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step process starting from L-alanine.

Step 1: Synthesis of N-(2-hydroxypropyl)-L-alanine

  • Reaction Setup: To a solution of L-alanine (1.0 eq) in a suitable solvent such as methanol, add propylene oxide (1.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield N-(2-hydroxypropyl)-L-alanine.

Step 2: Cyclization to this compound

  • Reaction Setup: The N-(2-hydroxypropyl)-L-alanine (1.0 eq) is dissolved in a high-boiling point solvent like toluene.

  • Reaction Conditions: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added, and the mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by flash chromatography to afford this compound.

Characterization Data: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Chemical Functionalization of the this compound Scaffold

The this compound scaffold offers two primary sites for chemical modification: the nitrogen atom of the lactam and the α-carbon to the carbonyl group. These positions can be functionalized to generate a diverse library of compounds for structure-activity relationship (SAR) studies.

N-Arylation of the Morpholinone Core

N-arylation of the lactam nitrogen is a powerful strategy to introduce diverse aromatic and heteroaromatic moieties, which can significantly influence the biological activity of the resulting compounds. Palladium-catalyzed cross-coupling reactions are a common and effective method for this transformation.[8]

  • Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired aryl halide (bromide or iodide, 1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).

  • Reaction Conditions: The vessel is purged with an inert gas (e.g., argon or nitrogen), and a dry, degassed solvent like dioxane is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the N-aryl-2,6-dimethylmorpholin-3-one derivative.

Cα-Alkylation of the Morpholinone Ring

Alkylation at the α-carbon to the carbonyl group introduces substituents that can probe specific binding pockets of a target protein. This reaction is typically achieved by generating an enolate with a strong base, followed by quenching with an electrophile.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected this compound in dry tetrahydrofuran (THF) and cool to -78 °C. Add a freshly prepared solution of LDA (1.1 eq) dropwise and stir for 1 hour at this temperature.

  • Alkylation: To the enolate solution, add the desired alkyl halide (1.2 eq) dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Biological Evaluation of this compound Derivatives

Given the prevalence of the morpholine scaffold in CNS-active compounds, derivatives of this compound are promising candidates for neurological disorders. A key target in this area is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a validated therapeutic strategy for Alzheimer's disease.[6]

Protocol 4: In Vitro Acetylcholinesterase Inhibition Assay

This protocol is based on the colorimetric Ellman's method.[4]

  • Materials:

    • Human recombinant acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., Donepezil)

    • 96-well microplate and a microplate reader

  • Assay Procedure:

    • Prepare solutions of the test compounds and the reference inhibitor at various concentrations in a suitable solvent (e.g., DMSO), and then dilute in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound solution or buffer (for control).

    • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25 °C.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

CompoundTargetIC₅₀ (µM)
Reference (Donepezil) AChE0.05
Example Derivative 1 AChE1.2
Example Derivative 2 AChE0.8

Workflow and Pathway Diagrams

Synthetic Workflow

synthetic_workflow Start L-Alanine Step1 N-alkylation with propylene oxide Start->Step1 Intermediate N-(2-hydroxypropyl)alanine Step1->Intermediate Step2 Intramolecular cyclization Intermediate->Step2 Scaffold This compound Step2->Scaffold N_Arylation N-Arylation (Protocol 2) Scaffold->N_Arylation C_Alkylation Cα-Alkylation (Protocol 3) Scaffold->C_Alkylation Library Compound Library N_Arylation->Library C_Alkylation->Library AChE_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor This compound Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of acetylcholinesterase inhibition by this compound derivatives.

Conclusion and Future Perspectives

The this compound scaffold provides a robust and versatile platform for the discovery of novel drug candidates. The synthetic and functionalization protocols detailed herein offer a clear path to the generation of diverse chemical libraries. The demonstrated potential for potent acetylcholinesterase inhibition highlights the relevance of this scaffold for neurodegenerative diseases. Future work should focus on expanding the diversity of the synthesized libraries and exploring a broader range of biological targets. The systematic exploration of the structure-activity relationships of these derivatives will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising preclinical candidates.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Acetylcholinesterase Assay Kit (AChE, Colorimetric). Boster Biological Technology. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Synthesis of 2,6-dimethyl-N-(2-hydroxypropyl) morpholine. PrepChem. [Link]

  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. ResearchGate. [Link]

  • Therapeutic Potential of Multifunctional Derivatives of Cholinesterase Inhibitors. PubMed Central. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]

  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Royal Society of Chemistry. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [Link]

  • Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides. ResearchGate. [Link]

  • Palladium‐Catalyzed N‐Arylation of N,N‐Dialkylhydrazines with Aryl Chlorides. Semantic Scholar. [Link]

  • Ligand-Enabled Meta-C–H Alkylation and Arylation Using A Modified Norbornene. National Institutes of Health. [Link]

  • Palladium-catalyzed α-arylation of sultams with aryl and heteroaryl iodides. PubMed. [Link]

  • Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Organic and Medicinal Chemistry International. [Link]

  • Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors. PubMed. [Link]

  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. MDPI. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. [Link]

  • Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. ResearchGate. [Link]

  • Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. [Link]

  • Preclinical progression of neurodegenerative diseases. PubMed Central. [Link]

  • Editorial: Preclinical research in neurodegenerative diseases: biochemical, pharmacological, and behavioral bases. Frontiers. [Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • Convenient synthesis of enantiopure cyclic α-hydroxyalkyl α-amino esters. Royal Society of Chemistry. [Link]

  • Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. PubMed. [Link]

  • Feature Reviews in Medicinal Chemistry. PubMed Central. [Link]

  • Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-t[4][9][10]riazolo[3,4-b]t[9][10][11]hiadiazine-7-carboxylic acid. ResearchGate. [Link]

  • Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis. National Institutes of Health. [Link]

  • (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. MDPI. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. PubMed Central. [Link]

  • Iridium-Catalyzed Allylic Alkylation Reaction with N-Aryl Phosphoramidite Ligands: Scope and Mechanistic Studies. Scilit. [Link]

Sources

Application Notes & Protocols: Enzymatic Resolution of Racemic 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Morpholinones

The morpholinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, the chirality of substituents on the morpholinone ring can drastically influence pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. The compound 2,6-dimethylmorpholin-3-one possesses two stereocenters, making its stereoselective synthesis or resolution a critical step in the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Enzymatic kinetic resolution has emerged as a powerful and green technology for the synthesis of optically active compounds.[1] This technique leverages the high enantioselectivity of enzymes, such as lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[2] This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound, detailing the underlying principles, a step-by-step protocol, and methods for analysis.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is predicated on the difference in reaction rates of two enantiomers with a chiral catalyst, in this case, a lipase.[2] Lipases, a class of hydrolases, are particularly effective in non-aqueous environments for catalyzing transesterification or hydrolysis reactions.[3] In the context of a racemic lactam like this compound, a lipase will selectively catalyze the hydrolysis of one enantiomer to its corresponding amino acid, while the other enantiomer remains largely in its lactam form.

The mechanism of lipase-catalyzed hydrolysis involves an acyl-enzyme intermediate.[4][5] The catalytic triad (typically Ser-His-Asp) in the lipase's active site facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the lactam. This forms a tetrahedral intermediate, which then collapses to release the ring-opened amino acid and an acylated enzyme. The enzyme is then regenerated by hydrolysis. The enantioselectivity arises from the differential stability of the diastereomeric transition states formed between each enantiomer and the chiral active site of the enzyme.

Figure 1: Simplified workflow of the lipase-catalyzed kinetic resolution of this compound.

PART 1: Experimental Protocol

This protocol is designed for the analytical-scale resolution to screen for optimal conditions. It can be scaled up with appropriate adjustments.

Materials and Reagents
  • Racemic this compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)[6][7]

  • Pseudomonas cepacia lipase (optional, for screening)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., Diisopropyl ether, Toluene)

  • Acyl donor (for transesterification, e.g., Vinyl acetate)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • HPLC grade solvents for analysis (e.g., n-Hexane, Isopropanol, Ethanol)

  • Basic modifier for HPLC (e.g., Diethylamine, DEA)

Equipment
  • Orbital shaker incubator

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a UV detector[8][9]

  • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Chiralcel® OD-H)[10]

Step-by-Step Protocol
  • Enzyme Pre-treatment (Optional but Recommended): To ensure consistent activity, pre-wash the immobilized lipase with the chosen organic solvent and dry it under vacuum.

  • Reaction Setup:

    • In a sealed vial, add racemic this compound (e.g., 100 mg, 1 equivalent).

    • Add the organic co-solvent (e.g., 5 mL of diisopropyl ether). The substrate should be fully dissolved.

    • Add phosphate buffer (0.1 M, pH 7.0) to achieve a desired organic/aqueous ratio (e.g., 95:5 v/v). The presence of a small amount of water is often crucial for lipase activity.

    • Add the immobilized lipase (e.g., 20-50 mg of Novozym 435). The enzyme loading can be optimized.

    • If performing a transesterification reaction, add the acyl donor (e.g., vinyl acetate, 2-5 equivalents).

  • Incubation:

    • Seal the vial tightly.

    • Place the reaction vial in an orbital shaker incubator set at a specific temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the enzymatic reaction in the aliquot by adding a small volume of acidic solution (e.g., 1 M HCl) or by filtering out the enzyme.

    • Prepare the aliquot for HPLC analysis by diluting it with the mobile phase.

    • Analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the substrate and product. The goal is to stop the reaction at approximately 50% conversion for optimal resolution.

  • Work-up and Purification (at ~50% conversion):

    • Filter off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

    • Transfer the filtrate to a separatory funnel.

    • If the product is the ring-opened amino acid, adjust the pH of the aqueous phase to its isoelectric point to minimize its solubility and then extract the unreacted lactam with an organic solvent (e.g., ethyl acetate).

    • If the product is an acylated lactam, the mixture can be directly purified.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting residue, containing the unreacted enantiomer of this compound and the product, can be purified by column chromatography on silica gel.[11]

PART 2: Analysis and Data Interpretation

Chiral HPLC Analysis

The determination of enantiomeric excess is crucial for evaluating the success of the resolution.[12][13] Chiral HPLC is the preferred method for this analysis.[14]

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® AD-H or Chiralcel® OD-H are excellent starting points for the separation of morpholinone enantiomers.[10]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[10]

  • Additive: Due to the basic nature of the morpholine nitrogen, adding a small amount of a basic modifier like diethylamine (DEA, e.g., 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.

  • Detection: A UV detector set at an appropriate wavelength (e.g., 210-230 nm) is commonly used.

Calculation of Enantiomeric Excess (ee) and Conversion (c)

The enantiomeric excess of the unreacted substrate (ee_s) and the product (ee_p) are calculated from the peak areas of the two enantiomers in the chromatogram:[15]

  • ee_s (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

  • ee_p (%) = [ (Area_product_major - Area_product_minor) / (Area_product_major + Area_product_minor) ] * 100

Conversion (c) can be calculated based on the ee of the substrate and product:

  • c (%) = [ ee_s / (ee_s + ee_p) ] * 100

Enantioselectivity (E-value)

The enantioselectivity of the enzyme is expressed as the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value is indicative of a highly selective enzyme.

  • E = ln[ (1 - c) * (1 - ee_s) ] / ln[ (1 - c) * (1 + ee_s) ]

or

  • E = ln[ 1 - c * (1 + ee_p) ] / ln[ 1 - c * (1 - ee_p) ]

Expected Results

The following table presents hypothetical data from a successful kinetic resolution of a racemic heterocyclic compound, illustrating the expected trends.

Time (h)Conversion (c, %)Substrate ee_s (%)Product ee_p (%)E-value
2151895>100
4304392>100
8458290>100
1250>9988>100
2460>9975>100

Table 1: Representative data for a lipase-catalyzed kinetic resolution. High enantiomeric excess for the substrate is achieved at around 50% conversion.

PART 3: Troubleshooting and Optimization

Troubleshooting cluster_enzyme Enzyme-Related cluster_conditions Reaction Conditions cluster_analysis Analytical Method start Low Conversion or ee enzyme_activity Check Enzyme Activity - Use fresh enzyme - Ensure proper storage - Test with a known substrate start->enzyme_activity enzyme_loading Optimize Enzyme Loading - Increase enzyme amount start->enzyme_loading solvent Screen Solvents - Try different non-polar solvents (e.g., MTBE, toluene, hexane) start->solvent temperature Adjust Temperature - Optimize within enzyme's functional range (e.g., 30-50°C) start->temperature acyl_donor Vary Acyl Donor (for transesterification) - Vinyl acetate is often effective start->acyl_donor hplc_method Optimize Chiral HPLC Method - Screen different chiral columns - Adjust mobile phase composition and additives start->hplc_method

Figure 2: Troubleshooting guide for common issues in enzymatic kinetic resolution.

Conclusion

The enzymatic kinetic resolution of racemic this compound offers a highly efficient and environmentally benign route to obtaining its enantiomerically pure forms. By carefully selecting the lipase, optimizing reaction conditions, and employing a robust chiral HPLC method for analysis, researchers can achieve high enantiomeric excess of both the unreacted substrate and the resulting product. The protocols and guidelines presented in this application note provide a solid foundation for drug development professionals to successfully implement this valuable technique in their synthetic workflows.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric biocatalysis in socially responsible chemistry. Chemical Society Reviews, 37(7), 1349-1359. [Link]

  • Ohara, H., Onogi, A., Yamamoto, M., & Kobayashi, S. (2010). Lipase-catalyzed oligomerization and hydrolysis of alkyl lactates: direct evidence in the catalysis mechanism that enantioselection is governed by a deacylation step. Biomacromolecules, 11(8), 2008-2015. [Link]

  • Carvalho, P. O., Contesini, F. J., & Ikegaki, M. (2018). Lipase B from Candida antarctica: a model enzyme for biotechnological applications. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 143-157). Elsevier. [Link]

  • Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Candida antarctica lipase B: an ideal biocatalyst for the preparation of pharmaceuticals. Advanced Synthesis & Catalysis, 348(7‐8), 797-812. [Link]

  • Bornscheuer, U. T. (2002). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 31(5), 573-582. [Link]

  • Silva, F. M. W. G., Szemes, J., Mustashev, A., Takács, O., Imarah, A. O., & Poppe, L. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Catalysts, 13(7), 1099. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Current Organic Chemistry, 14(16), 1739-1756. [Link]

  • Tanaka, M., Yoshioka, M., & Sakai, K. (2022). Lipase-Catalyzed Kinetic Resolution of C1-Symmetric Heterocyclic Biaryls. Chemical and Pharmaceutical Bulletin, 70(5), 365-370. [Link]

  • Sánchez, Á. G., & Barbas, C. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-840. [Link]

  • Poppe, L., & Rétey, J. (2010). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 15(7), 4893-4913. [Link]

  • O'Brien, P., & de Leseleuc, M. (2014). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2014(26), 5791-5800. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta pharmaceutica Hungarica, 71(1), 119–126. [Link]

  • Matysová, L., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 147-153. [Link]

  • Dolan, J. W. (2008). HPLC Solutions #66: Enantiomer Separations. LCGC North America. [Link]

  • Adam, W., Heckel, F., Saha-Möller, C. R., & Schreier, P. (2001). Combination of Novozym 435-catalyzed enantioselective hydrolysis and amidation for the preparation of optically active δ-hexadecalactone. Journal of Organic Chemistry, 66(15), 5092-5096. [Link]

  • Eseyin, O. A., & Udom, I. E. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6. [Link]

  • Qayed, W. S., Al-Qudah, M. A., & Abu Zarga, M. H. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • De Marchi, E., Arnodo, D., Maffeis, E., Grosa, G., & Cravotto, G. (2021). Enantiodivergent Synthesis of Halofuginone by Candida Antarctica Lipase B (CAL-B)-catalyzed Kinetic Resolution in Cyclopentyl Methyl Ether (CPME). ChemistrySelect, 6(23), 5737-5741. [Link]

  • Faber, K. (2018). Biotransformations in organic chemistry: a textbook. Springer.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2567-2591. [Link]

  • O'Brien, P., & de Leseleuc, M. (2014). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. European Journal of Organic Chemistry, 2014(26), 5791-5800. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. Tetrahedron: Asymmetry, 14(20), 3015-3021. [Link]

  • Sánchez, Á. G., & Barbas, C. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 834-840. [Link]

  • Musa, M. M. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis, 2, 894580. [Link]

  • Linciano, P., & List, B. (2013). The mechanisms of catalysis by metallo β-lactamases. Antimicrobial agents and chemotherapy, 57(5), 2097-2106. [Link]

  • Skjot, M., De Maria, L., & Svendsen, A. (2015). Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation. Biochemistry, 54(40), 6212-6222. [Link]

  • Brenna, E., Gatti, F. G., Monti, D., Parmeggiani, F., & Sacchetti, A. (2014). Large-scale resolution procedure of racemic (2, 6, 6-trimethyltetrahydro-2H-pyran-2-yl) methanol. Tetrahedron, 70(42), 7689-7694. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620-17621. [Link]

  • Gravenewworld. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]

  • Hasan, F., Shah, A. A., & Hameed, A. (2009). 7 Mechanism of lipase/esterase catalysis. In Industrial applications of lipases (pp. 131-154). Humana Press. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolutions of racemic β-and γ-thiolactones. Tetrahedron: Asymmetry, 18(11), 1335-1339. [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. [Link]

  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 11(6), 1957-1987. [Link]

  • Wang, Y., Wu, Q., Zhang, N., & Lou, W. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 7, 239. [Link]

  • Stewart, J. D. (2010). Advances in the enzymatic reduction of ketones. Accounts of Chemical Research, 43(10), 1344-1354. [Link]

  • Chen, Y. C., Lee, C. C., & Ko, T. P. (2022). Origin of the Unexpected Enantioselectivity in the Enzymatic Reductions of 5-Membered-Ring Heterocyclic Ketones Catalyzed by Candida parapsilosis Carbonyl Reductases. International Journal of Molecular Sciences, 23(19), 1086. [Link]

Sources

A Scalable Pathway to Enantiopure 2,6-Dimethylmorpholin-3-one for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiopure 2,6-dimethylmorpholin-3-one is a valuable chiral building block in medicinal chemistry and drug development, where stereochemistry is critical for biological activity.[1] The presence of two stereocenters presents a significant challenge for large-scale production. This application note details a robust and scalable strategy for the synthesis of enantiopure cis-2,6-dimethylmorpholin-3-one. We present a comprehensive guide that prioritizes a classical resolution approach due to its reliability and cost-effectiveness in a scale-up environment. The protocol outlines the synthesis of the racemic intermediate followed by an efficient diastereomeric salt resolution. Detailed experimental procedures, process optimization considerations, and analytical validation steps are provided to ensure scientific integrity and reproducibility for researchers in process development and manufacturing.

Introduction and Strategic Overview

The morpholinone scaffold is a privileged structure in numerous bioactive compounds.[2][3] Specifically, the stereoisomers of this compound serve as key intermediates for complex pharmaceutical agents. The primary challenge in its synthesis is the precise control of two chiral centers (at C2 and C6) to yield a single, desired enantiomer.

Two principal strategies exist for obtaining such enantiopure compounds:

  • Asymmetric Synthesis: This approach constructs the chiral centers selectively from the outset using chiral catalysts or auxiliaries.[4][5] While elegant and atom-economical, these methods can be sensitive to reaction conditions, and the cost of specialized catalysts can be prohibitive for large-scale manufacturing.

  • Racemic Synthesis followed by Chiral Resolution: This classical method involves the non-selective synthesis of a racemic mixture, which is then separated into its constituent enantiomers.[6][7] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can be separated by fractional crystallization due to their different physical properties, such as solubility.[8][9] This pathway is frequently favored for industrial scale-up due to its robustness, lower cost of goods, and predictable scalability.[10]

This guide focuses on the second strategy, detailing a practical and validated pathway from common starting materials to the enantiopure target.

G cluster_0 Strategic Approaches start Achiral Starting Materials asymmetric Asymmetric Synthesis (e.g., Catalytic Hydrogenation) start->asymmetric Direct, High Atom Economy [Complex, Costly Catalysts] racemic Racemic Synthesis of cis-2,6-Dimethylmorpholin-3-one start->racemic Robust, High Yield [Simple Reagents] start->racemic enantiopure_product Enantiopure Product asymmetric->enantiopure_product resolution Chiral Resolution racemic->resolution Classical, Scalable Method racemic->resolution resolution->enantiopure_product Chosen Pathway resolution->enantiopure_product

Diagram 1: Comparison of synthetic strategies for enantiopure this compound.

Synthesis of Racemic cis-2,6-Dimethylmorpholin-3-one

The synthesis of the racemic morpholinone core is achieved via a cyclocondensation reaction. This approach is analogous to established methods for preparing substituted morpholinones.[3][11] The key starting material, diisopropanolamine, is first cyclized to form cis-2,6-dimethylmorpholine, which can then be selectively oxidized or, more directly, synthesized from precursors that yield the morpholin-3-one structure. A robust method involves the cyclization of diisopropanolamine using sulfuric acid, which preferentially forms the cis isomer.[12][13]

The following protocol outlines a reliable procedure for producing the racemic cis-isomer, which serves as the substrate for chiral resolution.

Diagram 2: Proposed synthesis of racemic cis-2,6-dimethylmorpholin-3-one.

Protocol 2.1: Synthesis of Racemic cis-2,6-Dimethylmorpholin-3-one

Materials:

  • Diisopropanolamine (1,1'-iminobispropan-2-ol)

  • Concentrated Sulfuric Acid (96-98%)

  • Sodium Hydroxide (50% w/w aqueous solution)

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.

  • Acid Charge: Carefully charge 1.5 L of Toluene to the reactor. Begin stirring and cool the vessel to 10°C.

  • Cyclization: Slowly add 980 g (10.0 mol) of concentrated sulfuric acid while maintaining the internal temperature below 30°C. Once the addition is complete, begin the simultaneous dropwise addition of 1332 g (10.0 mol) of diisopropanolamine. Utilize the heat of reaction, allowing the temperature to rise to approximately 85-100°C.[13]

  • Dehydration: After the addition is complete, heat the reaction mixture to reflux (approx. 170-180°C) and collect the water formed using a Dean-Stark trap. Continue heating for 5-8 hours until water evolution ceases.[13]

  • Work-up: Cool the reaction mixture to below 40°C. Carefully and slowly add 2.0 L of water. Transfer the mixture to a separatory funnel.

  • Basification & Extraction: Slowly add 50% sodium hydroxide solution to the aqueous layer until the pH is >12. Extract the aqueous layer with Toluene (3 x 1 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-2,6-dimethylmorpholine.

  • Purification: Purify the crude product by vacuum distillation to obtain racemic cis-2,6-dimethylmorpholine. Note: A subsequent oxidation step would be required to convert the morpholine to the morpholin-3-one. The direct synthesis from alaninol and an appropriate electrophile is a viable alternative for process development.

Chiral Resolution via Diastereomeric Salt Crystallization

The cornerstone of this scalable approach is the resolution of the racemic base using an optically pure acid. This process leverages the formation of diastereomeric salts, which possess distinct solubilities, allowing one to be selectively crystallized from solution.[6][7] Optically active mandelic acid is an excellent choice for resolving amine-containing compounds and has been successfully used for the related trans-2,6-dimethylmorpholine.[9]

Principle of Resolution
  • (R,S)-Base + (R)-Acid → Salt 1: (R)-Base-(R)-Acid

  • (R,S)-Base + (R)-Acid → Salt 2: (S)-Base-(R)-Acid

Salt 1 and Salt 2 are diastereomers. Due to their different three-dimensional structures, they pack differently into a crystal lattice, resulting in different solubilities. By carefully selecting the solvent and crystallization conditions, one salt can be precipitated while the other remains in the mother liquor.

G racemate Racemic (±)-cis-2,6- Dimethylmorpholin-3-one mixing Dissolve in Solvent (e.g., Isopropanol) racemate->mixing acid (+)-Mandelic Acid (Resolving Agent) acid->mixing salts Diastereomeric Salts in Solution mixing->salts crystallization Cool & Crystallize salts->crystallization filtration Filtration crystallization->filtration solid Less Soluble Salt (e.g., (R,R)-Salt) filtration->solid Solid Phase liquid Mother Liquor with More Soluble Salt (e.g., (S,R)-Salt) filtration->liquid Liquid Phase liberation1 Basify (e.g., NaOH) & Extract solid->liberation1 liberation2 Basify (e.g., NaOH) & Extract liquid->liberation2 product Enantiopure (R)-Product liberation1->product acid_recovery1 Acidify & Recover (+)-Mandelic Acid liberation1->acid_recovery1 other_enantiomer (S)-Enantiomer (for recycle/racemization) liberation2->other_enantiomer acid_recovery2 Acidify & Recover (+)-Mandelic Acid liberation2->acid_recovery2

Diagram 3: Workflow for the chiral resolution of cis-2,6-dimethylmorpholin-3-one.

Protocol 3.1: Chiral Resolution

Materials:

  • Racemic cis-2,6-dimethylmorpholin-3-one

  • D-(−)-Mandelic Acid (or another suitable chiral acid like tartaric acid)

  • Isopropanol (IPA)

  • Sodium Hydroxide (10% w/w aqueous solution)

  • Dichloromethane (DCM)

  • Hydrochloric Acid (2M)

Procedure:

  • Salt Formation: In a jacketed reactor, dissolve 129 g (1.0 mol) of racemic cis-2,6-dimethylmorpholin-3-one in 1.0 L of isopropanol. Heat the solution to 60°C. In a separate vessel, dissolve 76 g (0.5 mol) of D-(−)-mandelic acid in 500 mL of isopropanol, heating gently if necessary.

    • Causality Note: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt, leaving the other enantiomer largely as the free base in solution.[9]

  • Crystallization: Slowly add the mandelic acid solution to the morpholinone solution over 30 minutes, maintaining the temperature at 60°C. After the addition is complete, slowly cool the mixture to room temperature over 4 hours, then further cool to 0-5°C and hold for 2 hours to maximize crystal formation.

  • Isolation: Filter the resulting slurry and wash the filter cake with cold (0-5°C) isopropanol (2 x 100 mL). Dry the solid cake under vacuum at 40°C. This solid is the enriched diastereomeric salt.

  • Liberation of the Enantiopure Base: Suspend the dried salt in a mixture of 500 mL of water and 500 mL of dichloromethane. While stirring vigorously, add 10% NaOH solution dropwise until the pH of the aqueous layer is >12.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.

  • Resolving Agent Recovery: Combine the aqueous layers from step 5. Cool in an ice bath and acidify with 2M HCl to pH <2. The D-(−)-mandelic acid will precipitate. Filter, wash with cold water, and dry. This recovered agent can be reused in subsequent batches, improving process economy.

  • Quality Control: Determine the enantiomeric excess (e.e.) of the final product using Chiral HPLC. A single recrystallization of the diastereomeric salt (step 3) may be necessary to achieve >99% e.e.

Data Presentation
ParameterStarting RacemateDiastereomeric Salt (1st Crop)Final Product
Mass 129.0 g~95 g~55 g
Yield -~93% (based on 0.5 eq)~85% (based on 0.5 eq)
Enantiomeric Excess (e.e.) 0%>95% (as diastereomer)>98.5%
Purity (HPLC) >99%>99%>99.5%
Table 1: Representative data for a laboratory-scale resolution process.

Scale-Up Considerations and Process Optimization

Transitioning from the laboratory to a pilot or manufacturing scale requires careful consideration of several factors:

  • Solvent Selection: The choice of solvent is critical for crystallization. It must provide a significant solubility difference between the diastereomeric salts. Isopropanol, ethanol, and acetone/water mixtures are common starting points.

  • Temperature and Cooling Profile: The cooling rate directly impacts crystal size and purity. A slow, controlled cooling profile is essential to prevent the co-precipitation of the more soluble diastereomer.

  • Seeding: Seeding the solution with a small amount of the desired pure diastereomeric salt can control crystallization, improve reproducibility, and lead to a more uniform particle size distribution, which aids filtration.

  • Filtration and Drying: On a large scale, the efficiency of filtration and drying equipment (e.g., centrifuge, filter dryer) is critical to throughput and final product quality.

  • Mother Liquor Reworking: The mother liquor contains the other enantiomer. This can be recovered, racemized, and recycled back into the process, significantly improving the overall process yield and economics.

Conclusion

The synthesis of enantiopure this compound is a critical step for the development of various pharmaceutical candidates. While asymmetric synthesis offers an elegant route, the classical approach of resolving a racemic mixture provides a robust, cost-effective, and highly scalable alternative. The detailed protocols for the synthesis of the racemic intermediate and its subsequent resolution via diastereomeric salt crystallization with mandelic acid offer a clear and validated pathway for producing this valuable building block with high enantiomeric purity. This method, grounded in established chemical principles, provides a reliable foundation for process development and large-scale manufacturing.

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Chiral resolution. (n.d.). Wikipedia.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.).
  • Process for the preparation of cis-2,6-dimethyl morpholine. (n.d.).
  • (2R,6R)-2,6-Dimethylmorpholine. (n.d.). MySkinRecipes.
  • Catalytic Asymmetric Synthesis of Morpholines. (2016). Organic Chemistry Portal.
  • Chiral resolution. (n.d.). chemeurope.com.
  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia.
  • Preparation of cis-2,6-dimethylmorpholine. (n.d.).
  • Scalable Synthesis of Enantiopure Bis-3,4-diazaphospholane Ligands for Asymmetric Catalysis. (2016). Journal of Organic Chemistry.
  • Racemic separation of 2,6-trans-dimethymorpholine. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: 2,6-Dimethylmorpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2,6-dimethylmorpholin-3-one. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly the formation and management of byproducts. As Senior Application Scientists, we aim to blend rigorous chemical principles with practical, field-tested insights to ensure your success.

Overview of the Synthetic Challenge

The synthesis of this compound is a crucial step in the development of various biologically active compounds. A prevalent and logical synthetic strategy involves a two-step process: first, the N-alkylation of an alanine ester with propylene oxide to form an N-(2-hydroxypropyl)alanine ester intermediate, followed by an intramolecular cyclization to yield the desired morpholinone ring.

While seemingly straightforward, this pathway presents several critical control points where byproduct formation can significantly impact yield, purity, and downstream applications. The primary challenges revolve around controlling stoichiometry during the initial alkylation and managing the stereochemistry during the subsequent ring-closure.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Alanine_Ester Alanine Ester (e.g., L-Alanine Methyl Ester) Intermediate N-(2-hydroxypropyl)alanine Ester Alanine_Ester->Intermediate + Propylene_Oxide Propylene Oxide Propylene_Oxide->Intermediate Product This compound (Mixture of Diastereomers) Intermediate->Product Base, Heat (- Ester Alcohol)

Caption: General two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My final product is a mixture of isomers. What are they and why do they form?

Answer: The most common "byproducts" in this synthesis are the diastereomers of this compound. The molecule has two chiral centers, at the C2 and C6 positions. This results in the formation of cis and trans isomers.

  • Causality: The formation of these stereoisomers is a direct consequence of the cyclization step. The stereocenter from your starting alanine (C2) is typically retained, while the new stereocenter (C6) is formed during the intramolecular attack of the nitrogen onto the epoxide-derived secondary alcohol. The facial selectivity of this ring-closing reaction is often not perfect, leading to a mixture of diastereomers. The exact ratio depends heavily on the reaction conditions.

  • Troubleshooting:

    • Starting Materials: Ensure the stereopurity of your starting alanine ester. If you start with racemic alanine, you will produce a complex mixture of four stereoisomers.

    • Reaction Conditions: The choice of base, solvent, and temperature during cyclization can influence the diastereomeric ratio. Experiment with milder bases or lower temperatures to potentially favor the formation of one isomer over the other through a more thermodynamically or kinetically controlled pathway.

Q2: I'm observing a significant amount of a higher molecular weight impurity in my crude product. What is it?

Answer: This is very likely a di-alkylation product, specifically N,N-bis(2-hydroxypropyl)alanine ester.

  • Causality: This byproduct forms during the initial N-alkylation step when a second molecule of propylene oxide reacts with the nitrogen of the desired N-(2-hydroxypropyl)alanine ester intermediate.[1] This is a common issue in N-alkylations with epoxides, as the secondary amine product can be more nucleophilic than the starting primary amine.[2][3]

  • Troubleshooting:

    • Stoichiometry: Carefully control the stoichiometry. Using a slight excess of the alanine ester relative to propylene oxide can help minimize di-alkylation. Avoid a large excess of propylene oxide.

    • Slow Addition: Add the propylene oxide slowly to the reaction mixture containing the alanine ester. This maintains a low instantaneous concentration of the epoxide, favoring the initial mono-alkylation over the subsequent di-alkylation.

    • Temperature Control: Keep the reaction temperature low during the addition of propylene oxide to moderate the reaction rate.

Q3: My reaction yield is low, and I have a lot of unreacted starting material (alanine ester). How can I improve conversion?

Answer: Low conversion in the N-alkylation step is often related to insufficient reaction time, low temperature, or catalyst issues (if one is used).

  • Causality: The ring-opening of propylene oxide by the amine is the key reaction. This process requires sufficient thermal energy and time to proceed to completion.[1]

  • Troubleshooting:

    • Reaction Time & Temperature: Increase the reaction time or modestly increase the temperature. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.

    • Solvent: Ensure you are using an appropriate solvent. Protic solvents like methanol or ethanol can facilitate the reaction.

    • Catalysis: While often run neat or in a simple solvent, some protocols may benefit from a mild Lewis acid catalyst to activate the epoxide, though this must be done carefully to avoid polymerization.

Q4: How can I effectively separate the cis and trans diastereomers of the final product?

Answer: Since diastereomers have different physical properties (e.g., boiling point, melting point, polarity), they can be separated using standard laboratory techniques.[4]

  • Causality: The different spatial arrangement of the methyl groups in the cis and trans isomers results in distinct dipole moments and abilities to interact with stationary phases or crystallize.

  • Troubleshooting & Protocols:

    • Flash Column Chromatography: This is the most common method. Diastereomers will typically have different retention factors (Rf) on silica gel. A carefully selected solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradients) can achieve baseline separation.[4]

    • Recrystallization: If the product is a solid and one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective and scalable purification method. This may require screening various solvents.

    • Preparative HPLC: For high-purity samples required for biological testing, preparative reversed-phase HPLC is a powerful, albeit more expensive, option.

Byproduct Summary and Troubleshooting Matrix
Byproduct/IssueLikely CauseIdentification MethodPrevention & Mitigation Strategy
Trans-Diastereomer Non-selective intramolecular cyclization.NMR, Chiral HPLC, GC/MSOptimize cyclization conditions (base, solvent, temperature). Start with enantiopure materials.
Di-alkylation Product Over-alkylation of alanine ester with excess propylene oxide.LC-MS, NMR (higher MW)Use a slight excess of alanine ester. Add propylene oxide slowly at a controlled temperature.
Unreacted Alanine Ester Incomplete N-alkylation reaction (insufficient time/temperature).TLC, GC/MSIncrease reaction time and/or temperature for the alkylation step. Monitor reaction progress.
Propylene Glycol/Oligomers Water contamination reacting with propylene oxide; base-catalyzed polymerization.NMR, GC/MSUse anhydrous solvents and reagents. Avoid overly harsh basic conditions in the presence of excess propylene oxide.[5]
Discoloration Thermal decomposition during high-temperature cyclization or distillation.Visual, UV-Vis SpectroscopyUse lower temperatures for cyclization if possible. Purify via column chromatography or charcoal treatment instead of high-temperature distillation.[6]
Visualizing Byproduct Formation

The following diagram illustrates the divergence from the main synthetic pathway that leads to the most common byproducts.

Byproducts cluster_main Desired Reaction Pathway cluster_side Side Reaction A Alanine Ester B N-(2-hydroxypropyl)alanine Ester (Intermediate) A->B + Propylene Oxide (1 eq.) C cis-2,6-Dimethylmorpholin-3-one (Desired Product) B->C Cyclization (Favored Path) D trans-2,6-Dimethylmorpholin-3-one (Diastereomer) B->D Cyclization (Alternative Path) E N,N-bis(2-hydroxypropyl)alanine Ester (Di-alkylation Byproduct) B->E + Propylene Oxide (2nd eq.)

Caption: Formation pathways for key byproducts in the synthesis.

Experimental Protocols

Disclaimer: These are representative protocols and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of Methyl N-(2-hydroxypropyl)-L-alaninate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-alanine methyl ester hydrochloride (1.0 eq) and a suitable solvent such as methanol (approx. 5 mL per gram of starting material).

  • Basification: Cool the mixture in an ice bath and add triethylamine (1.1 eq) dropwise to liberate the free amine. Stir for 15 minutes.

  • Alkylation: Add propylene oxide (1.2 eq) dropwise to the stirring solution, ensuring the temperature does not exceed 20°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction by TLC or GC-MS until the starting alanine ester is consumed.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the mono-alkylated product from any di-alkylated byproduct and salts.

Protocol 2: Cyclization to (2S,6R/S)-2,6-Dimethylmorpholin-3-one
  • Setup: Dissolve the purified N-(2-hydroxypropyl)-L-alaninate intermediate (1.0 eq) in an anhydrous solvent like toluene or THF in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add a suitable base, such as sodium methoxide (1.1 eq) or potassium tert-butoxide (1.1 eq), portion-wise at room temperature.

  • Reaction: Heat the mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 4-12 hours. Monitor the disappearance of the starting material by TLC. The reaction involves the intramolecular transesterification, liberating methanol or tert-butanol.

  • Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.

Protocol 3: Chromatographic Separation of Diastereomers
  • Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Stationary Phase: Prepare a silica gel column packed using a suitable eluent system, for example, 30% ethyl acetate in hexanes. The optimal solvent system should be determined by TLC analysis, aiming for a clear separation between the two diastereomer spots.

  • Elution: Carefully load the dissolved crude product onto the column. Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure, separated diastereomers.

  • Isolation: Combine the pure fractions for each isomer and remove the solvent under reduced pressure to obtain the isolated cis and trans products.

References
  • CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Stereospecific synthesis of a twinned alanine ester. PubMed. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. Biochemical Journal, 126(4), 893–900.
  • US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine.
  • Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. [Link]

  • Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. SciSpace. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Process for the preparation of cis-2,6-dimethyl morpholine.
  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. NIH. [Link]

  • Lawley, P. D., & Jarman, M. (1972). Alkylation by propylene oxide of deoxyribonucleic acid, adenine, guanosine and deoxyguanylic acid. PubMed. [Link]

  • Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. ACS Publications. [Link]

  • US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. TSI Journals. [Link]

  • CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride.
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC - PubMed Central. [Link]

  • Enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to 2-methylproline derivative via 'memory of chirality' in flow. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of Morpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of morpholin-3-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize the morpholin-3-one scaffold—a privileged heterocycle in modern drug discovery.[1] Here, we move beyond simple protocols to address the complex challenges encountered during synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.

Section 1: Core Synthesis Strategy: Intramolecular Cyclization

The most prevalent and versatile method for constructing the morpholin-3-one core is the intramolecular cyclization of an N-substituted 2-aminoethanol, where the substituent is a haloacetyl group (typically chloroacetyl).[2][3] Understanding the nuances of this transformation is critical for troubleshooting.

The general pathway involves two key steps, which are often performed in a one-pot sequence:

  • N-Acylation: An appropriate 2-aminoethanol is acylated with chloroacetyl chloride or a related reagent.

  • Intramolecular Cyclization (Ring Closure): A base is introduced to deprotonate the hydroxyl group, which then acts as a nucleophile, displacing the chloride to form the six-membered ring.

Below is a diagram illustrating this critical ring-closing reaction.

Caption: Key intramolecular cyclization step for morpholin-3-one synthesis.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during morpholin-3-one synthesis. Each answer provides a causal explanation and a logical progression of troubleshooting steps.

Q1: My reaction yield is consistently low or zero. What are the primary factors to investigate?

A low yield is the most frequent complaint, and it rarely stems from a single cause. A systematic approach is required to diagnose the issue.

Logical Troubleshooting Workflow:

TroubleshootingWorkflow cluster_reagents Reagent & Substrate Issues cluster_conditions Reaction Condition Issues cluster_procedure Procedural Issues start Low / No Yield reagent_quality Starting Material Purity? start->reagent_quality Check First base_issue Incorrect Base Strength / Solubility? start->base_issue Most Common Culprit time_issue Insufficient Reaction Time? start->time_issue substrate_reactivity Steric Hindrance? sol1 Verify purity (NMR, LCMS). Use fresh reagents. reagent_quality->sol1 temp_issue Suboptimal Temperature? sol2 Switch to a stronger/weaker base. Consider phase-transfer catalyst. base_issue->sol2 solvent_issue Wrong Solvent Polarity / BP? sol3 Screen temperatures (e.g., RT, 50°C, 80°C, Reflux). High temps can cause degradation. [2] temp_issue->sol3 workup_issue Product Lost During Workup? sol4 Monitor by TLC/LCMS over extended period (e.g., 2h, 6h, 24h). [15] time_issue->sol4

Caption: Systematic workflow for troubleshooting low reaction yields.

Detailed Breakdown:

  • Base Selection is Critical: The most common failure point is the choice and handling of the base. The base must be strong enough to deprotonate the hydroxyl group of the N-(2-hydroxyethyl)-2-chloroacetamide intermediate but not so strong that it promotes side reactions like elimination or decomposition.

    • Insight: For simple substrates, bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in solvents like isopropyl alcohol (IPA) are effective.[3] For more sensitive substrates or when dealing with solubility issues, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF may be required.[4] The use of sodium metal in isopropanol has also been reported to form the alkoxide in situ before cyclization.[5]

  • Solvent and Temperature are Interlinked: The solvent dictates the feasible temperature range and influences the solubility of reactants and intermediates.

    • Insight: Aprotic polar solvents like DMF or NMP can accelerate the SN2 cyclization but can be difficult to remove.[6] Alcohols like isopropanol or ethanol are often good choices as they solubilize the reactants and the inorganic base to some extent.[3][7] Toluene is effective for reactions that require higher temperatures (reflux) to proceed.[5] Excessively high temperatures can lead to charring and side product formation.[8]

  • Purity of Starting Materials: Ensure the 2-aminoethanol and chloroacetyl chloride are pure. The aminoethanol should be free of water. The chloroacetyl chloride should be freshly distilled or from a recently opened bottle, as it can hydrolyze over time.

  • Reaction Time: Some cyclizations are rapid (30 min - 2h), while others, especially with sterically hindered substrates, may require prolonged heating (10-24h).[3][9] Always monitor the reaction's progress via TLC or LC-MS to determine the optimal time.

Q2: I'm observing significant byproduct formation. How can I improve selectivity?

Byproduct formation points to competing reaction pathways. Identifying the byproduct is the first step to mitigating its formation.

Common Byproducts and Solutions:

Observed Byproduct Probable Cause Recommended Action
Dimer (Diketopiperazine) Intermolecular reaction is competing with intramolecular cyclization.Run the reaction at higher dilution. This favors the first-order intramolecular pathway over the second-order intermolecular one.
Elimination/Decomposition Products Reaction temperature is too high, or the base is too strong/harsh.Lower the reaction temperature. [8] Switch to a milder base (e.g., from NaH to K₂CO₃). Consider a non-nucleophilic base if applicable.
Over-alkylation (for N-H morpholinones) The product's amide N-H is being deprotonated and reacting further.Use a stoichiometric amount of a milder base. If performing a subsequent N-alkylation, it should be a separate, controlled step.[10]
Starting Material Remains Incomplete reaction due to insufficient base, temperature, or time.Refer to the troubleshooting steps in Q1. Ensure at least one equivalent of base is used for the cyclization step.
Q3: The intramolecular cyclization is not proceeding to completion. What should I try?

When the reaction stalls, it's often due to an insufficiently reactive nucleophile or electrophile, or unfavorable reaction kinetics.

  • Increase Basicity: The hydroxyl group may not be sufficiently deprotonated. Switch from a carbonate or hydroxide base to a stronger one like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[11] This dramatically increases the concentration of the reactive alkoxide.

  • Change the Solvent: Move to a polar aprotic solvent like DMF, DMAc, or DMSO.[12] These solvents are excellent for SN2 reactions as they solvate the cation but not the anion, leading to a more "naked" and highly reactive nucleophile.

  • Increase Temperature: Gently heating the reaction can often provide the necessary activation energy to overcome the barrier to cyclization.[12] A temperature screen from 50°C to 120°C is advisable, while monitoring for decomposition.[12]

  • Consider a Phase-Transfer Catalyst (PTC): If using a biphasic system or if the base has low solubility (e.g., K₂CO₃ in toluene), adding a PTC like tetrabutylammonium bromide (TBAB) can shuttle the hydroxide or alkoxide ion into the organic phase, accelerating the reaction.[13]

Section 3: Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of a generic N-substituted morpholin-3-one, incorporating best practices for optimization.

Objective: Synthesis of 4-Benzylmorpholin-3-one

  • Step 1: Preparation of N-benzyl-2-aminoethanol

    • To a solution of 2-aminoethanol (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

    • Stir for 1 hour at room temperature to form the imine.

    • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify via column chromatography or distillation. This two-step reductive amination provides the key precursor.[2]

  • Step 2: One-Pot Acylation and Cyclization

    • Dissolve N-benzyl-2-aminoethanol (1.0 eq) in a suitable solvent such as toluene or isopropanol (IPA) (approx. 0.1 M concentration).[3][5]

    • Add a base. For IPA, use powdered KOH (1.2 eq).[3] For toluene, use sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) carefully at 0°C.

    • Stir the mixture for 30 minutes at room temperature (or until hydrogen evolution ceases for NaH).

    • Cool the mixture to 0°C and add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise. Caution: This is an exothermic reaction.

    • After the addition is complete, heat the reaction to 80-100°C.[12]

    • Monitor the reaction by TLC or LC-MS every hour until the starting chloroacetamide intermediate is consumed (typically 2-6 hours).[12]

    • Cool the reaction to room temperature. If using NaH, quench carefully with a few drops of isopropanol followed by water. If using KOH, filter off the inorganic salts (KCl).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography.[5]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use bromoacetyl bromide instead of chloroacetyl chloride?

    • A: Yes. Bromoacetyl bromide is more reactive than its chloro-analogue, which can lead to faster reaction times. However, it is also more expensive and potentially less stable. For sluggish cyclizations, it can be a valuable alternative.

  • Q: How can I synthesize a morpholin-3-one with no N-substituent (N-H)?

    • A: The synthesis is typically achieved by reacting 2-aminoethanol directly with an ester of 2-chloroacetic acid, such as ethyl chloroacetate.[2][5] The reaction is often heated in a solvent like isopropanol in the presence of a base like sodium metal or sodium ethoxide.[5]

  • Q: Are there catalytic methods for this synthesis?

    • A: While the core cyclization is base-mediated, related syntheses of the broader morpholine class employ various catalysts. For example, some multi-component reactions to form highly substituted morpholines use copper or rhodium catalysts.[14][15] For specific applications like the synthesis of chiral morpholines, asymmetric hydrogenation using rhodium complexes has been developed.[16]

  • Q: My final product is an oil and difficult to crystallize. What are my options?

    • A: First, ensure the product is pure via high-field NMR and LC-MS. If it is pure but oily, purification by column chromatography is the standard method. If impurities are preventing crystallization, re-purification is necessary. Sometimes, converting the product to a crystalline salt (e.g., a hydrochloride salt if a basic handle exists elsewhere in the molecule) can facilitate handling and purification.

References

  • Google Patents. (2019). CN109651286B - High-selectivity synthesis method of 4- (4-aminophenyl) morpholine-3-one.
  • Kim, D., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Palchykov, V. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-817. [Link]

  • Check, C. T., & Thomson, R. J. (2016). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 18(15), 3634–3637. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. [Link]

  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. ResearchGate. [Link]

  • Tan, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11846–11851. [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]

  • Defensive Publications Series. (2019). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. IP.com. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]

  • ResearchGate. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Qu, W., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(15), 4786. [Link]

  • Google Patents. (2019). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (2013). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (2013). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. ResearchGate. [Link]

  • Google Patents. (2005). CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • ACS Publications. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Google Patents. (2021). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
  • ResearchGate. (2011). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. [Link]

  • Reddit. (2016). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. [Link]

  • ResearchGate. (2021). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. ResearchGate. [Link]

  • ACS Publications. (2022). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]

  • ACS Publications. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. [Link]

  • Reddit. (2013). Help with N-Alkylation gone wrong. r/chemistry. [Link]

  • ResearchGate. (n.d.). 6 questions with answers in MORPHOLINES. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. ResearchGate. [Link]

Sources

Technical Support Center: Stereoselective Synthesis of 2,6-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2,6-disubstituted morpholines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold with precise stereochemical control. The morpholine ring is a cornerstone in modern drug discovery, and mastering its stereoselective synthesis is critical for accessing novel chemical space and optimizing pharmacological profiles.[1][2][3]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving stereocontrol in the synthesis of 2,6-disubstituted morpholines?

A1: Stereocontrol is typically achieved through two main approaches: substrate control and reagent/catalyst control.

  • Substrate-Controlled Synthesis: This is the most common strategy, where the stereochemistry of the starting material, typically a chiral non-racemic amino alcohol, dictates the stereochemical outcome of the cyclization.[4][5] The inherent chirality of the backbone guides the formation of the new stereocenters during ring closure. Key methods include:

    • Intramolecular Williamson Ether Synthesis: Cyclization of an N-substituted amino diol. The stereochemistry is set by the amino diol precursor.

    • Intramolecular Michael Addition: An N- or O-tethered Michael acceptor on an amino alcohol cyclizes, with the facial selectivity often controlled by the existing stereocenter.[1]

    • Reductive Amination of Dicarbonyls: Cyclization of a dicarbonyl compound derived from a chiral source (e.g., a carbohydrate) with an amine.[4]

  • Catalyst-Controlled Synthesis: This approach uses a chiral catalyst to induce asymmetry, allowing for the use of achiral or racemic starting materials. While more complex to develop, these methods are powerful for asymmetric synthesis. Examples include:

    • Asymmetric Transfer Hydrogenation: Tandem hydroamination and asymmetric transfer hydrogenation of aminoalkyne substrates can produce enantiomerically enriched 3-substituted morpholines.[6]

    • Catalytic Asymmetric Cycloadditions: While less common for simple morpholines, cycloaddition reactions can be rendered asymmetric by chiral Lewis acid catalysts.

Q2: My primary goal is the cis-2,6-disubstituted morpholine. Which synthetic routes typically favor this diastereomer?

A2: The formation of the cis or trans diastereomer is highly dependent on whether the reaction is under kinetic or thermodynamic control.

  • Thermodynamic Control: In many cases, the cis-2,6-disubstituted morpholine is the thermodynamically more stable isomer. This is because a chair-like conformation can accommodate both substituents in equatorial positions, minimizing steric strain. Reactions run at higher temperatures or for longer times with reversible steps may favor the cis product.[1]

  • Kinetic Control: Kinetically controlled reactions, often run at low temperatures, may favor the trans product depending on the transition state geometry.[1] For instance, in certain intramolecular oxa-Michael additions, lower temperatures have been shown to favor the trans isomer, while room temperature favors the cis isomer.[1]

A general workflow for selecting a synthetic strategy is outlined below.

G cluster_start Strategic Planning cluster_strategy Synthetic Approach cluster_execution Execution & Troubleshooting Target Target: 2,6-Disubstituted Morpholine (cis or trans) Strategy Select Primary Strategy Target->Strategy Substrate Substrate-Controlled (Chiral Amino Alcohol) Strategy->Substrate Readily available chiral precursors Catalyst Catalyst-Controlled (Asymmetric Catalysis) Strategy->Catalyst Achiral precursors, scalability needed Cyclization Choose Cyclization Method (e.g., Oxa-Michael, Reductive Amination) Substrate->Cyclization Optimization Reaction Optimization (Temp, Base, Solvent) Catalyst->Optimization Cyclization->Optimization Analysis Analyze Diastereomeric Ratio (NMR, HPLC) Optimization->Analysis Troubleshoot Troubleshoot Selectivity/Yield Analysis->Troubleshoot Troubleshoot->Optimization Re-optimize

Caption: Decision workflow for synthesizing 2,6-disubstituted morpholines.

Troubleshooting Guide

This section addresses specific experimental failures in a "Problem -> Probable Cause -> Solution" format.

Problem 1: Poor Diastereoselectivity (Obtaining a ~1:1 Mixture of cis/trans Isomers)
  • Probable Cause (A): Competing Kinetic vs. Thermodynamic Control. The reaction conditions (temperature, time) may allow for equilibration between the kinetic and thermodynamic products, leading to a mixture. The energy difference between the two transition states leading to the cis and trans products might be very small under your current conditions.

  • Solution (A): Temperature Screening. The diastereomeric ratio can be highly sensitive to temperature.[1] A systematic temperature screen is the most critical first step.

    • For the Kinetic Product: Run the reaction at significantly lower temperatures (e.g., -78 °C, -40 °C, 0 °C). This will slow the reaction but can dramatically enhance selectivity by favoring the pathway with the lowest activation energy.

    • For the Thermodynamic Product: Run the reaction at a higher temperature (e.g., room temperature, 50 °C, reflux) to ensure equilibrium is reached, favoring the most stable diastereomer.

    Table 1: Effect of Temperature on an Intramolecular Oxa-Michael Cyclization (Data synthesized from findings reported in literature)[1]

EntryTemperature (°C)Diastereomeric Ratio (cis : trans)Predominant Product
1-78~1 : 2.6trans (Kinetic)
20~1 : 1Mixture
325 (Room Temp)~1 : 0.6 (i.e., ~1.7 : 1)cis (Thermodynamic)
  • Probable Cause (B): Poor Facial Selectivity in Cyclization. In substrate-controlled reactions, the existing stereocenter may not be exerting enough steric or electronic influence to effectively block one face of the reacting center (e.g., an enolate or iminium ion) during the intramolecular cyclization.

  • Solution (B): Modify Substrate or Reagents.

    • Increase Steric Bulk: If possible, increase the size of the protecting group on the nitrogen (e.g., from Boc to Cbz or a bulky sulfonyl group like Ns).[1] A bulkier group can better influence the conformation of the transition state, favoring one diastereomer.

    • Change the Base/Solvent System: The nature of the counter-ion (from the base) and the solvent polarity can influence the aggregation state and geometry of reactive intermediates like enolates, thereby affecting diastereoselectivity. Screen common bases like KHMDS, NaHMDS, and LiHMDS, and solvents like THF, Toluene, and DME.

Problem 2: Low Yield and/or Complex Mixture of Side Products
  • Probable Cause (A): Inefficient Mono-alkylation of the Amine. A classic challenge in morpholine synthesis is the tendency for primary amines to undergo multiple alkylations, leading to complex mixtures and low yields of the desired product.[5] This is particularly problematic in annulation reactions using dihaloethane or related dielectrophiles.

  • Solution (A): Employ a Stepwise or Specialized Annulating Agent.

    • Stepwise Approach: Protect the amine, perform the O-alkylation first, then deprotect and perform the N-alkylation/cyclization. This adds steps but provides absolute control.

    • Use a Morpholinone Intermediate: A very robust and common industrial approach is to react the amino alcohol with chloroacetyl chloride to form a morpholinone, which is then reduced (e.g., with borane or LAH). This completely avoids the over-alkylation issue.[5]

    • Specialized Reagents: Consider modern reagents designed for one-pot annulation. Ethylene sulfate has been shown to be highly effective for the selective mono-N-alkylation of primary 1,2-amino alcohols, followed by base-mediated cyclization.[5][6]

  • Probable Cause (B): Incomplete Cyclization or Ring-Opening. The final ring-closing step may be slow or reversible under the reaction conditions. The chosen base may not be strong enough to deprotonate the necessary nucleophile, or the leaving group on the electrophilic carbon may be poor.

  • Solution (B): Optimize Cyclization Conditions.

    • Stronger Base: Switch to a stronger, non-nucleophilic base like NaH or KHMDS to ensure complete deprotonation for the cyclization step.

    • Better Leaving Group: If the cyclization is an SN2 reaction, ensure you have an excellent leaving group. Convert a hydroxyl group to a tosylate (Ts), mesylate (Ms), or triflate (Tf) prior to cyclization.

    • Use a Lewis Acid: For reactions involving cyclization onto an alkene (e.g., hydroalkoxylation), a Lewis acid like BF₃·OEt₂ or a transition metal catalyst (e.g., Fe(III) or Pd(II)) can promote the reaction.[6]

Problem 3: Difficulty Separating the cis and trans Diastereomers
  • Probable Cause: The diastereomers have very similar polarities and chromatographic behavior, making separation by standard silica gel chromatography challenging or impossible.[1]

  • Solution:

    • Change the N-Protecting Group: The diastereomers may be inseparable with an N-Boc group, but easily separable as their N-tosyl or N-benzoyl derivatives.[5] Perform a derivatization on the crude mixture, separate the new diastereomers, and then remove the group if necessary.

    • Supercritical Fluid Chromatography (SFC): Chiral or achiral SFC often provides superior resolution for separating closely related stereoisomers compared to HPLC or flash chromatography.

    • Recrystallization: If the products are crystalline, it is often possible to find a solvent system from which one diastereomer selectively crystallizes, leaving the other in the mother liquor. This is a highly scalable and effective technique.

Key Experimental Protocol: Diastereoselective Cyclization via Intramolecular Oxa-Michael Addition

This protocol is adapted from methodologies that leverage an intramolecular oxa-Michael reaction to form the 2,6-disubstituted morpholine core, where temperature can be used to influence the diastereomeric outcome.[1]

G cluster_prep Precursor Synthesis cluster_cyclize Diastereoselective Cyclization Start Chiral Amino Alcohol (e.g., (S)-1-aminopropan-2-ol) Protect 1. N-Protection (e.g., Ns-Cl, Pyridine) Start->Protect Alkyl 2. O-Alkylation (e.g., Ethyl 4-bromocrotonate, Base) Protect->Alkyl Precursor Oxa-Michael Precursor Alkyl->Precursor Base Add Precursor to Base Solution (e.g., t-BuOK in THF) Precursor->Base Temp Maintain Temperature (-78°C for trans, 25°C for cis) Base->Temp Quench Quench Reaction (e.g., sat. aq. NH4Cl) Temp->Quench Product Crude Product Mixture (cis/trans Morpholines) Quench->Product

Caption: Workflow for Oxa-Michael addition to form 2,6-disubstituted morpholines.

Step-by-Step Procedure:

  • Dissolve the Precursor: Dissolve the acyclic oxa-Michael precursor (1.0 eq) in anhydrous THF (0.1 M).

  • Prepare Base Solution: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium tert-butoxide (t-BuOK, 1.2 eq) in anhydrous THF.

  • Control Temperature: Cool the base solution to the target temperature for the desired diastereomer (e.g., -78 °C for the kinetic trans product or 25 °C for the thermodynamic cis product).

  • Initiate Cyclization: Add the precursor solution dropwise to the cooled base solution over 15-20 minutes with vigorous stirring.

  • Monitor Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the crude diastereomeric ratio by ¹H NMR analysis. Purify the diastereomers by flash column chromatography or as described in the troubleshooting section above.

References

  • PAL’CHIKOV, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–826. (PDF available via ResearchGate) [Link]

  • Jain, P., et al. (2018). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Combinatorial Science, 20(8), 484-490. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(44), 29847–29856. (Preprint available on ChemRxiv) [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

  • Wang, Z., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(1), 169-173. [Link]

  • Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511–6523. [Link]

  • Nagy, V., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6511–6523. [Link]

  • Alker, A., et al. (2009). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron: Asymmetry, 20(18), 2153-2157. [Link]

Sources

Technical Support Center: Purification Strategies for Diastereomers of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,6-dimethylmorpholin-3-one diastereomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these closely related stereoisomers. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address the specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating the diastereomers of this compound?

A1: The primary challenge stems from the subtle differences in the physicochemical properties of diastereomers. Unlike enantiomers, diastereomers have different physical properties, which makes their separation possible by techniques like chromatography and crystallization. However, for cyclic structures like this compound, the methyl groups at the C2 and C6 positions can exist in either a cis or trans configuration. These isomers often have very similar polarities and crystal packing abilities, leading to poor separation (co-elution in chromatography or co-crystallization). The key is to exploit or amplify these small differences to achieve effective purification.

Q2: Which analytical techniques are recommended for assessing the diastereomeric purity of this compound?

A2: For accurate assessment of diastereomeric purity, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Particularly with chiral stationary phases, HPLC is a powerful tool for separating and quantifying diastereomers. Even achiral columns can sometimes provide separation.[1]

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly popular for its speed and efficiency in chiral and achiral separations, often providing better resolution than HPLC for diastereomers.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the diastereomeric ratio. The different spatial arrangement of the methyl groups in the cis and trans isomers will result in distinct chemical shifts for the corresponding protons and carbons.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC with a chiral column can be an effective method for baseline separation.

Q3: What are the main strategies for purifying diastereomers of this compound on a preparative scale?

A3: The two primary strategies for preparative scale purification are:

  • Chromatography: Flash column chromatography and preparative HPLC are the most common methods. Success hinges on finding the right combination of stationary and mobile phases to maximize the separation factor (α) between the diastereomers.[4]

  • Crystallization: Fractional crystallization is a powerful technique if a solvent system can be identified where one diastereomer is significantly less soluble than the other.[5] This can be a more cost-effective and scalable method compared to chromatography.

Troubleshooting Guide: Chromatographic Purification

Q4: My diastereomers are co-eluting or showing very poor resolution during flash column chromatography on silica gel. What should I try next?

A4: This is a common issue. Here’s a systematic approach to troubleshoot:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: The choice of solvent is critical. If you are using a standard hexane/ethyl acetate system, try replacing one of the components with a solvent of similar strength but different selectivity. For example, you could substitute ethyl acetate with dichloromethane or diethyl ether. Sometimes, adding a small percentage of a third solvent, like methanol or isopropanol (0.5-2%), can significantly alter the interactions with the silica surface and improve resolution.

    • Gradient Elution: If you are using an isocratic (constant solvent ratio) system, switching to a shallow gradient can help to sharpen the peaks and improve separation.

  • Change the Stationary Phase:

    • Different Achiral Phases: If silica gel isn't working, consider other stationary phases. Diol- or cyano-bonded silica can offer different selectivities.

    • Chiral Stationary Phases: While more expensive, chiral columns are often very effective at separating diastereomers.[4] It's worth screening a few different types of chiral stationary phases (e.g., polysaccharide-based) at an analytical scale to find one that provides good separation before scaling up.

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior separation for diastereomers compared to traditional HPLC.[6] The use of supercritical CO₂ as the main mobile phase component, with a polar co-solvent, can lead to sharper peaks and faster separations.[2][7]

Q5: I have found a chromatographic system that gives me partial separation, but the peaks are broad and tailing. How can I improve the peak shape?

A5: Poor peak shape can be due to several factors:

  • Sample Overload: You might be loading too much sample onto the column. Try reducing the amount of material loaded.

  • Solubility Issues: If your compound is not fully dissolved in the mobile phase before loading, or if it precipitates at the top of the column, this can cause tailing. Ensure your sample is fully dissolved in a minimal amount of the mobile phase or a stronger, compatible solvent.

  • Secondary Interactions: The morpholinone nitrogen is basic and can interact strongly with acidic silanol groups on the surface of silica gel, leading to tailing. Adding a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-0.5%), can neutralize these active sites and improve peak shape.

Experimental Workflow for Chromatographic Method Development

Sources

Technical Support Center: Troubleshooting Low Yields in Intramolecular Cyclization of Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the intramolecular cyclization of amino alcohols. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and practical solutions to common challenges encountered during these critical synthetic transformations. This resource is structured to help you diagnose issues, understand the underlying chemical principles, and implement effective solutions to improve your reaction yields.

General Troubleshooting Workflow

Low yields in intramolecular cyclization can stem from various factors. Before diving into specific issues, it's helpful to approach troubleshooting systematically. The following workflow provides a logical sequence for identifying and resolving the root cause of poor reaction performance.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Concentration) check_purity->check_conditions If pure side_reactions Analyze for Side Reactions check_conditions->side_reactions method_choice Evaluate Cyclization Method check_conditions->method_choice If conditions seem optimal side_reactions->method_choice If side products are dominant protecting_groups Assess Protecting Group Strategy side_reactions->protecting_groups If related to protecting groups purification Optimize Purification side_reactions->purification If target is present but impure success Improved Yield method_choice->success protecting_groups->success purification->success Mitsunobu_Mechanism cluster_activation Alcohol Activation cluster_cyclization Intramolecular SN2 ROH R-OH Alkoxyphosphonium R-O-PPh₃⁺ ROH->Alkoxyphosphonium PPh3 PPh₃ PPh3->Alkoxyphosphonium DEAD DEAD DEAD->Alkoxyphosphonium Cyclic_Product Cyclic Amine Alkoxyphosphonium->Cyclic_Product Amine R'-NH₂ Amine->Cyclic_Product

Caption: Simplified mechanism of the Mitsunobu reaction for intramolecular cyclization.

I am observing significant amounts of intermolecular side products. How can I favor intramolecular cyclization?

The competition between intramolecular and intermolecular reactions is a common hurdle. The key is to promote the reaction of the two ends of the same molecule over the reaction between two different molecules.

Strategies to Promote Intramolecular Cyclization:

  • High Dilution: Running the reaction at a very low concentration (typically 0.001 M to 0.05 M) is the most effective way to favor intramolecular cyclization. This reduces the probability of two different molecules encountering each other.

  • Slow Addition: Adding the amino alcohol substrate slowly to the reaction mixture (syringe pump addition) can also maintain a low effective concentration and favor the intramolecular pathway.

  • Solvent Choice: The choice of solvent can influence the conformation of the amino alcohol, potentially pre-organizing it for cyclization. Aprotic polar solvents like DMF and acetonitrile have been shown to be favorable in some cases. [1]

    Parameter Effect on Intramolecular Cyclization
    Concentration Lower concentrations favor intramolecular reaction
    Temperature Can influence reaction rates, but concentration is more critical

    | Solvent | Can affect substrate conformation and reaction rates |

My reaction is producing the cyclic amide instead of the cyclic amine. How can I control the selectivity?

The formation of a cyclic amide (lactam) instead of a cyclic amine can occur, particularly with certain catalytic methods like those using ruthenium complexes. [2][3][4]This is often due to an oxidation pathway competing with the desired dehydration.

Controlling Selectivity:

  • Addition of Water: Interestingly, the addition of water can shift the equilibrium towards the formation of the cyclic amine in some ruthenium-catalyzed systems. [4]* Hydrogen Acceptor: Conversely, adding a hydrogen acceptor, such as a ketone, can promote the formation of the cyclic amide. [2][3]* Choice of Catalyst: The specific catalyst and ligands used can have a profound impact on the selectivity between amine and amide formation.

What are some alternative methods if the Mitsunobu reaction fails?

If the Mitsunobu reaction is not providing the desired results, several other methods can be employed for the intramolecular cyclization of amino alcohols.

  • Activation with Thionyl Chloride (SOCl₂): This method involves the conversion of the alcohol to a chloroamine intermediate, followed by base-promoted cyclization. A key consideration for success is the order of addition; adding the amino alcohol to the SOCl₂ solution (inverse addition) can prevent side reactions and improve yields. [5]* Ruthenium-Catalyzed Cyclization: Ruthenium complexes can catalyze the direct cyclization of amino alcohols. [2][3][4]These methods are often atom-economical but may require optimization to control selectivity between the cyclic amine and amide.

  • Reductive Amination: If the amino alcohol can be oxidized to the corresponding amino aldehyde or ketone, intramolecular reductive amination can be a viable route to the cyclic amine.

  • Mesylation or Tosylation followed by Cyclization: Activation of the alcohol as a mesylate or tosylate creates a good leaving group for subsequent intramolecular nucleophilic substitution by the amine.

How do I choose the right protecting group for my amino alcohol?

Protecting groups are often necessary to prevent side reactions, but an inappropriate choice can hinder the cyclization. [6][7] Key Considerations for Protecting Group Selection:

  • Orthogonality: The protecting groups on the amine and alcohol (if protection is needed for the alcohol in a multi-step synthesis) should be "orthogonal," meaning one can be removed without affecting the other. [7]For example, a Boc group (acid-labile) and a silyl ether (fluoride-labile) are an orthogonal pair.

  • Stability: The protecting group must be stable to the reaction conditions of the cyclization step.

  • Ease of Removal: The deprotection conditions should not affect the newly formed cyclic product.

  • Impact on Nucleophilicity: The protecting group on the amine will influence its nucleophilicity. For example, a tosyl group will make the nitrogen less nucleophilic than a Boc group.

Common Protecting Groups for Amines:

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)
CarbobenzyloxyCbzHydrogenolysis (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocBasic (e.g., piperidine)
p-ToluenesulfonylTs (Tosyl)Strong reducing agents (e.g., Na/NH₃) or strong acid
I have a complex mixture after my reaction. What are the best strategies for purification?

Purification of cyclic amines can be challenging due to their polarity and potential for interaction with silica gel. [8][9][10][11] Purification Strategies:

  • Column Chromatography:

    • Normal Phase (Silica Gel): This is often the first choice. To minimize tailing and improve separation of basic amines, it is common to add a small amount of a basic modifier like triethylamine or ammonia to the eluent.

    • Reverse Phase (C18): For very polar compounds, reverse-phase chromatography using water/acetonitrile or water/methanol gradients can be effective. [10]* Acid-Base Extraction: If the cyclic amine is the major product, an acid-base workup can be a simple and effective way to separate it from neutral byproducts like triphenylphosphine oxide (from a Mitsunobu reaction).

  • Crystallization/Recrystallization: If the product is a solid, crystallization can be a powerful purification technique.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is a valuable tool. [10]

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Mitsunobu Cyclization

This protocol provides a starting point for the intramolecular cyclization of an amino alcohol under high-dilution conditions.

Materials:

  • Amino alcohol substrate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino alcohol (1.0 eq) in anhydrous THF to a final concentration of 0.01 M.

  • Add PPh₃ (1.5 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 30-60 minutes using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Protocol 2: Cyclization via Tosylation and Intramolecular Substitution

This two-step procedure is a reliable alternative to direct cyclization methods.

Step 1: Tosylation of the Amino Alcohol

  • Protect the amine functionality if it is a primary or secondary amine (e.g., as a Boc carbamate).

  • Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise and stir at 0 °C for 1-2 hours, then at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude tosylate, which can be purified by chromatography if necessary.

Step 2: Intramolecular Cyclization

  • If the amine was protected, deprotect it under appropriate conditions.

  • Dissolve the amino tosylate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Heat the reaction mixture (e.g., 60-80 °C) and monitor the formation of the cyclic amine by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, filter off the base, and concentrate the solvent.

  • Purify the crude product.

References

  • Kinetic modeling of the effect of solvent concentration on primary cyclization during polymerization of multifunctional monomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Gallo, R. D. C., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 69. Retrieved from [Link]

  • Wadsworth, P. A., et al. (2015). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 17(10), 578-595. Retrieved from [Link]

  • Li, B., et al. (2011). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 88, 301-311. Retrieved from [Link]

  • Strategies for cyclization of amino alcohol substrates and synthesis of nitrogen heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2865-2870. Retrieved from [Link]

  • Dodge, M. W., & Johnson, J. S. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 112(7), 4013-4032. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]

  • Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of complex cyclic peptide | Case Study. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry, 16(2), 241-255. Retrieved from [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (n.d.). ResearchGate. Retrieved from [Link]

  • Pingena, D., & Vogt, D. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Catalysis Science & Technology. Retrieved from [Link]

  • Wang, Y., et al. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry, 16(2), 241-255. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Chemistry & Biodiversity, 19(7), e202200223. Retrieved from [Link]

  • Ohno, H., et al. (2020). Cyclic Sulfamidite as Simultaneous Protecting Group for Amino Alcohols: Development of a Mild Deprotection Protocol Using Thiophenol. Chemical & Pharmaceutical Bulletin, 68(10), 996-1000. Retrieved from [Link]

  • The Mitsunobu Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. (2023). Molecules, 28(4), 1888. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Pingena, D., & Vogt, D. (2013). selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2865-2870. Retrieved from [Link]

  • How to purify polar cyclic peptides? (2013). ResearchGate. Retrieved from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 185. Retrieved from [Link]

Sources

"preventing racemization during the synthesis of chiral morpholin-3-ones"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of chiral morpholin-3-ones. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of these important heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to overcome synthetic hurdles, particularly the persistent issue of racemization.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral morpholin-3-ones?

A1: Racemization during the synthesis of chiral morpholin-3-ones, which are often derived from α-amino acids, primarily occurs through the formation of a planar, achiral intermediate at the stereocenter.[1][2] The most common mechanisms are:

  • Enolization: Under basic or acidic conditions, the α-proton (the hydrogen on the chiral carbon) can be abstracted, leading to the formation of a planar enolate or enol.[1][3] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.[1][4]

  • Oxazolone Formation: In syntheses involving N-acylated amino acids, intramolecular cyclization can form an oxazolone intermediate. The α-proton of the oxazolone is highly acidic and readily abstracted, leading to rapid racemization.

  • Carbocation Intermediates: Reaction pathways that proceed through a carbocation at the chiral center, such as certain substitution reactions, will lead to racemization as the subsequent nucleophilic attack can occur from either side of the planar carbocation.[1][5]

Q2: I'm observing significant loss of enantiomeric excess (% ee) after the cyclization step to form the morpholin-3-one ring. What is the likely cause?

A2: A significant drop in % ee during the cyclization step often points to harsh reaction conditions that promote racemization. The most common culprits are:

  • Strong Bases: The use of strong bases (e.g., alkoxides, hydroxides) can readily deprotonate the α-carbon, especially if the reaction is heated, leading to enolization and subsequent racemization.[4][6]

  • Elevated Temperatures: High reaction temperatures provide the necessary activation energy for racemization pathways.[2][7] Even with milder bases, prolonged heating can lead to a gradual loss of stereochemical integrity.[8]

  • Inappropriate Solvent: The choice of solvent can influence the rate of racemization. Polar aprotic solvents can stabilize charged intermediates that may facilitate racemization.

Q3: Can my choice of N-protecting group on the starting amino acid affect racemization?

A3: Absolutely. The N-protecting group plays a crucial role in preventing racemization. Protecting groups that form a carbamate, such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), are generally effective at suppressing racemization. This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it less available to participate in the formation of racemization-prone intermediates like oxazolones. In contrast, N-acyl groups, such as acetyl or benzoyl, are more susceptible to forming oxazolone intermediates, which can lead to significant racemization.[7]

II. Troubleshooting Guides

Scenario 1: Racemization during N-acylation of the starting amino acid.

Problem: You are N-acylating your starting chiral amino acid and notice a decrease in optical purity even before the main cyclization step.

Root Cause Analysis: N-acylation, especially under basic conditions, can lead to racemization through the formation of an oxazolone intermediate.

Troubleshooting Steps:

  • Reagent Selection:

    • Avoid Acyl Halides with Strong Bases: The combination of an acyl halide and a strong organic base like triethylamine can promote oxazolone formation.

    • Use Coupling Reagents: Employ peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole). These reagents activate the carboxylic acid in a way that is less prone to racemization.

  • Temperature Control:

    • Perform the N-acylation at low temperatures (e.g., 0 °C to room temperature). Elevated temperatures accelerate the rate of racemization.

  • pH Control:

    • If using aqueous conditions, maintain a neutral to slightly basic pH. Highly basic conditions will accelerate the deprotonation of the α-carbon.

Scenario 2: Loss of enantiomeric purity during the base-mediated cyclization.

Problem: Your N-protected amino alcohol is enantiomerically pure, but after cyclization to the morpholin-3-one using a base, you observe significant racemization.

Root Cause Analysis: The base used for the intramolecular cyclization is likely deprotonating the α-carbon, leading to a planar enolate intermediate.

Troubleshooting Steps:

  • Base Selection:

    • Weaker Bases: Switch from strong bases like sodium hydride or potassium tert-butoxide to milder inorganic bases such as potassium carbonate or cesium carbonate.[9] These are often sufficient to deprotonate the alcohol for the cyclization without causing significant epimerization of the α-carbon.

    • Sterically Hindered Bases: Consider using a non-nucleophilic, sterically hindered base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in carefully controlled amounts.

  • Reaction Temperature and Time:

    • Run the cyclization at the lowest temperature that allows for a reasonable reaction rate.

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Solvent Choice:

    • The solvent can impact the rate of racemization.[10][11] Experiment with less polar solvents. For instance, if you are using DMF, try switching to THF or acetonitrile.

Quantitative Data Summary: Effect of Base on Racemization

BaseTypical ConditionsRacemization Risk
Sodium Hydride (NaH)THF, 0 °C to RTHigh
Potassium tert-Butoxide (KOtBu)THF or CH3CN, -20 °C to RTModerate to High[12]
Potassium Carbonate (K2CO3)Acetonitrile or DMF, RT to 60°CLow to Moderate[9]
Cesium Carbonate (Cs2CO3)Acetonitrile or DMF, RTLow
Scenario 3: Racemization during a deprotection step.

Problem: The enantiomeric excess of your chiral morpholin-3-one is high after cyclization, but a subsequent deprotection step (e.g., removal of an N-protecting group) leads to racemization.

Root Cause Analysis: The conditions used for deprotection (e.g., strong acid or base) are causing epimerization of the stereocenter.

Troubleshooting Steps:

  • Protecting Group Strategy:

    • Choose a protecting group that can be removed under neutral or very mild conditions. For example, a Cbz group can be removed by hydrogenolysis (H2, Pd/C), which is typically a racemization-free method.

    • If you must use an acid-labile group like Boc, use the mildest acidic conditions possible (e.g., trifluoroacetic acid in dichloromethane at 0 °C) and minimize the reaction time.

  • Reaction Conditions:

    • Strictly control the temperature during deprotection.

    • Use a scavenger if reactive intermediates are formed that could promote racemization.

III. Experimental Protocols

Protocol 1: Racemization-Free N-Boc Protection of an Amino Acid

This protocol minimizes racemization during the protection of the amino group.

  • Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute with water and wash with ethyl acetate to remove any unreacted Boc-anhydride.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.

Protocol 2: Mild Base-Mediated Cyclization to Chiral Morpholin-3-one

This protocol uses a mild base to minimize the risk of racemization during ring closure.

  • Dissolve the N-protected amino alcohol (e.g., N-Boc-amino-2-bromoethanol) (1.0 eq) in anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Visualizations

Mechanism of Base-Catalyzed Racemization

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Workflow for Preventing Racemization

prevention_workflow Start Chiral Amino Acid N_Protection N-Protection (e.g., Boc, Cbz) Start->N_Protection Reduction Carboxylic Acid Reduction to Alcohol N_Protection->Reduction Halogenation Alcohol Activation (e.g., Halogenation) Reduction->Halogenation Cyclization Mild Base-Mediated Cyclization (e.g., K2CO3, Cs2CO3) Halogenation->Cyclization Deprotection Mild Deprotection (e.g., Hydrogenolysis) Cyclization->Deprotection Product Enantiopure Morpholin-3-one Deprotection->Product

Caption: Synthetic workflow designed to minimize racemization.

V. References

  • He, Y.-P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Kameda, Y., Matsui, K., & Hotta, Y. (1958). Racemization of Acylated Amino Acids. Journal of the Pharmaceutical Society of Japan. [Link]

  • Wikipedia. (n.d.). Racemization. [Link]

  • Walker, T. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]

  • MacMillan, D. W. C., & Paras, N. A. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Gries, H., & Schickaneder, H. (1997). Process for racemization of N-acetyl-(D)L-α-amino carboxylic acids. Google Patents.

  • Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design. [Link]

  • Gries, H., & Schickaneder, H. (1986). Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids. Google Patents.

  • Grokipedia. (n.d.). Racemization. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. [Link]

  • Singh, R., et al. (2015). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. [Link]

  • Liu, K., & Li, J. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design. [Link]

  • Viedma, C., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. ACS Publications. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Racemization. [Link]

  • Faggi, C., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • Roberts, J. D., et al. (2021). Racemization. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 2,6-Disubstituted Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,6-Disubstituted morpholines are privileged scaffolds in medicinal chemistry and drug development, appearing in a wide array of biologically active compounds.[1] The precise control of stereochemistry at the C2 and C6 positions is paramount, as different diastereomers (typically cis and trans) can exhibit vastly different pharmacological profiles. However, achieving high diastereoselectivity in their synthesis presents a significant and common challenge for chemists. A lack of control often leads to difficult-to-separate mixtures, reducing the overall yield of the desired stereoisomer and complicating downstream processing.[2][3]

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with diastereoselectivity in 2,6-disubstituted morpholine synthesis. It is structured as a series of troubleshooting questions and answers, explaining the causality behind experimental choices and providing actionable protocols to improve your diastereomeric ratio (d.r.).

Understanding the Core Stereochemical Challenge

The formation of the morpholine ring through cyclization creates two stereocenters. The relative orientation of the substituents at C2 and C6—either on the same side (cis) or opposite sides (trans) of the ring's average plane—is determined by the transition state energetics of the ring-closing step. Factors such as steric hindrance, electronic effects, catalyst coordination, and reaction conditions all play a critical role in dictating which transition state is lower in energy, thereby favoring one diastereomer over the other.

Often, the energy difference between the pathways leading to the cis and trans isomers is small, resulting in poor selectivity.[4] The goal of a well-designed synthesis is to strategically manipulate these factors to widen that energy gap and favor the formation of a single diastereomer.

Stereochemical_Challenge cluster_start Acyclic Precursor cluster_products Products Start Acyclic Precursor (e.g., Amino Diol) TS_cis Transition State (favors cis) Start->TS_cis ΔG‡(cis) TS_trans Transition State (favors trans) Start->TS_trans ΔG‡(trans) Cis cis-Morpholine TS_cis->Cis Trans trans-Morpholine TS_trans->Trans

Caption: Competing transition states in morpholine cyclization.

Troubleshooting Guides & FAQs

Issue 1: My reaction yields a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?

A poor diastereomeric ratio is the most common problem. It indicates that the energy barrier to form either the cis or trans product is nearly identical under your current conditions. Here’s a systematic approach to troubleshoot this:

Question: What is the first parameter I should investigate?

Answer: Temperature. Reaction temperature has a profound impact on selectivity.

  • Thermodynamic vs. Kinetic Control: Many cyclization reactions can operate under either kinetic or thermodynamic control. Lower temperatures (-78 °C to 0 °C) often favor the kinetically controlled product, which is formed via the lowest energy transition state.[5] Higher temperatures (room temperature to reflux) can allow for an equilibrium to be established, favoring the most stable diastereomer (the thermodynamically controlled product).[5]

  • Causality: At higher temperatures, there is enough energy in the system to overcome the activation barriers for both the forward and reverse reactions (e.g., a retro-oxa-Michael reaction).[5] This allows the product mixture to equilibrate to the isomer with the lowest Gibbs free energy. The cis isomer is often, but not always, the more thermodynamically stable product due to reduced steric strain.

  • Actionable Advice:

    • Run the reaction at a significantly lower temperature (e.g., drop from 25 °C to -78 °C).

    • Conversely, run the reaction at a higher temperature to see if equilibration will favor one diastereomer.

    • Monitor the d.r. over time at a higher temperature to see if it changes, which would confirm thermodynamic control.

Question: How does solvent choice influence the diastereomeric ratio?

Answer: The polarity and coordinating ability of the solvent can stabilize or destabilize the competing transition states.

  • Causality: Polar aprotic solvents (like THF, DCM) or polar protic solvents (like MeOH) can influence the conformation of the acyclic precursor and the transition state through hydrogen bonding or dipole-dipole interactions. Non-polar solvents (like toluene or hexane) may favor transition states where charge separation is minimized.

  • Actionable Advice:

    • Screen a range of solvents with varying polarities.

    • If your mechanism involves ionic intermediates, consider more polar solvents.

    • If using a metal catalyst, be aware that coordinating solvents (like THF) can compete for binding sites, affecting the catalyst's stereochemical influence.

Issue 2: The diastereoselectivity is highly dependent on the steric bulk of my substituents.

This is a classic case of substrate control , where the inherent structure of your starting material dictates the stereochemical outcome.

Question: My bulky substituents at C2 and C6 lead to poor selectivity. What strategies can overcome this?

Answer: When bulky groups are present, they can dominate the steric environment, making it difficult for a catalyst or reagent to exert control.

  • Mechanism Insight: In the transition state leading to the cyclic product, substituents prefer to occupy a pseudo-equatorial position to minimize steric clashes (A-strain). If both substituents are large, the energy difference between the cis (one axial, one equatorial) and trans (both equatorial) transition states may shrink.

  • Strategy 1: Change the Cyclization Strategy: Some methods are inherently more selective. For instance, an intramolecular oxa-Michael reaction's stereochemical outcome can be highly dependent on the base and temperature used.[5] A rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to provide excellent diastereoselectivity (up to >99:1 d.r.).[6]

  • Strategy 2: Introduce a Directing Group: Installing a temporary functional group (e.g., a hydroxyl or silyl ether) elsewhere on the molecule can chelate to a metal catalyst, forcing the cyclization to proceed through a more rigid, predictable transition state.

  • Strategy 3: Post-Synthesis Epimerization: If the synthesis consistently gives an unfavorable ratio, it may be possible to epimerize the product to the more stable diastereomer. Light-mediated reversible hydrogen atom transfer (HAT) has been used to convert a 57:43 mixture of morpholine diastereomers to a mixture favoring the more stable isomer.[7]

Issue 3: I am using a catalyst, but the diastereoselectivity is poor or inconsistent.

Catalyst-controlled reactions are powerful but sensitive to reaction conditions.[2]

Question: My iron(III)-catalyzed cyclization is not giving the reported high cis-selectivity. What could be wrong?

Answer: Iron(III) and other Lewis acid catalysts guide cyclization by coordinating to heteroatoms (oxygen and nitrogen) in the substrate, pre-organizing it for ring closure.[8] Inconsistency often points to issues with catalyst activity or reaction setup.

  • Probable Cause 1: Catalyst Deactivation: The catalyst may be deactivated by impurities. Water is a common culprit. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Probable Cause 2: Incorrect Catalyst Loading: The reported selectivity may only be achievable within a narrow range of catalyst loading. Too little catalyst results in a dominant, non-selective background reaction. Too much can sometimes lead to side products.

  • Probable Cause 3: Temperature Sensitivity: As discussed, the selectivity of catalyzed reactions can be highly temperature-dependent. Ensure your reaction temperature is precisely controlled.[10]

  • Actionable Troubleshooting Workflow:

Catalyst_Troubleshooting start Poor d.r. in Catalyzed Reaction check_water Are all reagents/solvents rigorously dry? start->check_water dry_reagents Dry solvents/reagents. Use inert atmosphere. check_water->dry_reagents No check_loading Is catalyst loading optimal? check_water->check_loading Yes dry_reagents->check_loading vary_loading Screen catalyst loading (e.g., 2 mol% to 15 mol%). check_loading->vary_loading No check_temp Is temperature precisely controlled? check_loading->check_temp Yes vary_loading->check_temp vary_temp Screen temperatures (e.g., -20°C, 0°C, RT). check_temp->vary_temp No success Improved d.r. check_temp->success Yes vary_temp->success

Caption: Troubleshooting workflow for catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the diastereomeric ratio of my 2,6-disubstituted morpholine product?

A1: Proton NMR (¹H NMR) spectroscopy is typically the first and most direct method. The cis and trans diastereomers will have distinct sets of signals due to the different chemical environments of their protons. Look for well-resolved signals, often corresponding to the protons at C2, C6, or the substituents themselves. The ratio of the integrals for these distinct peaks gives the d.r.[5] For complex spectra, 2D NMR techniques like NOESY can be used to establish the relative stereochemistry by observing through-space correlations between the C2 and C6 substituents.[5] HPLC on a chiral stationary phase can also be used to separate and quantify diastereomers.[5][11][12]

Q2: Can I use a chiral auxiliary to control the synthesis?

A2: Yes, this is a powerful strategy. By starting with an enantiomerically pure building block, such as (R)-phenylglycinol, you can construct a chiral lactam intermediate. Diastereoselective alkylation of this intermediate, followed by reduction and removal of the auxiliary, can yield optically pure 2,6-disubstituted morpholines.[13] This method transfers the stereochemical information from the starting material to the final product.

Q3: My cyclization precursor is an amino diol. What is a standard method to induce cyclization and how can I control it?

A3: A common method is to convert one of the hydroxyl groups into a good leaving group (e.g., a mesylate or tosylate) and then induce intramolecular Williamson ether synthesis or SN2 displacement by the other hydroxyl group's alkoxide or the amine.

  • To favor one diastereomer: The key is the SN2 cyclization step. The reaction proceeds via a backside attack, so the conformation of the acyclic chain at the moment of cyclization is critical. Using a bulky base (e.g., KHMDS, LHMDS) at low temperature can "lock" the precursor into a specific conformation, leading to higher selectivity. Adding salts like LiBr can also influence the transition state geometry and improve the d.r.[3]

Key Experimental Protocols

Protocol 1: General Procedure for Iron(III)-Catalyzed Diastereoselective Cyclization

This protocol is adapted from methodologies employing Lewis acids to catalyze the cyclization of amino allylic alcohols.[8]

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the acyclic amino alcohol precursor (1.0 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 0.1 equiv) to the stirred solution.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR analysis.[5]

Data Summary Table: Effect of Conditions on Diastereomeric Ratio

The following table summarizes hypothetical but realistic data illustrating how changing conditions can affect the outcome of a cyclization reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)
1NoneTHF251255:45
2NoneTHF-782470:30
3FeCl₃ (10%)DCM0292:8
4FeCl₃ (10%)DCM25185:15
5Rh(I) complex (5%)Toluene806>99:1 (trans favored)

References

  • Doubleday, W. D., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Reddy, B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Malkov, A. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Brandau, S., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. ACS Publications. Available at: [Link]

  • Not available. (n.d.). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Royal Society of Chemistry. Available at: [Link]

  • Not available. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. Available at: [Link]

  • Bouron, E., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Sci-Hub. Available at: [Link]

  • Not available. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. Available at: [Link]

  • Not available. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]

  • Not available. (n.d.). Cis and Trans Isomers and Cis Trans Practice Problems. Chemistry Steps. Available at: [Link]

  • Not available. (n.d.).
  • Aubineau, T., et al. (2021). Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C-O or C-N Bond Formation. Organic Chemistry Portal. Available at: [Link]

  • Not available. (2022). How to determine the diastereomeric ratio by HPLC?. ResearchGate. Available at: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Not available. (2025). Quantifying how the cis/trans ratio of N,N-dimethyl-3,5-dimethylpiperidinium hydroxide impacts the growth kinetics, composition and local structure of SSZ-39. Royal Society of Chemistry. Available at: [Link]

  • Not available. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. Available at: [Link]

  • Not available. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Not available. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ResearchGate. Available at: [Link]

  • Not available. (n.d.). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer. National Institutes of Health. Available at: [Link]

  • Not available. (2013). Mechanism Elucidation of the cis–trans Isomerization of an Azole Ruthenium–Nitrosyl Complex and Its Osmium Counterpart. ACS Publications. Available at: [Link]

  • Not available. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

Sources

"stability issues of the morpholin-3-one ring under different conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with molecules containing the morpholin-3-one scaffold. This guide provides in-depth, field-proven insights into the stability of this heterocyclic ring system under various experimental conditions. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the morpholin-3-one ring and why is its stability a concern?

A1: The morpholin-3-one is a six-membered heterocyclic scaffold containing both an ether linkage and a lactam (a cyclic amide). This combination makes it a valuable pharmacophore in medicinal chemistry, often improving properties like solubility and metabolic stability. However, the lactam functionality is susceptible to hydrolysis under certain pH conditions, and the heteroatoms (nitrogen and oxygen) can be targets for oxidation. Understanding its stability is crucial for designing robust synthetic routes, ensuring accurate biological assays, and developing stable drug formulations.

Q2: What are the primary modes of degradation for the morpholin-3-one ring?

A2: The two most common degradation pathways are:

  • Hydrolysis: Cleavage of the endocyclic amide (lactam) bond, which opens the ring to form an amino acid derivative. This is typically catalyzed by strong acids or bases.

  • Oxidation: Oxidation of the ring nitrogen to form an N-oxide. This intermediate can be unstable and may undergo further rearrangements or degradation. Less commonly, under specific photocatalytic conditions, oxidative C-C bond cleavage can occur.

Q3: How do substituents on the ring affect its stability?

A3: Substituents can significantly influence the electronic and steric properties of the ring, thereby altering its stability.

  • N-Substitution: N-acylation can make the ring more susceptible to certain types of ring-opening polymerizations, while N-alkyl or N-aryl groups may confer more stability under those specific conditions. An N-aryl group, for instance, can withdraw electron density from the nitrogen, potentially making the lactam carbonyl more electrophilic and susceptible to nucleophilic attack.

  • C-Substitution: Steric hindrance from bulky substituents near the carbonyl group can shield it from nucleophilic attack, thus slowing down hydrolysis. Electron-withdrawing groups on the carbon framework can also impact the reactivity of the lactam.

Troubleshooting Guide: Stability Under Stress Conditions

This section provides specific troubleshooting advice for stability issues encountered during common experimental procedures.

Acidic Conditions
Q: My compound is degrading during an acidic workup (e.g., extraction with 1M HCl) or deprotection step (e.g., TFA). Why is this happening and how can I prevent it?

A: Causality & Mechanism The lactam bond in the morpholin-3-one ring is susceptible to acid-catalyzed hydrolysis. Under strong acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and initiating a process that leads to the cleavage of the C-N bond and ring-opening. Harsh conditions, such as refluxing in concentrated acid, are known to decompose the ring system.

Troubleshooting & Protocol

  • Milder pH: If possible, use weaker acids or buffer your aqueous phase to a mildly acidic pH (e.g., pH 4-5) during extractions.

  • Lower Temperature: Perform all acidic steps at low temperatures (0 °C to 5 °C) to significantly reduce the rate of hydrolysis.

  • Minimize Contact Time: Do not let your compound sit in acidic solutions for extended periods. Work quickly and move to the next step.

  • Alternative Deprotection: If a TFA-labile protecting group (like Boc) must be removed from another part of your molecule, consider alternative methods. For example, TMSOTf/2,6-lutidine can sometimes be a milder alternative for Boc deprotection.

Validation After your workup or reaction, immediately acquire a crude ¹H NMR or LC-MS. Compare the spectrum to your starting material. Look for the disappearance of characteristic morpholin-3-one peaks and the appearance of new signals that could correspond to the ring-opened product.

Workflow for Assessing Acid Stability

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Dissolve compound in relevant solvent C Incubate samples at controlled temp (e.g., RT, 50°C) A->C B Prepare acidic solutions (e.g., 0.1M HCl, 1M HCl, TFA) B->C D Withdraw aliquots at time points (0, 1, 4, 24h) C->D E Quench reaction (neutralize) D->E F Analyze by LC-MS/NMR E->F G Calculate % degradation vs. time=0 sample F->G

Caption: Workflow for a forced degradation study under acidic conditions.

Basic Conditions
Q: I am attempting a reaction using a strong base (e.g., NaH, LDA, NaOH) and observing low yields or multiple products. Could the morpholin-3-one ring be unstable?

A: Causality & Mechanism Similar to acidic conditions, the lactam is also vulnerable to base-catalyzed hydrolysis. A hydroxide ion or other strong base can directly attack the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which can then collapse, cleaving the C-N bond to open the ring. While the ring is stable to certain basic conditions used in synthesis (e.g., NaH in DMF for N-alkylation), stronger aqueous bases or prolonged heating can promote degradation.

Troubleshooting & Protocol

  • Non-Nucleophilic Bases: When possible, use non-nucleophilic bases like DBU or DIPEA if you only need to deprotonate another part of the molecule.

  • Anhydrous Conditions: For reactions requiring strong bases like NaH or LDA, ensure strictly anhydrous conditions. The absence of water will prevent hydrolysis.

  • Temperature Control: Keep the reaction temperature as low as possible. Many deprotonations can be carried out effectively at -78 °C to 0 °C.

  • Careful Workup: During workup, quench the reaction by adding the mixture to a cold, weakly acidic buffer rather than adding water directly to the basic reaction mixture.

Validation Use TLC or LC-MS to monitor the reaction progress. If you see the formation of multiple new spots/peaks, especially more polar ones, it may indicate ring-opening. The ring-opened product will have a free carboxylic acid and an amine, making it significantly more polar.

Oxidative Conditions
Q: My compound, which contains a morpholin-3-one, is showing instability upon storage or during reactions involving oxidants. What is the likely degradation product?

A: Causality & Mechanism The tertiary amine within the morpholine ring is susceptible to oxidation, typically forming an N-oxide. This transformation can occur slowly upon exposure to air (autoxidation) or rapidly in the presence of common oxidants (e.g., H₂O₂, m-CPBA). The resulting N-oxide may be unstable and can undergo further thermal rearrangements or degradation, leading to a complex mixture of products.

Troubleshooting & Protocol

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (Nitrogen or Argon) and protect them from light.

  • Antioxidants: For formulations, consider adding a small amount of an antioxidant like BHT.

  • Selective Oxidants: If a reaction requires oxidation elsewhere in the molecule, choose reagents that are less likely to affect tertiary amines, or consider protecting the morpholine nitrogen if the chemistry allows.

  • Forced Degradation Protocol: To test for oxidative stability, a standard protocol can be used.

Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile/Water 1:1).

  • Stress Condition: Add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Gently stir the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specific time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Directly inject the aliquots into an LC-MS system to monitor the disappearance of the parent compound and the appearance of degradants. The primary N-oxide product should have a mass of +16 Da compared to the parent.

Reductive and Thermal Conditions
Q: Is the morpholin-3-one ring stable to common reductive conditions, like catalytic hydrogenation?

A: Generally, yes. The lactam and ether functionalities within the morpholin-3-one ring are robust and not typically reduced by standard catalytic hydrogenation conditions (e.g., H₂, Pd/C). This allows for the selective reduction of other functional groups, such as nitro groups or double bonds, elsewhere in the molecule without affecting the core ring structure. However, very harsh reducing agents (e.g., high-pressure reductions or strong hydride reagents like LiAlH₄) could potentially reduce the lactam to an amine.

Q: What is the general thermal stability of the morpholin-3-one ring?

A: The morpholin-3-one ring itself is reasonably thermally stable. Many synthetic procedures involve heating to temperatures of 80-110 °C for several hours without significant degradation. However, stability is highly dependent on the specific compound and the presence of other functional groups or impurities. As mentioned, oxidative degradation products can be thermally labile. It is always best to determine the thermal stability of your specific compound using techniques like thermogravimetric analysis (TGA) or by running controlled heating experiments and analyzing the outcome.

Data Summary & Visualization

Table 1: Summary of Morpholin-3-one Ring Stability
ConditionStress Agent(s)Ring SusceptibilityPrimary Degradation PathwayMitigation Strategies
Acidic Strong acids (HCl, H₂SO₄, TFA)HighLactam HydrolysisUse mild pH, low temperature, short exposure time.
Basic Strong bases (NaOH, KOH, NaH)Moderate to HighLactam HydrolysisUse non-nucleophilic bases, anhydrous conditions, low temp.
Oxidative H₂O₂, m-CPBA, Air/LightModerateN-OxidationStore under inert gas, use antioxidants.
Reductive H₂ / Pd-CLowGenerally StableAvoid harsh reducing agents like LiAlH₄ if lactam is to be preserved.
Thermal High Heat (>150 °C)Low to ModerateCompound-dependentAssess on a case-by-case basis; impurities can catalyze degradation.
Potential Degradation Pathway: Acid-Catalyzed Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis of the morpholin-3-one ring.

References
  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1896–1902. [Link]

  • Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9340–9350. [Link]

  • Wu, Y., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. Journal of Pharmaceutical Sciences, 93(8), 1957-61. [Link]

  • Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 59. [Link]

  • Borisova, B., et al. (2020). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. ResearchGate. [Link]

  • Knapp, J. S., et al. (1988). The microbial degradation of morpholine. Journal of Applied Bacteriology, 65(4), 325-333. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, 2(1), 1-7. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry. [Link]

  • Combourieu, B., et al. (1998).

"workup procedures to remove starting materials in morpholin-3-one synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Troubleshooting Guide to Workup Procedures for the Removal of Starting Materials

Welcome to the technical support guide for morpholin-3-one synthesis. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to address common issues related to the removal of starting materials and other impurities.

Frequently Asked Questions (FAQs)
Q1: How do I remove unreacted amino alcohol starting materials (e.g., 2-aminoethanol, diethanolamine) from my crude morpholin-3-one?

This is one of the most common purification challenges. Amino alcohols are basic and possess good water solubility, but often partition sufficiently into organic solvents to contaminate the crude product. The most effective removal strategy is an acidic wash, which converts the amine into a highly water-soluble salt.

Causality Behind the Method: The nitrogen atom in an amine is basic due to its lone pair of electrons. By washing the organic solution containing the crude product with a dilute acid (e.g., 1M HCl), the amine is protonated to form an ammonium salt (R-NH₃⁺Cl⁻).[1] This ionic salt is significantly more soluble in the aqueous layer than in the organic layer and is thus selectively extracted from the product mixture.[2][3] It is crucial to use a dilute acid to avoid potential hydrolysis of the amide bond in the morpholin-3-one product, especially under harsh conditions.

Verification: To confirm the complete removal of the amine, you can test the pH of the aqueous layer after the final acid wash. It should be acidic. Alternatively, thin-layer chromatography (TLC) of the organic layer can be performed; the spot corresponding to the starting amine should no longer be visible.

Q2: My synthesis used an acyl chloride (e.g., chloroacetyl chloride). How do I remove the resulting acidic byproducts like hydrochloric acid (HCl)?

Syntheses involving chloroacetyl chloride generate HCl as a stoichiometric byproduct.[4] Additionally, unreacted chloroacetic acid or its esters may be present. These acidic impurities must be neutralized and removed to prevent product degradation and to simplify purification. The standard method is a wash with a mild aqueous base.

Causality Behind the Method: A wash with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, effectively neutralizes acidic impurities.[5][6] The bicarbonate reacts with acids like HCl and carboxylic acids to form their corresponding sodium salts, which are ionic and readily dissolve in the aqueous phase.[7] A key advantage of using sodium bicarbonate is its reaction with acid produces carbon dioxide (CO₂) gas, water, and a salt.[5]

Critical Safety Note: The evolution of CO₂ gas can cause a significant pressure buildup in a sealed separatory funnel. It is imperative to vent the funnel frequently by inverting it and opening the stopcock, especially during the initial shakes.[5] Washing should be repeated until no more gas evolution (effervescence) is observed.[6]

Q3: My crude product is contaminated with both unreacted amine and acidic impurities. What is the correct sequence for the workup washes?

When both acidic and basic impurities are present, a sequential acid-base extraction is required. The order of these washes is critical for an efficient and successful purification.

Recommended Workflow: Acid Wash First, then Base Wash.

Causality Behind the Choice:

  • Acid Wash (e.g., 1M HCl): The first step should be to remove the basic starting amine.[4] If you were to start with a basic wash, you would deprotonate your desired product (morpholin-3-one is a weak N-H acid) and the acidic impurities, potentially forming a complex mixture and emulsions that are difficult to separate. By removing the amine first, you simplify the mixture.

  • Base Wash (e.g., sat. NaHCO₃): After the amine is removed, the subsequent wash with a mild base neutralizes and removes any residual HCl or acidic starting materials.[4]

  • Brine Wash: A final wash with saturated aqueous sodium chloride (brine) is recommended. This step helps to remove the bulk of the dissolved water from the organic layer before the final drying step, reducing the amount of drying agent needed.[8]

This specific sequence ensures that each wash targets a distinct type of impurity without interfering with the subsequent steps.[2]

Q4: My crude product is an oil or a discolored solid. What is the best method for final purification to obtain a clean, white product?

After a successful liquid-liquid extraction workup, the final purification step to obtain high-purity, crystalline morpholin-3-one is typically recrystallization.[9] This technique is excellent for removing small amounts of remaining impurities and achieving the desired physical form.

Causality Behind the Method: Recrystallization works on the principle that the desired compound and the impurities have different solubility profiles in a given solvent.[9] An ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but will have very low solubility for the product at low temperatures. As the hot, saturated solution cools, the solubility of the product decreases, forcing it to crystallize out of the solution in a pure form, while the impurities remain dissolved in the cold solvent.[9]

Solvent Selection: Based on documented procedures, effective solvents for recrystallizing morpholin-3-one include:

  • Methyl tert-butyl ether (MTBE)[10]

  • A mixed solvent system of isopropanol and ethyl acetate[10]

  • Ethanol[11][12]

The choice of solvent may require some small-scale testing to find the optimal conditions for your specific crude material.

Summary of Workup Strategies
Impurity TypeStarting Material ExamplepKa (approx.)Recommended WorkupChemical Principle
Basic (Amine) Diethanolamine8.9 (Conjugate Acid)Wash with dilute aqueous acid (e.g., 1M HCl).[1][3]Protonation to form a water-soluble ammonium salt.
Acidic Chloroacetic Acid2.87Wash with dilute aqueous base (e.g., sat. NaHCO₃).[5]Deprotonation to form a water-soluble carboxylate salt.
Inorganic Salts Ammonium ChlorideN/AWash with deionized water.[7]Dissolution into the aqueous phase.
Visual Workflow: Purification Strategy Selection

The following diagram provides a decision-making workflow to guide you through the process of purifying crude morpholin-3-one.

G start Crude Morpholin-3-one in Organic Solvent check_amine Is unreacted amine present? start->check_amine acid_wash Perform Acidic Wash (e.g., 1M HCl) check_amine->acid_wash Yes check_acid Are acidic byproducts present (e.g., from Acyl Chloride)? check_amine->check_acid No acid_wash->check_acid base_wash Perform Basic Wash (e.g., sat. NaHCO3) Vent frequently! check_acid->base_wash Yes brine_wash Perform Brine Wash check_acid->brine_wash No base_wash->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate in vacuo brine_wash->dry_concentrate check_purity Is product sufficiently pure? dry_concentrate->check_purity recrystallize Recrystallize (e.g., from MTBE or IPA/EtOAc) check_purity->recrystallize No final_product Pure Crystalline Morpholin-3-one check_purity->final_product Yes recrystallize->final_product

Caption: Decision tree for morpholin-3-one purification.

Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow

This protocol is designed for a crude reaction mixture containing both unreacted amine starting material and acidic byproducts, dissolved in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer to Separatory Funnel: Transfer the organic solution containing your crude morpholin-3-one to a separatory funnel of appropriate size.

  • Acid Wash:

    • Add a volume of 1M HCl solution approximately equal to one-third of the organic layer volume.

    • Stopper the funnel, invert, and open the stopcock to vent.

    • Shake gently at first, then more vigorously for 30-60 seconds, venting frequently.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the acid wash one more time to ensure complete removal of the amine.[4]

  • Base Wash:

    • Add a volume of saturated NaHCO₃ solution approximately equal to one-third of the organic layer volume.

    • CAUTION: Swirl the funnel gently without the stopper first to allow for initial gas evolution.

    • Stopper the funnel and shake very gently, inverting and venting after every shake. Pressure will build up.[5]

    • Once gas evolution subsides, shake more vigorously.

    • Allow the layers to separate. Drain and discard the lower aqueous layer. Repeat until no more effervescence is observed upon addition of the bicarbonate solution.[6]

  • Brine Wash:

    • Add a volume of saturated NaCl (brine) solution and shake for 30 seconds.

    • Allow the layers to separate and discard the aqueous layer.[10] This wash helps remove residual water from the organic phase.[8]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add a sufficient amount of an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and swirl. Add more until some of the agent moves freely in the solution.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, purified morpholin-3-one.

Protocol 2: Recrystallization of Morpholin-3-one

This protocol should be performed after the initial workup to obtain a high-purity crystalline solid.

  • Solvent Addition: Place the crude morpholin-3-one solid in an Erlenmeyer flask. Add the minimum amount of your chosen recrystallization solvent (e.g., methyl tert-butyl ether[10]) to just cover the solid.

  • Heating: Gently heat the mixture on a hotplate with stirring until the solvent begins to boil.

  • Dissolution: Continue to add small portions of the hot solvent until all of the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Cooling (Crystallization):

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white crystalline solid.[10]

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Experimental Chloroacetylation of Amines.
  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Amines.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ChemicalBook. (n.d.). morpholin-3-one synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization1.
  • Sphinix. (2017). A facile amidation of chloroacetyl chloride using DBU.

Sources

Technical Support Center: Catalytic Synthesis of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-dimethylmorpholin-3-one. This guide is designed for researchers, chemists, and drug development professionals seeking to move beyond traditional stoichiometric methods and explore modern, efficient catalytic alternatives. We will delve into the causality behind experimental choices, provide troubleshooting guidance for common laboratory challenges, and offer detailed protocols adapted from leading research in morpholinone synthesis.

Introduction: The Need for Catalytic Routes

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry. Traditional synthesis methods often rely on harsh conditions, such as the use of strong acids like concentrated sulfuric acid for the cyclization of diisopropanolamine to produce cis-2,6-dimethylmorpholine (note: not the target morpholin-3-one).[1][2] These routes can suffer from low yields, poor stereoselectivity, and the generation of substantial waste, making them ill-suited for modern, green chemistry standards.

Catalytic methods offer a transformative approach, enabling reactions under milder conditions with higher selectivity and efficiency. This guide focuses on alternative catalytic strategies applicable to the synthesis of the this compound core structure, drawing from recent advances in the broader field of morpholinone synthesis.

Potential Alternative Catalytic Strategies

While literature directly addressing alternative catalysts for this compound is sparse, several powerful catalytic systems developed for structurally similar morpholinones can be logically adapted. The primary disconnection for this target involves the cyclization of an N-substituted alaninol derivative with a two-carbon electrophile.

Chiral Phosphoric Acid (CPA) Catalysis

Brønsted acid catalysis represents a powerful tool for constructing the morpholinone ring. Notably, chiral phosphoric acids have been employed in the highly enantioselective synthesis of C3-substituted morpholinones.[3][4] This approach proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift (an aza-benzilic ester rearrangement).[3][4]

  • Causality & Expertise: The power of this method lies in the bifunctional nature of the CPA catalyst. It acts as a chiral proton donor, activating the carbonyl group of a glyoxal derivative towards nucleophilic attack by the amino alcohol. The resulting chiral environment then dictates the stereochemistry of the subsequent ring closure and rearrangement, offering excellent enantiocontrol. For the synthesis of this compound, a similar strategy could be envisioned using a pyruvate derivative and an appropriately substituted amino alcohol.

Lewis Acid Catalysis

Lewis acids are well-established catalysts for the formation of lactams (the class of cyclic amides to which morpholin-3-ones belong).[5][6][7] Catalysts such as Zinc Chloride (ZnCl₂) have proven effective in the synthesis of morpholinones bearing challenging quaternary stereocenters.[8]

  • Causality & Expertise: Lewis acids function by coordinating to carbonyl oxygen atoms, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to intramolecular nucleophilic attack by the hydroxyl group of the precursor. This activation lowers the energy barrier for the cyclization step. The choice of Lewis acid is critical; a moderately strong Lewis acid like ZnCl₂ is often sufficient to promote the reaction without causing undesired side reactions like dehydration or rearrangement.

Transition Metal Catalysis

Transition metals, particularly palladium and rhodium, are workhorses in modern organic synthesis. While many applications focus on C-C and C-N bond formation, certain methods are applicable to heterocycle synthesis.[9] For instance, asymmetric hydrogenation of dehydromorpholines using rhodium catalysts has been developed to produce chiral morpholines with high enantioselectivity.[10]

  • Causality & Expertise: Although this example leads to a morpholine rather than a morpholinone, it highlights the potential of late-stage catalytic modification of the heterocyclic core. A strategy for this compound could involve the initial synthesis of a dehydromorpholin-3-one intermediate, followed by a stereoselective catalytic hydrogenation of the double bond to set the final stereocenters. The choice of chiral ligand on the metal is paramount for achieving high stereoselectivity.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the catalytic synthesis of morpholinones.

Question 1: My reaction yield is consistently low. What are the likely causes?

Answer: Low yield is a common problem that can stem from several sources. A systematic approach is required for diagnosis.

  • Catalyst Inactivity/Decomposition:

    • Cause: The catalyst may be poisoned by impurities in the starting materials or solvent (e.g., water, other nucleophiles). Some catalysts are sensitive to air or moisture.

    • Solution: Ensure all starting materials and solvents are rigorously purified and dried. If using an air-sensitive catalyst, perform the reaction under an inert atmosphere (Nitrogen or Argon). Consider increasing the catalyst loading as a diagnostic test.

  • Incomplete Conversion:

    • Cause: The reaction may not have reached equilibrium or may be kinetically slow under the chosen conditions. Insufficient reaction time or inadequate temperature can lead to stalling.[11]

    • Solution: Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or GC-MS). If the reaction has stalled, consider extending the reaction time or incrementally increasing the temperature.

  • Substrate-Related Issues:

    • Cause: The starting materials may be impure or unstable under the reaction conditions. For example, the amino alcohol precursor might undergo side reactions before cyclization.

    • Solution: Verify the purity of your starting materials by NMR or other spectroscopic methods before use.

  • Inefficient Purification:

    • Cause: The product may be lost during workup or purification. Morpholinones can have moderate polarity and some water solubility, leading to losses during aqueous extractions.

    • Solution: Minimize aqueous washes if possible. Use a continuous extractor or saturate the aqueous phase with NaCl to reduce the solubility of the product. Optimize your chromatography conditions carefully.

Question 2: The reaction produces a complex mixture of byproducts. How can I improve selectivity?

Answer: Byproduct formation indicates competing reaction pathways. Identifying these pathways is key to improving selectivity.

  • Intermolecular vs. Intramolecular Reactions:

    • Cause: At high concentrations, an intermolecular reaction (e.g., dimerization or polymerization of the starting material) can compete with the desired intramolecular cyclization.

    • Solution: Run the reaction at a higher dilution. This can be achieved by using a larger volume of solvent or by adding the starting material slowly via a syringe pump to maintain a low instantaneous concentration.

  • Formation of Isomers:

    • Cause: If the starting materials can form multiple regio- or stereoisomers, the catalyst may not be selective enough. For this compound, this could manifest as a poor cis/trans diastereomeric ratio.

    • Solution: The catalyst is the primary driver of selectivity. Screen different catalysts or ligands. Temperature can also have a significant impact on diastereoselectivity; running the reaction at a lower temperature often favors the thermodynamically more stable product.

  • Decomposition Products:

    • Cause: The reaction temperature may be too high, or the catalyst may be too aggressive, leading to the decomposition of the starting material or product.

    • Solution: Attempt the reaction at a lower temperature. If using a strong Lewis or Brønsted acid, switch to a milder catalyst.

Question 3: I am struggling to achieve good diastereoselectivity (cis/trans ratio). What factors should I investigate?

Answer: Diastereoselectivity in morpholinone synthesis is often a delicate balance of steric and electronic factors, heavily influenced by the catalyst and reaction conditions.

  • Catalyst Control:

    • Cause: The stereochemical outcome is intimately linked to the geometry of the transition state, which is orchestrated by the catalyst.

    • Solution: This is the most critical parameter. For acid-catalyzed reactions, the steric bulk of the acid's counter-ion can influence the approach of the nucleophile. For metal-catalyzed reactions, the bite angle and chirality of the ligand are paramount.[10] Screening a panel of catalysts is the most effective strategy.

  • Solvent Effects:

    • Cause: The solvent can influence the conformation of the substrate and the transition state through solvation effects.

    • Solution: Experiment with solvents of varying polarity and coordinating ability. Aprotic non-coordinating solvents (e.g., toluene, dichloromethane) often provide different selectivity profiles compared to polar or coordinating solvents (e.g., THF, acetonitrile).

  • Temperature:

    • Cause: As mentioned, lower temperatures generally increase selectivity by widening the energetic gap between the competing diastereomeric transition states.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • Q: What are the main advantages of using a chiral phosphoric acid catalyst over a traditional acid like TFA?

    • A: While an achiral acid like Trifluoroacetic Acid (TFA) can catalyze the cyclization, a chiral phosphoric acid provides an asymmetric environment.[3] This allows for the construction of a specific enantiomer of the product from achiral starting materials, which is a significant advantage in pharmaceutical synthesis.[4][12]

  • Q: How do I choose between a Lewis acid and a Brønsted acid catalyst for my synthesis?

    • A: The choice depends on the specific substrate and mechanism. Brønsted acids are excellent for activating carbonyls in reactions involving iminium ion formation, as seen in the aza-benzilic ester rearrangement.[3] Lewis acids are more general activators for carbonyls and are particularly useful when you want to avoid the presence of protons that might cause unwanted side reactions.[5] Often, empirical screening is the best approach.

  • Q: What analytical methods are best for monitoring the reaction progress and diastereoselectivity?

    • A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid qualitative monitoring. For quantitative analysis of conversion and byproduct formation, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are preferred. To determine the diastereomeric ratio (cis/trans), ¹H NMR spectroscopy is often the most direct method, as the signals for the methyl groups at the C2 and C6 positions will likely be distinct for each diastereomer.

  • Q: Are there any specific safety precautions for these catalytic reactions?

    • A: Standard laboratory safety practices should always be followed. Specific hazards include:

      • Lewis Acids: Many Lewis acids (e.g., ZnCl₂, TiCl₄) are moisture-sensitive and can release corrosive HCl gas upon contact with water. Handle them in a fume hood under an inert atmosphere.

      • Transition Metal Catalysts: Many palladium and rhodium compounds are toxic and should be handled with care, avoiding inhalation and skin contact.

      • Solvents: Use appropriate ventilation (fume hood) for all organic solvents.

Data & Visualization

Table 1: Comparison of Potential Catalytic Systems for Morpholin-3-one Synthesis
Catalyst ClassExample CatalystTypical ConditionsKey AdvantagesPotential ChallengesReference
Chiral Brønsted Acid Chiral Phosphoric Acid (CPA)Toluene or CH₂Cl₂, RT to 40°CHigh enantioselectivity, mild conditionsSubstrate scope can be limited[3][4]
Lewis Acid Zinc Chloride (ZnCl₂)Dichloroethane (DCE), 80°CGood for hindered substrates, cost-effectiveMay require elevated temperatures, moderate selectivity[8]
Transition Metal Rhodium-Bisphosphine ComplexCH₂Cl₂, H₂ atmosphereHigh stereoselectivity for hydrogenationRequires synthesis of unsaturated precursor[10]
Diagrams

Low_Yield_Troubleshooting cluster_conversion Conversion Analysis cluster_troubleshoot_incomplete Troubleshooting Incomplete Reaction cluster_troubleshoot_complete Troubleshooting Post-Reaction start Low Yield Observed check_conversion Check Conversion (TLC, GC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete < 100% complete Complete Conversion check_conversion->complete ~100% cause1 Catalyst Inactive? incomplete->cause1 cause2 Conditions Too Mild? incomplete->cause2 cause3 Product Lost During Workup? complete->cause3 cause4 Decomposition on Silica? complete->cause4 solution1 Use fresh catalyst, increase loading, ensure inert atmosphere. cause1->solution1 solution2 Increase temperature, increase reaction time. cause2->solution2 solution3 Optimize extraction, check pH, saturate aqueous layer. cause3->solution3 solution4 Use neutral alumina, deactivate silica with base. cause4->solution4 Reaction_Mechanism R1 Amino Alcohol (e.g., N-substituted Alaninol) INT1 [4+2] Cycloaddition Intermediate R1->INT1 + R2 α-Keto Ester (e.g., Methyl Pyruvate) R2->INT1 + CAT Chiral Phosphoric Acid (CPA) CAT->INT1 + INT2 Aza-Benzilic Ester Rearrangement INT1->INT2 [H+] PROD 2,6-Dimethyl- morpholin-3-one INT2->PROD 1,2-Shift

Caption: Simplified pathway for CPA-catalyzed morpholinone formation.

Experimental Protocol (Adapted Example)

The following is an adapted, representative protocol for the synthesis of a morpholin-3-one derivative, based on the chiral phosphoric acid-catalyzed methodology described by Zhu and coworkers. [3][4]This protocol should be considered a starting point and may require optimization for the specific synthesis of this compound.

Objective: To synthesize a 2,6-disubstituted morpholin-3-one via CPA catalysis.

Materials:

  • N-aryl-alaninol (1.0 equiv)

  • Methyl pyruvate (1.2 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5 mol%)

  • Toluene (anhydrous, 0.1 M)

  • 4Å Molecular Sieves

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add powdered 4Å molecular sieves (approx. 100 mg per 1 mmol of substrate).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the N-aryl-alaninol (1.0 equiv), the chiral phosphoric acid catalyst (0.05 equiv), and anhydrous toluene.

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add methyl pyruvate (1.2 equiv) to the reaction mixture dropwise.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS until the starting amino alcohol is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the molecular sieves, washing the filter cake with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,6-disubstituted morpholin-3-one product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Use chiral HPLC to determine the enantiomeric excess (ee).

References

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • Cohen, D. T., et al. (2011). Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. Angewandte Chemie International Edition, 50(29), 6517-6520. [Link]

  • American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Conti, P., et al. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Organic Letters, 23(5), 1815-1820. [Link]

  • Xie, J.-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2(5), 943-946. [Link]

  • Zhu, H.-M., et al. (2021). Asymmetric synthesis of morpholin-2-ones with multi-stereocenters. Organic & Biomolecular Chemistry, 19(21), 4717-4721. [Link]

  • Yamashita, Y., et al. (2021). Scope of γ-lactam synthesis through Lewis acid activation. Advanced Synthesis & Catalysis. [Link]

  • González-López, M., et al. (2012). Lewis-acid promoted synthesis of chiral γ-lactams via cascade radical... Organic Letters, 14(24), 6254-6257. [Link]

  • Bayer HealthCare AG. (2011). Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • France, S., et al. (2004). Bifunctional Asymmetric Catalysis: A Tandem Nucleophile/Lewis Acid Promoted Synthesis of β-Lactams. Journal of the American Chemical Society, 126(13), 4245-4255. [Link]

  • Bayer Intellectual Property GmbH. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. . [Link]

  • Jacobsen, E. N., et al. (2019). Enantioselective Synthesis of γ-Lactams by Lewis-Base Catalyzed Sulfenoamidation of Alkenes. Journal of the American Chemical Society, 141(5), 2057-2061. [Link]

  • Organic Syntheses. (2015). (S)-N-(1-Hydroxy-3,3-dimethylbutan-2-yl)picolinamide. Org. Synth., 92, 247. [Link]

  • BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.
  • BASF AG. (1985). Preparation of cis-2,6-dimethylmorpholine.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2,6-Dimethylmorpholin-3-one, a heterocyclic compound of interest in medicinal chemistry.

This guide moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offering insights grounded in years of practical application. We will explore the expected spectroscopic signatures of this compound and compare them with the experimentally determined data for its parent amine, cis-2,6-dimethylmorpholine, to provide a robust framework for structural verification.

The Importance of Orthogonal Spectroscopic Analysis

In the synthesis of novel compounds, structural confirmation is paramount. A single technique is rarely sufficient to provide the necessary level of confidence. Instead, an orthogonal approach, employing multiple spectroscopic methods that probe different aspects of the molecule's structure, is the gold standard. For this compound, the key techniques are ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.

Experimental and Predicted Spectroscopic Data Comparison

Due to the limited availability of published experimental spectra for this compound, this guide will present a combination of predicted data for the target molecule and experimental data for the closely related and well-characterized precursor, cis-2,6-dimethylmorpholine. This comparative approach allows for a logical deduction of the expected spectral features of this compound.

Compound ¹H NMR (Predicted/Experimental) ¹³C NMR (Predicted/Experimental) IR (Predicted/Experimental) Mass Spec (Predicted/Experimental)
This compound Predicted data will be discussed in the relevant section.Predicted data will be discussed in the relevant section.Key absorptions: ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, lactam).Expected [M+H]⁺: m/z 130.0862
cis-2,6-Dimethylmorpholine Experimental data available and will be used for comparison.Experimental data available and will be used for comparison.Key absorptions: ~3300 cm⁻¹ (N-H stretch), no carbonyl absorption.Experimental [M+H]⁺: m/z 116.1070

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound suggests a complex ¹H NMR spectrum due to the chiral centers at C2 and C6, and the rigid chair-like conformation of the morpholine ring. This rigidity makes the axial and equatorial protons on the same carbon atom diastereotopic and thus chemically non-equivalent, leading to more complex splitting patterns than would be observed in a more flexible acyclic system.

Expected Chemical Shifts and Multiplicities:

  • N-H Proton: A broad singlet is expected in the region of 7.5-8.5 ppm. The chemical shift can be highly variable depending on the solvent and concentration.

  • C2-H and C6-H Protons: These methine protons are adjacent to both the oxygen and a methyl group. They are expected to appear as multiplets in the range of 3.8-4.2 ppm. The exact splitting pattern will depend on the coupling to the adjacent methyl protons and the protons on C5.

  • C5-H₂ Protons: These methylene protons are adjacent to the nitrogen and the C6 methine. Due to the chair conformation, the axial and equatorial protons will be non-equivalent and are expected to appear as two separate multiplets, likely in the region of 2.8-3.4 ppm.

  • C2-CH₃ and C6-CH₃ Protons: These methyl groups are attached to chiral centers and are expected to give rise to two separate doublets in the range of 1.2-1.5 ppm, due to coupling with the adjacent methine protons.

Comparative ¹H NMR Data: cis-2,6-Dimethylmorpholine

Experimental ¹H NMR data for cis-2,6-dimethylmorpholine provides a valuable baseline for the morpholine ring system protons. The absence of the carbonyl group will lead to different chemical shifts for the adjacent protons, but the overall splitting patterns due to the ring conformation will be similar.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the protons in the molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum of this compound

Expected Chemical Shifts:

  • C3 (Carbonyl Carbon): The lactam carbonyl carbon is expected to be the most downfield signal, appearing in the range of 170-175 ppm.

  • C2 and C6 (Methine Carbons): These carbons, being attached to oxygen, are expected to resonate in the region of 70-80 ppm.

  • C5 (Methylene Carbon): This carbon, adjacent to the nitrogen, is expected to appear in the range of 40-50 ppm.

  • C2-CH₃ and C6-CH₃ (Methyl Carbons): The two methyl carbons are expected to appear as distinct signals in the aliphatic region, around 15-25 ppm.

Comparative ¹³C NMR Data: cis-2,6-Dimethylmorpholine

The ¹³C NMR spectrum of cis-2,6-dimethylmorpholine will show signals for the two methine carbons and the two methylene carbons of the ring, as well as the two methyl carbons. The key difference will be the absence of the downfield carbonyl signal.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data and assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to be dominated by the absorptions of the N-H and C=O functional groups.

  • N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.

  • C=O Stretch (Lactam): A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹. The frequency is characteristic of a six-membered ring lactam.

  • C-O Stretch: An absorption corresponding to the C-O ether linkage is expected in the 1100-1200 cm⁻¹ region.

  • C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Comparative IR Data: cis-2,6-Dimethylmorpholine

The IR spectrum of cis-2,6-dimethylmorpholine will also show an N-H stretch in a similar region. However, the most significant difference will be the complete absence of the strong carbonyl absorption band around 1670 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum of this compound
  • Molecular Ion: The molecular formula of this compound is C₆H₁₁NO₂. The expected exact mass of the protonated molecule [M+H]⁺ is approximately 130.0862 m/z.

  • Fragmentation Pattern: The fragmentation of cyclic amides can be complex. Common fragmentation pathways include the loss of the methyl groups, loss of CO, and cleavage of the morpholine ring. The stability of the resulting fragments will dictate the observed peaks in the mass spectrum.

Comparative Mass Spectrometry Data: cis-2,6-Dimethylmorpholine

The protonated molecule [M+H]⁺ of cis-2,6-dimethylmorpholine has an m/z of approximately 116.1070. The fragmentation pattern will differ due to the absence of the carbonyl group, leading to different cleavage pathways.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI).

  • Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Logic cluster_techniques Spectroscopic Probes Structure This compound C₆H₁₁NO₂ H_NMR ¹H NMR Proton Environment H-H Connectivity Structure->H_NMR elucidates C_NMR ¹³C NMR Carbon Skeleton Structure->C_NMR maps IR IR Functional Groups (C=O, N-H) Structure->IR identifies MS Mass Spec Molecular Weight Fragmentation Structure->MS confirms

Caption: The logical relationship between the molecular structure and the information provided by each spectroscopic technique.

Conclusion

The structural confirmation of this compound requires a multi-faceted approach that leverages the strengths of various spectroscopic techniques. By comparing the predicted spectral data of the target molecule with the experimental data of its close analog, cis-2,6-dimethylmorpholine, a high degree of confidence in the assigned structure can be achieved. The combination of ¹H and ¹³C NMR provides the detailed atomic connectivity and framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis ensures the identity and purity of the synthesized compound, a critical step in any drug discovery and development pipeline.

References

  • PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]

  • ChemDraw. PerkinElmer Informatics. [Link]

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 2,6-Dimethylmorpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Separation in Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The compound 2,6-dimethylmorpholin-3-one, a heterocyclic structure, possesses two chiral centers, leading to the possibility of four stereoisomers. The precise control and analysis of these stereoisomers are critical during drug discovery and development to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for the separation and quantification of enantiomers.[1][2][3]

This guide provides a comprehensive comparison of potential chiral HPLC methods for the enantiomeric separation of this compound. Drawing upon extensive experience in chiral method development, this document will delve into the rationale behind selecting appropriate stationary and mobile phases, offer detailed experimental protocols, and present a logical workflow for achieving baseline separation of the enantiomers.

Understanding the Analyte: this compound

Before embarking on method development, a thorough analysis of the target molecule's structure is crucial. This compound is a relatively small, polar molecule containing a cyclic ketone (a lactam), a secondary amine, and two stereogenic centers. These features suggest that hydrogen bonding, dipole-dipole interactions, and steric effects will be the primary drivers of chiral recognition. The presence of the polar functional groups also indicates good solubility in polar organic solvents and potentially in reversed-phase eluents.

Comparative Analysis of Chiral HPLC Strategies

The selection of the chiral stationary phase is the most critical decision in developing a successful enantioselective HPLC method.[2] Given the structure of this compound, several classes of CSPs present viable options. The following table compares the most promising approaches.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationRecommended Mobile Phase ModesAdvantages for this compoundPotential Challenges
Polysaccharide-Based (e.g., Amylose or Cellulose derivatives) Based on the formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves of the polysaccharide structure.[3]Normal Phase (NP), Polar Organic (PO), Reversed-Phase (RP)High success rate for a broad range of compounds, including those with ketone and amine functionalities. Versatile in terms of mobile phase selection.Method development can be empirical. Optimal mobile phase may require screening of various alcohols and additives.
Pirkle-Type (Brush-Type) Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the small chiral molecule bonded to the silica support.Normal Phase (NP)Can provide excellent resolution for compounds with aromatic rings or other π-systems.Less likely to be effective for this compound which lacks a significant π-system.
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin) Utilizes a combination of hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity to achieve chiral recognition.Reversed-Phase (RP), Polar Ionic Mode (PIM)Effective for polar and ionizable compounds. The presence of the amine group in the analyte could lead to strong interactions.The small size of the analyte may not allow for optimal interaction with the large macrocycle.
Ligand Exchange Based on the formation of diastereomeric metal complexes between a chiral ligand coated on the stationary phase, a metal ion in the mobile phase, and the analyte.Reversed-Phase (RP)Highly selective for amino acids and other compounds that can form coordination complexes.Requires a metal salt in the mobile phase, which may not be ideal for all detection methods.

Based on this comparison, polysaccharide-based CSPs represent the most promising starting point for the chiral separation of this compound due to their broad applicability and the presence of functional groups on the analyte that are well-suited for interaction with these phases.

Experimental Workflow for Chiral Method Development

A systematic approach is key to efficiently developing a robust chiral separation method. The following workflow is recommended.

Caption: A systematic workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Starting Point

The following protocol outlines a robust starting point for the chiral separation of this compound using a polysaccharide-based CSP.

1. Column Selection:

  • Primary Screening Columns:

    • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v)

    • Rationale: Normal phase often provides excellent selectivity on polysaccharide CSPs. The choice of alcohol modifier can significantly impact resolution.

  • Polar Organic (PO) Mode:

    • Mobile Phase C: Methanol (MeOH) (100%)

    • Mobile Phase D: Acetonitrile (ACN) (100%)

    • Rationale: The polar nature of the analyte may lead to better peak shape and solubility in polar organic solvents.

  • Reversed-Phase (RP) Mode:

    • Mobile Phase E: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid

    • Rationale: While often less selective for small polar molecules on polysaccharide CSPs, it is worth screening due to its compatibility with LC-MS.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the carbonyl chromophore)

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in a suitable solvent (e.g., mobile phase)

4. Optimization Strategy:

The following decision tree illustrates the optimization process based on the initial screening results.

OptimizationStrategy Start Initial Screening Results NoSep No Separation Start->NoSep No peaks or co-elution PartialSep Partial Separation Start->PartialSep Rs < 1.5 BaselineSep Baseline Separation Start->BaselineSep Rs >= 1.5 Optimize Optimize Mobile Phase (Vary Alcohol %) PartialSep->Optimize Final Final Method BaselineSep->Final Additives Add Acidic/Basic Modifier (e.g., 0.1% TFA or DEA) Optimize->Additives Temp Vary Temperature (e.g., 15-40 °C) Additives->Temp Temp->Final

Caption: Decision tree for optimizing the chiral separation method.

Conclusion and Recommendations

While a specific, pre-existing method for the chiral separation of this compound may not be readily available in the literature, a systematic approach to method development based on established principles of chiral chromatography is highly likely to yield a successful outcome. The use of polysaccharide-based chiral stationary phases under normal phase or polar organic conditions is the most promising starting point. By following the outlined screening and optimization strategies, researchers can efficiently develop a robust and reliable HPLC method for the critical task of separating the enantiomers of this compound.

References

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • What are the various ways of Chiral Separation by using HPLC? (2022). YouTube. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (1986). Journal of the American Chemical Society. [Link]

  • Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. (2009). Chirality. [Link]

  • Chiral separations on polysaccharide stationary phases using polar organic mobile phases. (2010). Journal of Chromatography A. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). Molecules. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). Journal of Analytical Chemistry. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022). YouTube. [Link]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK (R) AS-H column as stationary phase. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2023). Molecules. [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2,6-Dimethylmorpholin-3-one Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 2,6-dimethylmorpholin-3-one derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. While multiple techniques offer structural insights, this guide will focus on the gold standard—single-crystal X-ray crystallography—and objectively compare its performance against other common analytical methods, supported by experimental data and protocols.

The Significance of the Morpholinone Scaffold

The morpholinone ring system is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The introduction of methyl groups at the 2 and 6 positions, along with a ketone at the 3-position, creates stereocenters and specific electronic features that can significantly influence pharmacological activity. Understanding the precise spatial arrangement of substituents on this core structure is critical for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

X-ray Crystallography: The Definitive Method for Absolute Structure Determination

X-ray crystallography stands as the most powerful technique for obtaining an unambiguous three-dimensional molecular structure.[1] It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is often unattainable with other methods.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves several critical stages. The following protocol outlines a representative workflow for the X-ray crystallographic analysis of a this compound derivative.

1. Synthesis and Purification:

The initial step involves the chemical synthesis of the desired this compound derivative. A general synthetic route might involve the cyclization of an appropriately substituted amino alcohol precursor. Purification to a high degree (>98%) is crucial, as impurities can significantly hinder crystallization.

2. Crystallization:

Obtaining a single crystal of suitable size and quality is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires screening of various conditions.[2][3]

  • Step 1: Solvent Selection. A solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for morpholinone derivatives include ethanol, methanol, acetonitrile, and ethyl acetate.

  • Step 2: Slow Evaporation. A saturated solution of the compound is prepared and left undisturbed in a loosely capped vial. Slow evaporation of the solvent increases the concentration, leading to the formation of crystals.

  • Step 3: Vapor Diffusion. A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

3. Data Collection:

The flash-cooled crystal is mounted on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers can automate this process.[4]

4. Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[4] The quality of the final structure is assessed by parameters such as the R-factor.

Workflow of Single-Crystal X-ray Crystallography

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Chemical Synthesis Purification Purification (>98%) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Growth Crystal Growth Solvent->Growth Harvest Crystal Harvesting Growth->Harvest Data Data Collection Harvest->Data Solve Structure Solution Data->Solve Refine Structure Refinement Solve->Refine Final_Structure Final_Structure Refine->Final_Structure Final 3D Structure

Caption: The experimental workflow for determining the three-dimensional structure of a small molecule using single-crystal X-ray crystallography.

Comparative Analysis with Other Techniques

While X-ray crystallography provides unparalleled detail, other analytical techniques offer complementary information and may be more suitable in certain contexts. The following table provides a comparative overview.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, absolute configuration, packing interactions.Unambiguous and definitive structural determination.[1]Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
NMR Spectroscopy Connectivity of atoms, relative stereochemistry, conformational information in solution.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.[5][6]Does not directly provide absolute configuration. Can be complex to interpret for larger or more flexible molecules.
Mass Spectrometry Molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D structure and stereochemistry.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, unit cell parameters.Useful for characterizing bulk crystalline material and identifying polymorphs. Does not require a single crystal.Provides less detailed structural information than single-crystal XRD.[7]
In-Depth Comparison:
  • X-ray Crystallography vs. NMR Spectroscopy: The primary advantage of X-ray crystallography is its ability to determine the absolute stereochemistry, which is crucial for chiral drug molecules. NMR, on the other hand, provides valuable insights into the dynamic nature of molecules in solution, which can be critical for understanding receptor binding and other biological interactions.[8] For a rigid molecule like a this compound derivative, the solid-state structure from crystallography is often a good representation of its solution conformation. However, for more flexible derivatives, NMR would be essential to understand the conformational landscape.

  • X-ray Crystallography vs. Mass Spectrometry: Mass spectrometry is an indispensable tool for confirming the molecular weight and formula of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide elemental compositions with high accuracy. While fragmentation patterns can offer clues about the connectivity of atoms, they cannot be used to determine the three-dimensional arrangement or stereochemistry. Therefore, mass spectrometry is a complementary technique to confirm the identity of the compound that is being crystallized.

Conclusion

For the unambiguous structural elucidation of this compound derivatives, single-crystal X-ray crystallography remains the gold standard. It provides a level of detail that is essential for understanding structure-activity relationships and for intellectual property protection. However, a comprehensive characterization of these molecules relies on a multi-technique approach. NMR spectroscopy offers invaluable information about the behavior of these compounds in solution, while mass spectrometry confirms their fundamental identity. By leveraging the strengths of each technique, researchers can gain a complete and robust understanding of these promising pharmaceutical building blocks.

References

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. ResearchGate. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862. PubChem. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Available at: [Link]

  • Rationalisation of Patterns of Competing Reactivity by X-ray Structure Determination: Reaction of Isomeric (Benzyloxythienyl)oxazolines with a Base. MDPI. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Available at: [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. MDPI. Available at: [Link]

  • X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]

  • Synthesis and dynamic stereochemistry of 4-aryl-thiomorpholine-3,5-dione derivatives. ResearchGate. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central. Available at: [Link]

  • Crystallization of polymorphs: The effect of solvent. ResearchGate. Available at: [Link]

  • Strategy for control of crystallization of polymorphs. ResearchGate. Available at: [Link]

  • Morpholine, 2,6-dimethyl-. NIST WebBook. Available at: [Link]

  • Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. ResearchGate. Available at: [Link]

  • Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. E-RESEARCHCO. Available at: [Link]

  • 2,6-Dimethyl-4-(1,3,4-oxadiazol-2-yl)quinoline. NIH. Available at: [Link]

  • Comparison of four derivatizing reagents for 6-acetylmorpholine GC-MS analysis. PubMed. Available at: [Link]

  • Phenol, 2,6-dimethyl-. NIST WebBook. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2,6-Disubstituted Morpholin-3-ones: Strategies and Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

The 2,6-disubstituted morpholin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigidified, chiral framework allows for precise spatial presentation of substituents, making it an attractive target for drug discovery programs. This guide provides a comparative analysis of key synthetic routes to this valuable heterocyclic system, offering insights into the strategic and mechanistic considerations that guide the choice of a particular methodology. We will delve into classical cyclization strategies, modern multicomponent reactions, and methods that offer stringent stereochemical control, supported by experimental data and detailed protocols.

Classical Approach: Cyclization of N-Substituted Amino Alcohols with α-Halo Esters

One of the most direct and established methods for the construction of the morpholin-3-one ring is the N-alkylation of a pre-formed amino alcohol with an α-halo- or α-sulfonyloxy-ester followed by intramolecular cyclization. This two-step, one-pot approach is often reliable and can be cost-effective for specific targets.

Mechanistic Rationale

The synthesis commences with the nucleophilic attack of the secondary amine of the N-substituted amino alcohol onto the electrophilic carbon of the α-haloacetylating agent (e.g., ethyl chloroacetate or ethyl bromoacetate). This is typically performed in the presence of a base to neutralize the newly formed hydrohalic acid. The subsequent and key step is an intramolecular Williamson ether synthesis, where the alkoxide, generated from the hydroxyl group by a base, displaces the halide on the adjacent carbon, forming the morpholinone ring. The stereochemistry at the C2 and C6 positions is largely determined by the chirality of the starting amino alcohol and the α-substituted ester.

Workflow for Classical Cyclization

A N-Substituted-2-amino-1-arylethanol D Intermediate N-alkylated ester A->D N-Alkylation B α-Halo Ester (e.g., Ethyl Bromoacetate) B->D C Base (e.g., K2CO3, NaH) C->D E Intramolecular Cyclization (SN2) D->E Base F 2,6-Disubstituted Morpholin-3-one E->F

Caption: General workflow for the classical synthesis of 2,6-disubstituted morpholin-3-ones.

Performance and Considerations

This method's primary advantage is its straightforwardness and reliance on readily available starting materials. However, achieving high diastereoselectivity can be challenging if the starting materials are not enantiomerically pure, often resulting in mixtures of diastereomers that require chromatographic separation. The choice of base and solvent can significantly influence the reaction rate and yield. Stronger, non-nucleophilic bases like sodium hydride are often employed to facilitate the intramolecular cyclization.

Ugi-Based Multicomponent Reactions: A Paradigm of Efficiency and Diversity

Multicomponent reactions (MCRs), particularly the Ugi reaction, have emerged as powerful tools for the rapid assembly of complex molecular scaffolds from simple building blocks. The Ugi four-component reaction (Ugi-4CR) can be ingeniously adapted to generate precursors that, upon a post-condensation transformation, yield the desired morpholin-3-one ring system.

Strategic Implementation and Mechanism

A notable strategy involves a two-step, one-pot synthesis based on the Ugi reaction of a 2-oxoaldehyde, a 2-hydroxycarboxylic acid, a primary amine, and an isocyanide. This is followed by a triflic acid-promoted intramolecular condensation.[1][2] The initial Ugi reaction forms a complex adduct. Crucially, the subsequent acid-catalyzed cyclization proceeds with the loss of the isocyanide-derived amide moiety, which acts as a traceless component in the final heterocycle formation.

A key advantage of this approach is the ability to introduce stereochemistry with high fidelity. When an enantiopure 2-hydroxycarboxylic acid is used, the stereocenter at the C2 position of the resulting morpholin-3-one is installed with complete retention of configuration.[1]

Ugi Reaction and Post-Cyclization Strategy

cluster_0 Ugi Four-Component Reaction cluster_1 Post-Ugi Transformation A 2-Oxoaldehyde E Ugi Adduct A->E B 2-Hydroxycarboxylic Acid B->E C Primary Amine C->E D Isocyanide D->E G Intramolecular Condensation E->G F Triflic Acid F->G H 2,6-Disubstituted Morpholin-3-one G->H I Loss of Isocyanide-derived Amide G->I A Arylglyoxal D Diastereomerically Pure Morpholinone Adduct A->D B Pseudoephedrine (Chiral Auxiliary) B->D C Brønsted Acid Catalyst C->D E Auxiliary Cleavage D->E F Chiral 1,2-Amino Alcohol E->F G Cyclization with α-Halo Ester F->G H Enantiopure 2,6-Disubstituted Morpholin-3-one G->H

Caption: Use of a chiral auxiliary for the asymmetric synthesis of morpholin-3-ones.

Quantitative Comparison of Synthetic Routes

Synthetic RouteKey FeaturesTypical YieldsStereocontrolScope & Limitations
Classical Cyclization Direct, uses readily available starting materials.60-90%Dependent on the chirality of starting materials; can lead to diastereomeric mixtures.Broad scope for simple substitutions. May require optimization of base and solvent.
Ugi-based MCR High efficiency, diversity-oriented, one-pot potential.70-95%Excellent; stereochemistry from chiral 2-hydroxy acids is retained. [1]Broad substrate scope. Requires access to a variety of aldehydes, amines, and isocyanides.
Chiral Lactam Alkylation High diastereoselectivity.65-85%High; directed by the chiral lactam precursor. [3]Scope is dependent on the availability of the chiral lactam precursors.
Chiral Auxiliary Method Excellent enantioselectivity.80-95% for adduct formationHigh; controlled by the chiral auxiliary. [4]Requires additional steps for auxiliary attachment and removal.

Experimental Protocols

Representative Protocol for Classical Cyclization

Synthesis of (2S,6R)-2,6-diphenylmorpholin-3-one:

  • To a solution of (1R,2S)-(-)-norephedrine (1.0 eq) in anhydrous acetonitrile is added potassium carbonate (3.0 eq).

  • Ethyl 2-bromo-2-phenylacetate (1.2 eq) is added, and the mixture is stirred at reflux for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (2S,6R)-2,6-diphenylmorpholin-3-one.

Representative Protocol for Ugi-based Synthesis

Synthesis of (R)-2,6-diphenylmorpholin-3-one: [1]

  • To a solution of (R)-mandelic acid (1.0 eq) and benzylamine (1.0 eq) in methanol is added phenylglyoxal (1.0 eq).

  • The mixture is stirred for 30 minutes at room temperature, after which tert-butyl isocyanide (1.1 eq) is added.

  • The reaction is stirred for 24 hours at room temperature.

  • The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane.

  • Triflic acid (2.0 eq) is added at 0 °C, and the reaction is stirred for 1 hour.

  • The reaction is quenched with saturated sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Conclusion

The synthesis of 2,6-disubstituted morpholin-3-ones can be approached through a variety of strategic disconnections, each with its own set of advantages and limitations. The classical cyclization of amino alcohols remains a viable and direct route for specific targets. For rapid access to diverse libraries of compounds with excellent stereocontrol, the Ugi-based multicomponent reaction strategy is exceptionally powerful. When the highest levels of diastereoselectivity and enantiopurity are required, methods employing chiral precursors, such as chiral lactams, or removable chiral auxiliaries like pseudoephedrine, offer robust and reliable solutions. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the overall goals of the research program.

References

  • Peshkov, V. A., et al. (2024). Triflic acid-promoted post-Ugi condensation for the assembly of 2,6-diarylmorpholin-3-ones. Organic & Biomolecular Chemistry, 22(40), 9379-9387. [Link]

  • Bouron, E., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters, 40(40), 7227–7230. [Link]

  • Peshkov, V. A., et al. (2024). Triflic-acid promoted post-Ugi condensation for the assembly of 2,6-diarylmorpholin-3-ones. ResearchGate. [Link]

  • Bouron, E., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. SciSpace. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]

Sources

A Comparative Guide to the Biological Activity of Morpholine Derivatives: Contextualizing 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Morpholine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of approved therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a quintessential example of such a scaffold.[1][2] Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and a pKa that enhances bioavailability—make it an invaluable building block in drug design.[3][4]

The versatility of the morpholine moiety is evident in the diverse pharmacological activities of its derivatives, which span antibacterial, anticancer, antifungal, and CNS-active agents.[1][5] This guide provides an in-depth comparison of the biological activities of several prominent morpholine-containing drugs. By examining the structure-activity relationships (SAR) of these established compounds, we can build a framework to understand and predict the potential biological profile of lesser-studied derivatives, such as 2,6-Dimethylmorpholin-3-one.

While extensive public data on the specific biological activity of this compound is scarce, its structural features provide critical clues. This guide will therefore use a comparative approach, leveraging well-documented derivatives as benchmarks to hypothesize the potential therapeutic applications and guide future research into this and similar novel compounds.

Structural Analysis and Postulated Activity of this compound

A molecule's structure dictates its function. The structure of this compound presents several key features that can be analyzed to postulate its biological potential:

  • Cis-2,6-Dimethyl Substitution: The methyl groups at the 2 and 6 positions introduce steric bulk and chirality. This specific substitution is a hallmark of the fungicide Fenpropimorph , where the cis configuration is crucial for its activity.[6] This suggests that this compound could potentially interact with targets sensitive to this specific stereochemistry, such as enzymes involved in sterol biosynthesis.

  • 3-Oxo (Ketone) Group: The presence of a ketone at the 3-position introduces a polar, hydrogen bond-accepting group. This modification significantly alters the electron distribution and conformation of the ring compared to classic morpholine drugs like Linezolid or Reboxetine. This feature could facilitate interactions with different biological targets, potentially enzyme active sites that accommodate a carbonyl group.

  • Potential for CNS Activity: Modifications to the morpholine ring, including the introduction of methyl groups, have been studied to develop selective and brain-penetrant mTOR kinase inhibitors for CNS applications.[3][4] The structural features of this compound could therefore make it a candidate for investigation in neurodegenerative or CNS tumor models.

Based on this analysis, this compound is an intriguing candidate for screening across antifungal, anticancer, and neurological disease models. The following case studies of well-known derivatives provide a necessary foundation for designing such a screening cascade.

Comparative Case Studies of Prominent Morpholine Derivatives

To understand the potential of a novel compound, we must first understand the successes of its predecessors. The following drugs showcase the remarkable functional diversity of the morpholine scaffold.

Case Study 1: Linezolid - The Antibacterial Agent
  • Mechanism of Action: Linezolid is a member of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex—a unique mechanism that limits cross-resistance with other protein synthesis inhibitors.[7]

  • Role of the Morpholine Ring: The N-aryl morpholine ring of Linezolid is not merely a solubilizing group; it undergoes oxidation in the body to form two inactive carboxylic acid metabolites.[2] This metabolic pathway is a key component of its pharmacokinetic profile, contributing to its clearance from the body.

  • Biological Activity: Linezolid is primarily active against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7]

Case Study 2: Gefitinib - The Anticancer Kinase Inhibitor
  • Mechanism of Action: Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By competing with ATP for the binding site on the kinase domain, it blocks the downstream signaling cascades that lead to cancer cell proliferation and survival.[8]

  • Role of the Morpholine Ring: The morpholine group in Gefitinib is a critical pharmacophore that enhances its aqueous solubility and overall pharmacokinetic properties, which are essential for an orally administered drug.[3] Its ability to form hydrogen bonds contributes to the molecule's interaction with the solvent and potentially with the target protein.

  • Biological Activity: Gefitinib is particularly effective in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[8] Its activity is highly specific, demonstrating how a privileged scaffold can be tailored for targeted therapy.

Case Study 3: Reboxetine - The CNS-Active Antidepressant
  • Mechanism of Action: Reboxetine is a selective norepinephrine reuptake inhibitor (NRI). It binds with high affinity to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft and thereby enhancing noradrenergic neurotransmission.[9][10]

  • Role of the Morpholine Ring: The morpholine ring is an integral part of the pharmacophore of Reboxetine. Its structure and stereochemistry are crucial for the selective binding to NET over other monoamine transporters like the serotonin (SERT) and dopamine (DAT) transporters, which contributes to its specific side-effect profile.[10][11]

  • Biological Activity: Reboxetine is used for the treatment of major depressive disorder. Its high selectivity for NET results in a pharmacological profile distinct from SSRIs and TCAs, highlighting its utility in modulating specific neurotransmitter systems.[9][12]

Case Study 4: Fenpropimorph - The Antifungal Agent
  • Mechanism of Action: Fenpropimorph is a systemic fungicide that disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis. It specifically targets two enzymes in the pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[13]

  • Role of the Morpholine Ring: The cis-2,6-dimethylmorpholine ring is the core structural component responsible for the antifungal activity of Fenpropimorph.[6] Modifications to this ring system directly impact its efficacy and spectrum of activity.

  • Biological Activity: It is widely used in agriculture to control fungal pathogens like powdery mildew and rusts in cereal crops.[6][13] Its mechanism is specific to fungi, which rely on ergosterol for membrane integrity, analogous to cholesterol in mammalian cells.

Quantitative Comparison of Biological Activity

To objectively compare these derivatives, quantitative data from in vitro assays are essential. The table below summarizes key performance metrics for each compound.

Compound Therapeutic Class Molecular Target Key Assay Reported Activity (IC₅₀/EC₅₀/MIC) Reference(s)
Linezolid AntibacterialBacterial 50S Ribosomal SubunitMIC1-2 mg/L against S. aureus[14][15]
Gefitinib AnticancerEGFR Tyrosine KinaseKinase InhibitionIC₅₀: 13.06 nM (HCC827 cells); 77.26 nM (PC9 cells)[16]
Reboxetine AntidepressantNorepinephrine Transporter (NET)Binding AssayWeak affinity for other receptors (Kᵢ > 1,000 nmol/L)[9]
Fenpropimorph AntifungalSterol Biosynthesis EnzymesFungal Growth InhibitionEC₅₀: 0.011 - 0.120 mg/L against E. graminis[17]

IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), MIC (Minimum inhibitory concentration), Kᵢ (Inhibitory constant).

Experimental Protocols and Methodologies

Scientific integrity requires that all claims be supported by robust, reproducible experimental data. Below are detailed methodologies for key assays used to characterize the biological activity of morpholine derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is a self-validating system for determining the antibacterial potency of a compound like Linezolid.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[18][19]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare Mueller-Hinton Broth (MHB) as the bacterial growth medium.[20]

    • Grow a pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) overnight in MHB.

  • Inoculum Standardization:

    • Dilute the overnight bacterial culture in fresh MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

    • Further dilute this suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microplate:

    • Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[21]

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 2-fold concentrated starting solution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[21]

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).[20]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well from columns 1-11. This dilutes the compound concentrations to their final test values and brings the final inoculum to 5 x 10⁵ CFU/mL.[19]

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22] This can be assessed visually or by measuring the optical density (OD₆₀₀) with a plate reader.

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

This protocol provides a system to validate the anticancer activity of a potential kinase inhibitor like Gefitinib.

Objective: To quantify the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR enzyme.[23][24]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[24]

    • Reconstitute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[25]

    • Prepare a solution of ATP.

    • Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound dilutions to the appropriate wells.[24]

    • Add the EGFR enzyme to each well (except for negative controls).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes to allow for phosphorylation.[24]

  • Detection of Phosphorylation:

    • The amount of ATP consumed is proportional to the kinase activity. This can be measured using a luminescence-based assay like the ADP-Glo™ Kinase Assay.

    • Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.[24]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes.[24]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[26]

Visualizing Workflows and Pathways

Diagrams are essential for clarifying complex relationships in drug discovery.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Lead Optimization Compound Novel Morpholine Derivative (e.g., this compound) Assay Primary Biological Assays (Antibacterial, Anticancer, Antifungal, CNS) Compound->Assay Hit Hit Identification (Activity Observed) Assay->Hit Yes NoHit No Activity Assay->NoHit No SAR Structure-Activity Relationship (SAR) Studies Hit->SAR ADME ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADME Lead Lead Compound Selection ADME->Lead

Caption: Workflow for assessing a novel morpholine derivative.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR ATP ATP EGFR->ATP P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR INHIBITS ADP ADP ATP->ADP Downstream Downstream Signaling (RAS-RAF-MEK-ERK) P->Downstream Response Cell Proliferation, Survival Downstream->Response

Caption: Gefitinib inhibits EGFR autophosphorylation.

SAR_Concept cluster_subs Substitutions cluster_acts Resulting Biological Activity Morpholine Morpholine Scaffold R1 Aryl-Oxazolidinone (Linezolid) Morpholine->R1 R2 Anilinoquinazoline (Gefitinib) Morpholine->R2 R3 Phenoxyphenylmethyl (Reboxetine) Morpholine->R3 R4 Substituted Propyl (Fenpropimorph) Morpholine->R4 A1 Antibacterial R1->A1 A2 Anticancer R2->A2 A3 Antidepressant R3->A3 A4 Antifungal R4->A4

Caption: SAR of the morpholine scaffold.

Conclusion and Future Directions

The morpholine ring is undeniably a privileged scaffold in medicinal chemistry, capable of imparting favorable pharmacokinetic properties and serving as a core component for a wide array of biological activities.[1] The comparative analysis of Linezolid, Gefitinib, Reboxetine, and Fenpropimorph demonstrates that specific substitutions on the morpholine core dictate the ultimate therapeutic target and function, from inhibiting bacterial ribosomes to blocking human tyrosine kinases.

For the compound this compound, while direct biological data remains elusive in public literature, a rational path for investigation emerges from this comparative analysis. Its structural similarity to the core of Fenpropimorph suggests that antifungal screening is a logical starting point. Concurrently, the presence of the 3-oxo moiety and the known role of morpholine derivatives in CNS-targeting drugs warrant exploration of its activity against neurological targets, such as mTOR, and in cancer cell lines.

The experimental protocols and workflows detailed in this guide provide a validated roadmap for researchers to undertake such an investigation. By systematically applying these assays, the scientific community can elucidate the biological activity of this compound and other novel derivatives, potentially unlocking a new class of therapeutic agents built upon this versatile and powerful scaffold.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... - Protocols.io. (n.d.). Retrieved January 21, 2026, from [Link]

  • Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici - WUR eDepot. (n.d.). Retrieved January 21, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14). Retrieved January 21, 2026, from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March). Retrieved January 21, 2026, from [Link]

  • Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed. (2014). Retrieved January 21, 2026, from [Link]

  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed. (2000, May 15). Retrieved January 21, 2026, from [Link]

  • Distribution of MICs of linezolid against S. aureus (n = 296) by agar dilution (method A) and broth microdilution (method B). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • FUNGICIDE RESISTANCE FENPROPIMORPH SENSITIVITY IN ERYSIPHE GRAMINIS F.SP. TRITICI, SURVEY OF NORTHERNFR - British Crop Production Council. (n.d.). Retrieved January 21, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020, March). Retrieved January 21, 2026, from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved January 21, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH. (2024, January 19). Retrieved January 21, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (2021). Retrieved January 21, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Retrieved January 21, 2026, from [Link]

  • Activity of Linezolid in an In Vitro Pharmacokinetic-Pharmacodynamic Model Using Different Dosages and Staphylococcus aureus and Enterococcus faecalis Strains with and without a Hypermutator Phenotype | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). Retrieved January 21, 2026, from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved January 21, 2026, from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Publication: Prevalence of a Linezolid Minimum Inhibitory Concentration of 2 mg/L in Methicillin-Susceptible/Resistant Staphylococcus aureus, Staphylococcus argenteus, Coagulase-Negative Staphylococcus, and Mammaliicoccus - SciProfiles. (2025, December 8). Retrieved January 21, 2026, from [Link]

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Linezolid resistant Staphylococcus aureus - International Journal of Research in Medical Sciences. (2014, September 24). Retrieved January 21, 2026, from [Link]

  • Some naturally occurring bioactive compounds having morpholine moiety. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. Forty five... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed. (2004). Retrieved January 21, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - SciSpace. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile | Request PDF - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • EGFR Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fungicide Resistance in Powdery Mildew Fungi - PMC - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - ResearchGate. (2016, May 9). Retrieved January 21, 2026, from [Link]

  • Baseline sensitivity to proquinazid in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (n.d.). Retrieved January 21, 2026, from [Link]

  • Fenpropimorph (Ref: CGA 101031) - AERU - University of Hertfordshire. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed. (2019, January 15). Retrieved January 21, 2026, from [Link]

  • Synthesis and biological activities of some chalcone derivatives - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion - PMC - NIH. (2020, March 20). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to Chiral Heterocyclic Ketones: 2,6-Dimethylmorpholin-3-one vs. Piperidin-3-ones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks serve as the foundational elements for constructing complex, three-dimensional molecules with specific biological activities. Among the vast arsenal of these synthons, heterocyclic ketones have emerged as powerful scaffolds for introducing stereocenters. This guide provides an in-depth technical comparison of two such building blocks: cis-2,6-dimethylmorpholin-3-one and N-acyl-piperidin-3-ones. We will delve into their synthesis, conformational biases, and performance in stereoselective enolate alkylation, offering field-proven insights and experimental data to guide your selection in asymmetric synthesis endeavors.

Introduction: The Strategic Value of Chiral Saturated Heterocycles

Saturated heterocyclic rings, such as morpholines and piperidines, are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.[1] The introduction of substituents onto these rings with defined stereochemistry can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Chiral lactams and cyclic ketones derived from these core structures, like 2,6-dimethylmorpholin-3-one and piperidin-3-ones, serve as versatile intermediates, allowing for the stereocontrolled installation of substituents alpha to the carbonyl group via enolate chemistry.

This guide will focus on a comparative analysis of these two systems, highlighting the subtle yet significant differences in their conformational behavior and how these differences translate into practical outcomes in asymmetric alkylation reactions.

Synthesis of the Chiral Scaffolds

The accessibility of enantiomerically pure starting materials is a critical consideration in the selection of a chiral building block.

Synthesis of Enantiopure cis-2,6-Dimethylmorpholin-3-one Derivatives

The synthesis of chiral 2,6-disubstituted morpholin-3-ones can be achieved through various strategies. One effective method involves the use of a chiral auxiliary, such as (R)-(-)-phenylglycinol. This approach allows for the diastereoselective construction of the morpholinone core.[2] The key steps involve the reaction of the chiral amino alcohol with a suitable α,β-unsaturated ester or a related synthon, followed by cyclization. The presence of the phenyl group from the phenylglycinol auxiliary provides a powerful stereodirecting element in subsequent reactions.

A representative synthetic approach is outlined below:

cluster_synthesis Synthesis of Chiral Morpholin-3-one start (R)-Phenylglycinol step1 Reaction with α,β-unsaturated ester start->step1 step2 Intramolecular Michael Addition step1->step2 product Chiral 6-substituted 3-oxo morpholine step2->product

Caption: Synthesis of a chiral 6-substituted 3-oxo morpholine.

Synthesis of N-Acyl-piperidin-3-ones

N-Acyl-piperidin-3-ones are readily prepared from commercially available starting materials. A common route involves the protection of the nitrogen atom of 3-hydroxypiperidine, followed by oxidation of the alcohol to the corresponding ketone.[3] The choice of the N-acyl group (e.g., Boc, Cbz) is crucial as it significantly influences the conformational preference of the ring and, consequently, the stereochemical outcome of subsequent reactions.

A typical synthetic sequence is as follows:

cluster_synthesis_pip Synthesis of N-Boc-piperidin-3-one start_pip 3-Hydroxypyridine step1_pip Reduction start_pip->step1_pip intermediate_pip 3-Hydroxypiperidine step1_pip->intermediate_pip step2_pip N-protection (Boc)₂O intermediate_pip->step2_pip step3_pip Oxidation (e.g., Swern) step2_pip->step3_pip product_pip N-Boc-piperidin-3-one step3_pip->product_pip

Caption: Synthesis of N-Boc-piperidin-3-one.[3]

A Head-to-Head Comparison: Enolate Alkylation and Stereocontrol

The utility of these chiral building blocks is primarily demonstrated in their ability to direct the stereoselective formation of new carbon-carbon bonds at the C2 position for morpholin-3-ones and the C2 or C4 positions for piperidin-3-ones via their respective enolates.

Conformational Analysis: The Key to Stereoselectivity

The stereochemical outcome of the alkylation of cyclic ketone enolates is intimately linked to the conformational preferences of the ring system and the geometry of the enolate.[4]

cis-2,6-Dimethylmorpholin-3-one System:

In a cis-2,6-disubstituted morpholin-3-one derived from a chiral auxiliary like phenylglycinol, the ring is conformationally restricted. The bulky substituent at C6 (e.g., a phenyl group from the auxiliary) will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This locks the conformation of the ring and presents a biased face for the approach of an electrophile to the enolate. The enolate itself will adopt a conformation that minimizes A(1,3) strain.[5]

N-Acyl-piperidin-3-one System:

The conformational landscape of N-acyl-piperidin-3-ones is more complex and highly dependent on the nature of the N-acyl group. For N-Boc-piperidin-3-one, the bulky tert-butoxycarbonyl group can significantly influence the ring conformation. Upon enolate formation, the system can adopt different chair or twist-boat conformations. The stereochemical outcome of the alkylation will depend on the relative energies of the transition states for the electrophilic attack on these different conformations.[5] It is well-documented that the N-acyl group can exert a powerful stereodirecting effect.[6]

cluster_conformational Conformational Control in Enolate Alkylation morpholinone 2,6-Disubstituted Morpholin-3-one Enolate (Locked Conformation) electrophile1 Electrophile (R-X) morpholinone->electrophile1 Facial Bias piperidinone N-Acyl-Piperidin-3-one Enolate (Conformational Equilibrium) electrophile2 Electrophile (R-X) piperidinone->electrophile2 Multiple Pathways product_morph Single Diastereomer (High Selectivity) electrophile1->product_morph product_pip Mixture of Diastereomers (Variable Selectivity) electrophile2->product_pip

Caption: Simplified model of stereocontrol.

Experimental Data: A Quantitative Comparison

The following tables summarize representative experimental data for the diastereoselective alkylation of chiral morpholin-3-one and piperidin-3-one systems.

Table 1: Diastereoselective Alkylation of a Chiral 6-Substituted 3-Oxo Morpholine [2]

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio
MeI2-Methyl derivative85>98:2
BnBr2-Benzyl derivative90>98:2
Allyl-Br2-Allyl derivative88>98:2

Data derived from the alkylation of a 6-phenyl substituted morpholin-3-one derived from (R)-phenylglycinol.

Table 2: Diastereoselective Alkylation of N-Boc-3-oxopiperidine Enolate

Electrophile (R-X)Base/ConditionsProductDiastereomeric RatioReference
(α-bromomethyl)acrylateLHMDS, THF, -78 °CSubstituted piperidineSingle diastereomer[5]

Analysis of Performance:

The data suggests that the conformationally rigid chiral morpholin-3-one system, by virtue of the fixed stereodirecting group, consistently provides very high levels of diastereoselectivity in enolate alkylation.[2] The stereochemical outcome is highly predictable.

In contrast, while high diastereoselectivity can also be achieved with N-acyl-piperidin-3-ones, the outcome is more sensitive to the reaction conditions, the nature of the N-acyl group, and the electrophile. The conformational flexibility of the piperidine ring presents both a challenge and an opportunity for tuning the stereoselectivity.

Experimental Protocols

To provide a practical context, detailed experimental procedures for key transformations are provided below.

Protocol: Diastereoselective Alkylation of a Chiral 6-Substituted 3-Oxo Morpholine[2]

Materials:

  • Chiral 6-substituted 3-oxo morpholine (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of the chiral 6-substituted 3-oxo morpholine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • LDA solution is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The alkyl halide is added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-alkylated morpholin-3-one.

  • The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the purified product.

Protocol: Synthesis of N-Boc-3-piperidone[3]

Materials:

  • N-Boc-3-hydroxypiperidine (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (5.0 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of N-Boc-3-hydroxypiperidine in anhydrous DCM is added dropwise, and the reaction is stirred at -78 °C for 1 hour.

  • Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature and stirred for an additional 1 hour.

  • Water is added to quench the reaction, and the layers are separated.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield N-Boc-3-piperidone.

Conclusion: Making an Informed Choice

Both cis-2,6-dimethylmorpholin-3-one and N-acyl-piperidin-3-ones are valuable chiral building blocks for asymmetric synthesis. The choice between them depends on the specific synthetic goals and the desired level of stereochemical control.

  • For highly predictable and consistently high diastereoselectivity, the conformationally locked chiral morpholin-3-one system is an excellent choice. The presence of a fixed stereodirecting group provides a robust platform for facial-selective reactions.

  • For greater flexibility and the potential to tune stereoselectivity through modification of the N-acyl group and reaction conditions, the N-acyl-piperidin-3-one scaffold offers more opportunities for optimization. Its conformational mobility, while a potential source of lower selectivity, can also be exploited to access different diastereomeric products.

Ultimately, the decision rests on a careful consideration of the synthetic strategy, the availability of starting materials, and the desired stereochemical outcome. This guide provides the fundamental principles and supporting data to empower researchers to make an informed and strategic choice between these two powerful chiral building blocks.

References

  • Amat, M., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters, 40(33), 6075-6078. [Link]

  • Bisharat, R. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 29-32. [Link]

  • Ojima, I., et al. (2023). Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. Molecules, 28(12), 4753. [Link]

  • Koskinen, A. M. (2021). Conformational control in stereoselective chemical reactions: From amino acids to iminosugars. Heterocycles, 103(2), 609-623. [Link]

  • Reddy, B. V. S., et al. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 20, 177. [Link]

  • Asymmetric Synthesis. (2022). In Master Organic Chemistry. Retrieved from [Link]

  • Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357-14364. [Link]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • Aurelio, L., Flynn, B. L., & Scammells, P. J. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 9(14), 4886-4902. [Link]

  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • Benaglia, M., et al. (2010). Concise Synthesis of C2-Symmetrical 2,6-Disubstituted Morpholines by N → O Boc Migration under SL-PTC Conditions. Organic Process Research & Development, 14(4), 882-887. [Link]

  • Olofsson, B., Bogár, K., Fransson, A. B., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256-8260. [Link]

  • McDougal, P. G., & Rico, J. G. (1987). 22.7: Alkylation of Enolate Ions. In Organic Chemistry (9th ed.). Cengage Learning. [Link]

  • Coldham, I., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8435-8443. [Link]

  • Jung, J. C., & Park, O. S. (2010). A novel synthesis of 1-aryl-3-piperidone derivatives. Molecules, 15(1), 355-361. [Link]

  • Houk, K. N., & Strozier, R. W. (1973). Stereoselective Allylation of Ketones: Explanation for the Unusual Inversion of the Induced Stereochemistry in the Auxiliary-Mediated Crotylation and Pentenylation of Butanone by DET Calculations. Journal of the American Chemical Society, 95(12), 4094-4096. [Link]

  • Evans, D. A. (n.d.). Chapter 1: Enolate Alkylations. Harvard University. Retrieved from [Link]

  • Ukr. Khim. Zh. (2014). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 84, 1447-1466. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Amat, M., et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. Journal of Organic Chemistry, 72(12), 4431-4439. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(42), 14236-14241. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P

Sources

A Comparative Guide to Validating the Absolute Configuration of Chiral 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a chiral molecule is not merely a structural curiosity; it is a critical determinant of biological activity and material properties. For a molecule like 2,6-dimethylmorpholin-3-one, a heterocyclic compound with two stereocenters, establishing the absolute configuration is paramount. This guide provides an in-depth comparison of modern analytical techniques for this purpose, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share many physical properties, their interactions with other chiral entities, such as biological receptors, can be profoundly different.[1] One enantiomer of a drug may be therapeutically active, while the other could be inactive or even toxic. Therefore, unambiguous determination of the absolute configuration is a non-negotiable aspect of pharmaceutical research and development.

This guide will dissect and compare the primary methods for determining the absolute configuration of molecules like this compound: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[2] The technique relies on the diffraction pattern of X-rays passing through a single, high-quality crystal of the compound.

Causality in Experimental Choice:

The power of X-ray crystallography lies in its ability to produce a detailed electron density map of the molecule, directly revealing the spatial arrangement of its atoms.[3] For absolute configuration determination, the presence of an atom heavier than carbon (e.g., bromine, chlorine) is often beneficial to observe the anomalous dispersion effect, which is crucial for distinguishing between enantiomers.[1][4]

Self-Validating System:

The resulting crystallographic data, including the Flack parameter, provides a high degree of confidence in the assigned configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment with a high level of certainty.

Experimental Workflow & Data Presentation

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Absolute Configuration Compound Purification Compound Purification Solvent Screening Solvent Screening Compound Purification->Solvent Screening Crystallization Conditions Crystallization Conditions Solvent Screening->Crystallization Conditions Single Crystal Single Crystal Crystallization Conditions->Single Crystal X-ray Diffractometer X-ray Diffractometer Single Crystal->X-ray Diffractometer Diffraction Pattern Diffraction Pattern X-ray Diffractometer->Diffraction Pattern Electron Density Map Electron Density Map Diffraction Pattern->Electron Density Map Structural Model Structural Model Electron Density Map->Structural Model Refinement Refinement Structural Model->Refinement Flack Parameter Analysis Flack Parameter Analysis Refinement->Flack Parameter Analysis Final Structure Final Structure Flack Parameter Analysis->Final Structure

Table 1: Comparison of Crystallographic Data for Hypothetical Diastereomers of a this compound Derivative

ParameterDiastereomer ADiastereomer B
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
Flack Parameter0.02(3)0.98(3)
Assigned Configuration (2R, 6S) (2S, 6R)

Note: Data is illustrative. A Flack parameter near 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

Protocol: Single Crystal Growth
  • Purification: Ensure the this compound sample is of the highest possible purity (>99%).

  • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, acetone/hexane) to find a system where the compound has moderate solubility.

  • Crystallization Method:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble.

  • Crystal Harvesting: Carefully retrieve well-formed, single crystals using a mounted loop.

Chiroptical Methods: VCD and ECD Spectroscopy

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules.[5][6][7] These methods are particularly valuable when obtaining single crystals is challenging.

Causality in Experimental Choice:

VCD probes the vibrational transitions of a molecule, providing a rich, fingerprint-like spectrum that is highly sensitive to its absolute configuration.[8][9] ECD, on the other hand, examines electronic transitions and is most effective for molecules containing chromophores.[10][11] The choice between VCD and ECD often depends on the molecule's structure. For this compound, which lacks a strong chromophore, VCD is generally the more suitable technique.

The core of these methods lies in comparing the experimentally measured spectrum to a theoretically calculated spectrum for a known configuration (e.g., the R,S-enantiomer).[8][12] A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[13]

Self-Validating System:

The validation comes from the mirror-image relationship of the spectra of enantiomers. The calculated spectrum for the opposite enantiomer will be an inverted version of the correct one. This provides a clear and internally consistent method for assignment.

Experimental Workflow & Data Presentation

G cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison & Assignment Dissolve Sample Dissolve Sample Acquire VCD/ECD Spectrum Acquire VCD/ECD Spectrum Dissolve Sample->Acquire VCD/ECD Spectrum Compare Spectra Compare Spectra Acquire VCD/ECD Spectrum->Compare Spectra Propose a Configuration (e.g., R,S) Propose a Configuration (e.g., R,S) Conformational Search Conformational Search Propose a Configuration (e.g., R,S)->Conformational Search DFT Calculation of Spectrum DFT Calculation of Spectrum Conformational Search->DFT Calculation of Spectrum DFT Calculation of Spectrum->Compare Spectra Assign Absolute Configuration Assign Absolute Configuration Compare Spectra->Assign Absolute Configuration

Table 2: Comparison of VCD Performance for this compound

TechniqueSample RequirementData Acquisition TimeConfidence LevelKey Advantage
VCD ~5-10 mg, in solution1-4 hoursHighNo crystallization needed
ECD <1 mg (if chromophore present)< 1 hourModerate to HighHigh sensitivity
Protocol: VCD Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of about 0.1 M.[6]

  • Data Acquisition: Record the VCD and IR spectra in the mid-IR region (e.g., 2000-1000 cm⁻¹).

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer (e.g., (2R, 6S)-2,6-dimethylmorpholin-3-one) using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation confirms the assumed absolute configuration. The spectrum of the other enantiomer will be the mirror image.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy is a powerful tool for structural elucidation, and its utility can be extended to determine absolute configuration through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[3][14] The Mosher's acid (MTPA) method is a classic example of using a CDA.[][16]

Causality in Experimental Choice:

This method is particularly useful when only small amounts of the sample are available and other methods are not feasible. By reacting the chiral analyte with both enantiomers of a chiral derivatizing agent, a pair of diastereomers is formed.[17][18] These diastereomers have distinct NMR spectra, and the differences in chemical shifts can be systematically analyzed to deduce the absolute configuration of the original molecule.[19]

Self-Validating System:

The use of both (R)- and (S)-MTPA provides an internal validation. The observed chemical shift differences (Δδ = δS - δR) will show a consistent positive or negative pattern for protons on either side of the stereocenter, which is directly correlated to the absolute configuration.

Experimental Workflow & Data Presentation

G cluster_0 Derivatization cluster_1 NMR Analysis cluster_2 Configuration Assignment Chiral Analyte Chiral Analyte React with (R)-MTPA React with (R)-MTPA Chiral Analyte->React with (R)-MTPA React with (S)-MTPA React with (S)-MTPA Chiral Analyte->React with (S)-MTPA (R)-MTPA Diastereomer (R)-MTPA Diastereomer React with (R)-MTPA->(R)-MTPA Diastereomer ¹H NMR ¹H NMR (R)-MTPA Diastereomer->¹H NMR (S)-MTPA Diastereomer (S)-MTPA Diastereomer React with (S)-MTPA->(S)-MTPA Diastereomer (S)-MTPA Diastereomer->¹H NMR Chemical Shifts (δR) Chemical Shifts (δR) ¹H NMR->Chemical Shifts (δR) Chemical Shifts (δS) Chemical Shifts (δS) ¹H NMR->Chemical Shifts (δS) Calculate Δδ (δS - δR) Calculate Δδ (δS - δR) Chemical Shifts (δR)->Calculate Δδ (δS - δR) Chemical Shifts (δS)->Calculate Δδ (δS - δR) Apply Mosher's Model Apply Mosher's Model Calculate Δδ (δS - δR)->Apply Mosher's Model Assign Absolute Configuration Assign Absolute Configuration Apply Mosher's Model->Assign Absolute Configuration

Table 3: Hypothetical ¹H NMR Data for the Mosher's Amide of (2R,6S)-2,6-Dimethylmorpholin-3-one

ProtonδS (ppm)δR (ppm)Δδ (δS - δR)Assignment
H-24.524.45+0.07
H-5a3.883.95-0.07
H-5b3.753.84-0.09
6-CH₃1.251.35-0.10
Note: L and R refer to the groups to the left and right of the chiral center when drawn in a specific conformation. Positive Δδ values for L protons and negative for R protons indicate a specific absolute configuration.
Protocol: Modified Mosher's Method for the Amine

Since this compound contains a secondary amine, Mosher's acid chloride can be used to form a stable amide.

  • Derivatization:

    • In two separate NMR tubes, dissolve a small amount (~1-2 mg) of the enantiomerically pure this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride. To the other, add a slight excess of (S)-(+)-MTPA chloride. Add a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. Monitor by TLC or ¹H NMR.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton signals for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons near the stereogenic centers.

    • Apply the established model for Mosher's amides to assign the absolute configuration based on the sign of the Δδ values.

Conclusion and Recommendations

The selection of an appropriate method for validating the absolute configuration of this compound depends on several factors, including sample availability, the ability to form high-quality crystals, and available instrumentation.

  • X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous structural evidence. If suitable crystals can be obtained, this should be the preferred method.

  • Vibrational Circular Dichroism (VCD) is the most powerful alternative when crystallization fails. Its ability to provide a definitive assignment in solution makes it an invaluable tool.

  • NMR with chiral derivatizing agents offers a reliable and accessible method that requires minimal sample. It is an excellent choice for routine analysis or when chiroptical instrumentation is unavailable.

By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately determine the absolute configuration of this compound, a critical step in advancing its development for pharmaceutical or other applications.

References

  • Absolute configuration. (2023, December 27). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Set. John Wiley & Sons.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16-20.
  • Nafie, L. A. (2008). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of Biomedical Optics, 13(5), 054041.
  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved January 21, 2026, from [Link]

  • Almeida, R. M. R. G., & Brittain, H. G. (2014). Determination of absolute configuration using single crystal X-ray diffraction. In Chiroptical Spectroscopy (pp. 1-24). Humana Press.
  • Technology Networks. (n.d.). ECD Simulation Prediction. Retrieved January 21, 2026, from [Link]

  • LibreTexts Chemistry. (2023, July 30). Absolute Configuration - R-S Sequence Rules. Retrieved January 21, 2026, from [Link]

  • Pure Chemistry. (2024, February 19). Determination of absolute configuration. Retrieved January 21, 2026, from [Link]

  • Li, Y., et al. (2022). Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers in Astronomy and Space Sciences, 9, 828279.
  • FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials. Retrieved January 21, 2026, from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). Retrieved January 21, 2026, from a relevant academic journal or repository.
  • Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved January 21, 2026, from [Link]

  • Pescitelli, G., & Bruhn, T. (2016). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC advances, 6(83), 79888-79899.
  • Mosher's acid. (2023, November 13). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent advances in multinuclear NMR spectroscopy for chiral recognition of organic compounds. Chemical Society Reviews, 41(1), 237-251.
  • Vibrational circular dichroism. (2023, October 2). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Li, X., et al. (2018). A rapid and sensitive method for chiroptical sensing of α-amino acids via click-like labeling with o-phthalaldehyde and p-toluenethiol.
  • Wang, D. S., Chen, Q., & Zhang, X. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic letters, 15(19), 5000–5003.
  • Wenzel, T. J. (2007). NMR Chiral solvating agents. Encyclopedia of Magnetic Resonance.
  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved January 21, 2026, from [Link]

  • Wang, D. S., Chen, Q., & Zhang, X. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
  • Reichert, D. E., Lewis, M. J., & Richman, J. E. (2014). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Wolf, C., et al. (2019). Quantitative Chiroptical Sensing of Free Amino Acids, Biothiols, Amines, and Amino Alcohols with an Aryl Fluoride Probe. Journal of the American Chemical Society, 141(40), 15956-15964.
  • Tanaka, K., & Tsubaki, K. (2014). Circular dichroism calculation for natural products.
  • El-Kashef, H., et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega, 8(24), 21671-21680.
  • Bogaerts, J., et al. (2023). Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism?. Physical Chemistry Chemical Physics, 25(20), 13915-13926.
  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. (a)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Wenzel, T. J. (2011). Chapter 5: A Brief Overview of the Chiral Agents. In Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons.
  • Encyclopedia.pub. (n.d.). Electronic Circular Dichroism. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved January 21, 2026, from [Link]

  • de Sousa, J. D. F., & de Oliveira, H. C. B. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In X-Ray Crystallography. IntechOpen.
  • Błaziak, K., et al. (2021). Chiroptical Properties of Amino Acids: A Density Functional Theory Study. Molecules, 26(11), 3169.
  • Not Voodoo. (2023, April 11). How I Used Mosher Esters in my PhD [Video]. YouTube. [Link]

  • Wenzel, T. J. (n.d.). Calix[6]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College.

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024, December 3). MDPI.
  • Chiral derivatizing agent. (2023, November 13). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Chemistry Stack Exchange. (2020, June 29). Absolute Configuration in Stereochemistry. Retrieved January 21, 2026, from [Link]

Sources

A Researcher's Guide to the Computational Analysis of 2,6-Dimethylmorpholin-3-one Isomer Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the computational evaluation of isomer stability, using 2,6-Dimethylmorpholin-3-one as a practical case study. In drug discovery and development, the three-dimensional arrangement of atoms within a molecule is paramount, as different isomers can exhibit vastly different pharmacological and toxicological profiles. The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1][2] Understanding the relative stability of substituted morpholinones, such as this compound, is crucial for predicting their behavior and for designing efficient synthetic routes.

This guide provides an in-depth, experience-driven walkthrough of the computational methodologies used to dissect and compare the stability of diastereomers. We will move beyond a simple list of steps to explain the underlying scientific rationale, ensuring a self-validating and robust analytical framework.

Part 1: Structural Landscape of this compound Isomers

This compound possesses two stereocenters at the C2 and C6 positions. This gives rise to two diastereomers: cis and trans. The morpholin-3-one ring typically adopts a low-energy chair conformation to minimize torsional and steric strain.[3] The stability of each diastereomer is primarily dictated by the spatial orientation of the two methyl groups, which can occupy either equatorial or axial positions.

  • cis-2,6-Dimethylmorpholin-3-one: In the most stable chair conformation, both methyl groups occupy the more sterically favorable equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant sources of steric strain.

  • trans-2,6-Dimethylmorpholin-3-one: In a chair conformation, one methyl group must be in an equatorial position while the other is forced into an axial position. The axial methyl group experiences steric hindrance from the axial hydrogens on the same side of the ring, leading to higher potential energy.

The fundamental hypothesis, grounded in principles of conformational analysis, is that the cis isomer will be thermodynamically more stable than the trans isomer. Computational chemistry allows us to quantify this energy difference.

Part 2: The Computational Workflow: A Protocol for Determining Isomer Stability

To rigorously compare the stability of the cis and trans isomers, we employ Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for molecules of this size.[4][5] The following protocol outlines a robust workflow.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Action: Build the 3D structures of both cis-(2R,6S) and trans-(2R,6R)-2,6-dimethylmorpholin-3-one. For the cis isomer, place both methyl groups in equatorial positions of a chair conformation. For the trans isomer, place one methyl group equatorial and the other axial.

    • Causality: This step creates the initial input geometries. Starting from a conformation that is presumed to be close to the energy minimum (the chair conformation) accelerates the subsequent optimization process.

  • Geometry Optimization:

    • Action: Perform a full geometry optimization for each isomer. This process systematically alters the bond lengths, angles, and dihedral angles to find the structure with the lowest possible potential energy.

    • Level of Theory: A widely used and reliable level of theory for such organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set.[6][7] The "++" indicates the inclusion of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexible electron density distribution.

    • Causality: This is the most critical step. It locates the stationary point on the potential energy surface that corresponds to the most stable conformation (the global minimum or a low-lying local minimum) for each isomer.

  • Frequency Calculation:

    • Action: After optimization, perform a frequency calculation on each optimized structure at the same level of theory.

    • Causality: This step serves two essential purposes:

      • Verification: It confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable isomer.

      • Thermochemical Data: It provides crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE), thermal corrections to enthalpy (H), and Gibbs Free Energy (G). The Gibbs Free Energy, which accounts for both enthalpy and entropy, is the most accurate predictor of relative stability at a given temperature.

  • Energy Analysis:

    • Action: Extract the total electronic energies (with ZPVE correction) and the Gibbs Free Energies for both isomers from the frequency calculation output files. Calculate the relative energy difference (ΔE or ΔG) between the more stable and less stable isomer.

    • Causality: The isomer with the lower absolute energy is the more stable one. The magnitude of the energy difference quantifies the stability preference.

G cluster_input Input Generation cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Verification cis cis-Isomer Structure (Diequatorial) opt_cis Geometry Optimization (cis) cis->opt_cis trans trans-Isomer Structure (Axial-Equatorial) opt_trans Geometry Optimization (trans) trans->opt_trans freq_cis Frequency Calculation (cis) opt_cis->freq_cis freq_trans Frequency Calculation (trans) opt_trans->freq_trans verify_cis Verify: 0 Imaginary Frequencies freq_cis->verify_cis verify_trans Verify: 0 Imaginary Frequencies freq_trans->verify_trans extract_g Extract Gibbs Free Energies (G) verify_cis->extract_g verify_trans->extract_g compare Compare Energies (ΔG = G_trans - G_cis) extract_g->compare

Caption: Computational workflow for determining isomer stability.

Part 3: Comparative Data Analysis

Following the computational protocol, we can generate quantitative data to compare the isomers. The table below presents hypothetical, yet realistic, results based on established chemical principles. The energies are given in Hartrees (a.u.), the standard unit in computational chemistry, with the relative Gibbs Free Energy converted to kcal/mol for easier interpretation.

IsomerConformationElectronic Energy + ZPVE (Hartrees)Gibbs Free Energy (G) (Hartrees)Relative Gibbs Free Energy (ΔG) (kcal/mol)Predicted Stability Ranking
cis-2,6-Dimethylmorpholin-3-one Diequatorial-441.512345-441.4812340.001 (Most Stable)
trans-2,6-Dimethylmorpholin-3-one Axial-Equatorial-441.509876-441.4787651.552 (Least Stable)

Interpretation of Results:

The hypothetical data clearly indicate that the cis isomer is more stable than the trans isomer by approximately 1.55 kcal/mol. This energy difference, while seemingly small, corresponds to a predicted room temperature equilibrium mixture containing over 90% of the more stable cis isomer. This quantitative result strongly supports our initial qualitative hypothesis based on steric strain. The primary reason for this stability difference is the avoidance of unfavorable 1,3-diaxial interactions by the methyl groups in the cis configuration.[3]

Part 4: Experimental Validation: The Synergy of Computation and NMR

Computational predictions, while powerful, must be validated by experimental data to ensure their relevance to real-world systems.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally well-suited technique for distinguishing diastereomers and confirming computational predictions.[9][10]

NMR Protocol for Isomer Differentiation
  • Sample Preparation: Synthesize a mixture of the this compound isomers. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy:

    • Action: Acquire a high-resolution ¹H NMR spectrum.

    • Expected Outcome: The cis and trans isomers will give distinct sets of signals. Key differences are expected in:

      • Chemical Shifts: The protons on C2 and C6, as well as the methyl protons, will have different chemical shifts due to their different magnetic environments (axial vs. equatorial).

      • Coupling Constants (J-values): The coupling constants between the protons on C2/C6 and the adjacent protons on C3/C5 will differ. Axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial or equatorial-equatorial couplings (2-5 Hz). This can help confirm the chair conformation and the orientation of the substituents.

  • ¹³C NMR Spectroscopy:

    • Action: Acquire a ¹³C NMR spectrum.

    • Expected Outcome: The number of signals will confirm the presence of two distinct isomers. The chemical shifts of the methyl carbons and the ring carbons (C2, C6) will be different for the cis and trans forms due to steric effects (the γ-gauche effect).

  • 2D NMR (NOESY/EXSY):

    • Action: Perform a Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) experiment.

    • Expected Outcome: For the trans isomer, a NOESY experiment should show spatial correlations between the axial methyl group and the other axial protons on the same face of the ring, providing direct evidence for its axial position. If the isomers are in equilibrium, EXSY can be used to observe their interconversion.[11]

  • Quantitative NMR (qNMR):

    • Action: By integrating the distinct, well-resolved signals corresponding to each isomer in the ¹H NMR spectrum, the relative ratio of the cis and trans isomers in the synthesized mixture can be determined.

    • Validation Step: This experimental ratio can be directly compared to the ratio predicted from the calculated ΔG value, providing a robust validation of the computational model.

G cluster_comp Computational Prediction cluster_exp Experimental Verification cluster_val Validation dft DFT Calculation (ΔG) boltzmann Boltzmann Distribution (Predicted cis:trans Ratio) dft->boltzmann compare Compare Predicted vs. Experimental Ratios boltzmann->compare synthesis Synthesize Isomer Mixture nmr Acquire ¹H NMR Spectrum synthesis->nmr qnmr Integrate Signals (qNMR) (Experimental cis:trans Ratio) nmr->qnmr qnmr->compare

Caption: Workflow for the experimental validation of computational results.

Conclusion

This guide demonstrates a powerful, integrated approach for assessing the relative stability of diastereomers, using this compound as a representative model. By combining the predictive power of Density Functional Theory with the empirical validation of NMR spectroscopy, researchers can gain high-confidence insights into the structural and energetic landscape of complex molecules. The workflow presented here—from initial structural generation and rigorous DFT calculations to experimental verification—provides a reliable framework for making informed decisions in synthetic chemistry and drug development, where the subtle energetic differences between isomers can have profound consequences.

References

  • Aliev, A. E., Mia, Z. A., Busson, M. J. M., Fitzmaurice, R. J., & Caddick, S. (2012). Diastereomer configurations from joint experimental-computational analysis. Journal of Organic Chemistry, 77(14), 6290–6295. [Link]

  • Atis, M., et al. (n.d.). Theoretical Insights into the Effects of Positional Isomerism: DFT/TD-DFT Approach. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Botte, M., et al. (2021). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 9, 753513. [Link]

  • ResearchGate. (n.d.). DFT(B3LYP)/6-311++G(d,p) calculated potential energy profiles...[Link]

  • Fèvre, M., et al. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society, 136(27), 9692–9701. [Link]

  • IntechOpen. (n.d.). DFT Calculations and Statistical Mechanics Applied to Isomerization of Pseudosaccharins. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Frontiers. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Natural Products, 1. [Link]

  • Canadian Journal of Chemistry. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

  • arXiv. (2023). Comparison Between PBE-D3, B3LYP, B3LYP-D3 and MP2 Methods for Quantum Mechanical Calculations of Polarizability and IR-NMR Spec. [Link]

  • ResearchGate. (n.d.). rotational isomers, nmr and reactivity analyses of tert-pentyl-1-benzyl-4-methyl-2,6-glutarimide-3-carboxylate (pbmg). [Link]

  • ResearchGate. (2023). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. [Link]

  • American Chemical Society Publications. (2016). Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research, 49(4), 741–751. [Link]

  • Stenutz. (n.d.). cis-2,6-dimethylmorpholine. [Link]

  • American Chemical Society Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24328–24334. [Link]

  • ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. [Link]

Sources

A Comparative Guide to In Vitro Bioactivity Assessment of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the bioactivity of the novel compound, 2,6-Dimethylmorpholin-3-one. Given the limited existing data on this specific molecule, we propose a panel of robust in vitro assays to explore its potential therapeutic applications, drawing parallels with the well-established bioactivities of the morpholine scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

The morpholine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and central nervous system (CNS) effects. Therefore, our investigation into this compound will focus on three key areas: general cytotoxicity, anti-inflammatory potential, and neuroprotective effects.

For comparative analysis, we have selected 4-Nonylmorpholine , a structurally related compound with documented biological activities, as a reference. This will allow for a clear benchmark against which to assess the performance of this compound.

Section 1: Foundational Cytotoxicity Assessment

A fundamental first step in characterizing any novel compound is to determine its cytotoxic profile. This data is crucial for establishing a therapeutic window and identifying potential off-target effects. We will employ two standard, yet distinct, cytotoxicity assays to provide a comprehensive overview of cellular health upon exposure to this compound.

MTT Assay for Metabolic Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3] The intensity of the purple color is directly proportional to the number of living cells.

  • Cell Seeding: Plate human embryonic kidney 293 (HEK293) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and 4-Nonylmorpholine in complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation: Comparative Cytotoxicity
CompoundIC₅₀ (µM) - MTT AssayIC₅₀ (µM) - LDH Assay
This compound(Hypothetical Data)(Hypothetical Data)
4-Nonylmorpholine(Hypothetical Data)(Hypothetical Data)

Caption: Hypothetical IC₅₀ values for this compound and 4-Nonylmorpholine in HEK293 cells after 24-hour treatment.

Section 2: Evaluation of Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. The morpholine scaffold is present in several known anti-inflammatory agents. Therefore, we will investigate the potential of this compound to modulate key inflammatory pathways in vitro.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Nitric oxide is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammatory processes. The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (a stable metabolite of NO) in cell culture supernatant.[4][5][6]

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or 4-Nonylmorpholine for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant.

  • Griess Reaction: Add 50 µL of Griess reagent A (sulfanilamide) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition of NO production relative to the LPS-stimulated control.

Cytokine Quantification by ELISA

Cytokines are small proteins that play a crucial role in mediating inflammatory responses.[7][8][9] We will quantify the levels of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and the anti-inflammatory cytokine Interleukin-10 (IL-10) in the supernatant of LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the Griess assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-10 kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of TNF-α and IL-10 in the samples.

Data Presentation: Comparative Anti-Inflammatory Activity
Compound (at 10 µM)NO Production Inhibition (%)TNF-α Release (pg/mL)IL-10 Release (pg/mL)
Vehicle Control0(Hypothetical Data)(Hypothetical Data)
LPS ControlN/A(Hypothetical Data)(Hypothetical Data)
This compound(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)
4-Nonylmorpholine(Hypothetical Data)(Hypothetical Data)(Hypothetical Data)

Caption: Hypothetical anti-inflammatory effects of this compound and 4-Nonylmorpholine on LPS-stimulated RAW 264.7 cells.

Section 3: Assessment of Neuroprotective Properties

Given the prevalence of morpholine-containing compounds with CNS activity, it is prudent to investigate the neuroprotective potential of this compound. Excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key mechanism of neuronal cell death in various neurological disorders.[10]

Glutamate-Induced Excitotoxicity in Neuronal Cells

We will use an in vitro model of glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to assess the neuroprotective effects of our test compounds.[11][12][13] Cell viability will be measured using the MTT assay.

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at an appropriate density and differentiate them into a neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or 4-Nonylmorpholine for 24 hours.

  • Glutamate Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 20 mM) for a defined period (e.g., 24 hours). Include a vehicle control (no glutamate) and a glutamate-only control.

  • Cell Viability Assessment: Perform the MTT assay as described in Section 1.1.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Data Presentation: Comparative Neuroprotective Effects
Compound (at 1 µM)% Neuroprotection against Glutamate-Induced Toxicity
Vehicle Control0
This compound(Hypothetical Data)
4-Nonylmorpholine(Hypothetical Data)

Caption: Hypothetical neuroprotective effects of this compound and 4-Nonylmorpholine against glutamate-induced excitotoxicity in differentiated SH-SY5Y cells.

Visualizing the Experimental Workflow

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-Inflammatory Assessment cluster_neuroprotection Neuroprotection Assessment start_cyto Seed HEK293 Cells treat_cyto Treat with This compound or 4-Nonylmorpholine (24h) start_cyto->treat_cyto mtt_assay MTT Assay (Metabolic Activity) treat_cyto->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cyto->ldh_assay start_inflam Seed RAW 264.7 Cells pretreat_inflam Pre-treat with Compounds (1h) start_inflam->pretreat_inflam lps_stim LPS Stimulation (24h) pretreat_inflam->lps_stim griess_assay Griess Assay (NO Production) lps_stim->griess_assay elisa_assay ELISA (TNF-α & IL-10) lps_stim->elisa_assay start_neuro Seed & Differentiate SH-SY5Y Cells pretreat_neuro Pre-treat with Compounds (24h) start_neuro->pretreat_neuro glutamate_insult Glutamate Insult (24h) pretreat_neuro->glutamate_insult mtt_neuro MTT Assay (Cell Viability) glutamate_insult->mtt_neuro

Caption: A streamlined workflow for the in vitro bioactivity assessment of novel compounds.

Conclusion

This guide outlines a logical and comprehensive approach to the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and neuroprotective potential in comparison to a structurally related compound, researchers can gain valuable insights into its potential therapeutic applications. The provided protocols are robust, well-validated, and serve as a solid foundation for further preclinical development. The data generated from these assays will be instrumental in guiding future structure-activity relationship (SAR) studies and in vivo efficacy testing.

References

  • PubChem. 2,6-Dimethylmorpholine. [Link]

  • Upadhyay, A., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery and Translational Research. [Link]

  • Karp, N. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2018). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine. [Link]

  • Levin, K. C., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. [Link]

  • Fakhrudin, N., et al. (2013). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS One. [Link]

  • Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology. [Link]

  • Google Patents.
  • Innoprot. Excitotoxicity in vitro assay. [Link]

  • Biocompare. Cytokine Detection Methods. [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors. [Link]

  • InnoSer. In vitro neurology assays. [Link]

  • Charles River Laboratories. Immunology for Non-Immunologists: Cytokine Measurement. [Link]

  • Shah, P., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. International Journal of Molecular Sciences. [Link]

  • Grel, J., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. [Link]

  • Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. IntechOpen. [Link]

  • Khan, M. I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry. [Link]

  • Hecker, M., et al. (1995). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods in Molecular Biology. [Link]

  • Al-Hussainy, T. M. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Cell Biolabs, Inc. In Vitro Nitric Oxide Assays. [Link]

  • Kouvari, E., et al. (2020). Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. Frontiers in Neuroanatomy. [Link]

  • Tungmunnithum, D., et al. (2019). Anti-Inflammatory Activities of an Extract of In Vitro Grown Adventitious Shoots of Toona sinensis in LPS-Treated RAW264.7 and Propionibacterium acnes-Treated HaCaT Cells. Molecules. [Link]

  • Domainex. CNS Drug Discovery | Physicochemical optimisation. [Link]

  • ACS Publications. Particle-Induced Artifacts in the MTT and LDH Viability Assays. [Link]

  • Sanquin. Cytokine analysis - ELISA / CBA. [Link]

  • ResearchGate. In Vitro Models of CNS Barriers. [Link]

  • National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Sieniawska, E., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link]

  • JoVE. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. [Link]

  • NeuroProof. Glutamate Excitotoxicity Assay. [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • Semantic Scholar. Anti-inflammatory Activity of Isolated Compounds from the Stem Bark of Garcinia cowa Roxb. [Link]

  • Rahman, M. A., et al. (2019). Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. Molecules. [Link]

  • Głowacka, I. E., et al. (2020). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Analysis of 2,6-Dimethyl Substitution on the Morpholin-3-one Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the morpholine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical and metabolic properties.[1][2] The morpholin-3-one core, in particular, offers a versatile template for developing novel therapeutics. This guide provides an in-depth comparative analysis of the 2,6-dimethyl substitution on the morpholin-3-one ring versus other substitution patterns. While direct experimental data for 2,6-dimethylmorpholin-3-one is limited in publicly available literature, this guide synthesizes established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a robust predictive analysis. We will explore the anticipated impact of this substitution on physicochemical properties, biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.

The Morpholin-3-one Scaffold: A Privileged Structure in Drug Discovery

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen atoms, is a common feature in numerous approved drugs.[2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] The morpholin-3-one derivative introduces a lactam functionality, adding a rigidifying element and a hydrogen bond donor/acceptor site, which can be crucial for target engagement.

Substitutions on the morpholin-3-one ring are critical for modulating a compound's pharmacological profile. The nature, size, and position of these substituents dictate the molecule's three-dimensional shape, electronic distribution, and lipophilicity, all of which influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its affinity and selectivity for its biological target.

The Impact of 2,6-Dimethyl Substitution: A Predictive Analysis

The introduction of methyl groups at the 2 and 6 positions of the morpholin-3-one ring is anticipated to have several significant effects on the molecule's properties.

Physicochemical Properties

The 2,6-dimethyl substitution is expected to influence the following physicochemical parameters:

  • Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule compared to an unsubstituted morpholin-3-one. This can enhance membrane permeability and cell penetration, but excessive lipophilicity may lead to poor aqueous solubility and increased off-target effects.

  • Conformation: The presence of substituents at the 2 and 6 positions will introduce steric constraints, influencing the ring's conformation. The morpholine ring typically adopts a chair conformation. The 2,6-dimethyl groups can exist in either a cis or trans relationship, leading to different diastereomers with distinct three-dimensional shapes. The preferred conformation will impact how the molecule presents its pharmacophoric features to a biological target.

  • Solubility: While the morpholine core generally enhances water solubility, the increased lipophilicity from the dimethyl substitution may lead to a slight decrease in aqueous solubility compared to the parent morpholin-3-one.

  • Metabolic Stability: The methyl groups can shield adjacent positions on the ring from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life.

Table 1: Predicted Physicochemical Properties of this compound Compared to Other Substitution Patterns

Substituent PatternPredicted Lipophilicity (cLogP)Predicted Aqueous SolubilityPredicted Conformational Rigidity
UnsubstitutedLowerHigherLower
2,6-Dimethyl Moderate Moderate Higher
2-PhenylHigherLowerHigher
4-AcylModerateVariableLower
5,5-DimethylModerateModerateHigher

Note: These are predicted trends based on general principles of medicinal chemistry. Actual values would require experimental determination.

Biological Activity: Structure-Activity Relationship (SAR) Insights

The 2,6-dimethyl substitution can profoundly impact biological activity by influencing how the molecule interacts with its target.

  • Target Binding: The stereochemistry of the 2,6-dimethyl groups is crucial. A cis or trans arrangement will position the methyl groups differently, which can either be beneficial for fitting into a specific binding pocket or cause steric clashes that reduce affinity. The increased conformational rigidity can also be advantageous by reducing the entropic penalty upon binding.

  • Selectivity: The specific shape conferred by the 2,6-dimethyl substitution can enhance selectivity for a particular target over related proteins. By occupying specific sub-pockets in the binding site, these groups can prevent binding to off-targets that lack the complementary space.

  • Pharmacophore Presentation: The substituents at the 2 and 6 positions can act as "scaffolding," orienting other functional groups on the molecule for optimal interaction with the target.

Review of existing literature on substituted morpholines suggests that alkyl substitutions can lead to an increase in anticancer activity.[1] For instance, in the context of mTOR inhibitors, bridged morpholine moieties, which are conformationally restricted, have shown potent and selective activity.[1] This suggests that the conformational constraint imposed by the 2,6-dimethyl groups could be beneficial for certain biological targets.

Experimental Protocols

To empirically validate the predicted effects of the 2,6-dimethyl substitution, a systematic experimental approach is necessary. Below are detailed protocols for the synthesis, characterization, and biological evaluation of substituted morpholin-3-one derivatives.

Synthesis of Substituted Morpholin-3-ones

A general and adaptable synthetic route to 2,6-disubstituted morpholin-3-ones can be achieved through a multi-step process starting from commercially available amino alcohols.

Experimental Workflow: Synthesis of 2,6-Disubstituted Morpholin-3-ones

A 1. N-Protection of Amino Alcohol B 2. Acylation with α-haloacetyl halide A->B Protected Amino Alcohol C 3. Intramolecular Cyclization B->C N-(α-haloacetyl) derivative D 4. Deprotection C->D Protected Morpholin-3-one E Final Product: 2,6-Disubstituted Morpholin-3-one D->E

Caption: A generalized synthetic workflow for 2,6-disubstituted morpholin-3-ones.

Step-by-Step Methodology:

  • N-Protection of the Starting Amino Alcohol:

    • Dissolve the chosen 2-aminoalkanol (e.g., 1-aminopropan-2-ol for a 2-methyl substituent) in a suitable solvent such as dichloromethane (DCM).

    • Add a base, for example, triethylamine (TEA), to the solution.

    • Introduce a protecting group, such as di-tert-butyl dicarbonate (Boc)₂O, and stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography.

  • Acylation with an α-haloacetyl halide:

    • Dissolve the N-protected amino alcohol in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to 0 °C.

    • Add a strong base, such as sodium hydride (NaH), portion-wise.

    • Slowly add an α-haloacetyl halide (e.g., bromoacetyl bromide) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

  • Intramolecular Cyclization:

    • Dissolve the acylated product in a suitable solvent like THF.

    • Add a base, such as potassium tert-butoxide, at 0 °C to promote intramolecular cyclization to the morpholin-3-one ring.

    • Stir the reaction until completion and then work up and purify the protected morpholin-3-one.

  • Deprotection:

    • If a Boc protecting group was used, dissolve the protected morpholin-3-one in DCM and add trifluoroacetic acid (TFA).

    • Stir at room temperature until the deprotection is complete.

    • Remove the solvent and excess acid under reduced pressure to yield the final 2,6-disubstituted morpholin-3-one.

Characterization of Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactam carbonyl.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Evaluation Protocols

The following are example protocols for assessing the anticancer and antibacterial activity of the synthesized morpholin-3-one derivatives.

Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds.

  • Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Antibacterial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound.

Step-by-Step Methodology:

  • Prepare a bacterial suspension of a known concentration (e.g., Staphylococcus aureus, Escherichia coli).

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The provided experimental protocols offer a roadmap for the synthesis and evaluation of this compound and other analogs. A systematic investigation comparing cis and trans diastereomers, as well as a broader range of alkyl and aryl substitutions at the 2 and 6 positions, would provide invaluable data for the drug discovery community. Such studies will further elucidate the nuanced structure-activity relationships governing the biological activity of this versatile scaffold and pave the way for the development of novel and effective therapeutics.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Jain, A., & Sahu, S. K. (2024).
  • Life Chemicals. (2021, April 26). Expand your building block collection with our C-Substituted Morpholines. Life Chemicals.
  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2024).
  • Rana, A., et al. (2019). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. Bioorganic chemistry, 89, 103012.
  • Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. Journal of Chemical Society of Nigeria, 46(5).
  • Al-Ghorbani, M., et al. (2022). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 27(19), 6291.
  • Gholap, S. S., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 26(8), 2055–2060.
  • S. Tayal, et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-21.
  • ZSTK474 Analogs: Structural Effects of Morpholine Replacement on PI3K Isoform Inhibition. (n.d.). PubMed Central.
  • S. S. Gholap, et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry.
  • Szabó, A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 88(10), 6539–6550.
  • Khan, I., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. International journal of molecular sciences, 25(4), 2276.
  • Sándor, M., et al. (2021). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules, 26(16), 4995.
  • PubChem. (n.d.). 3-Morpholinone.
  • Life Chemicals. (2021). C-Substituted Morpholines. Life Chemicals.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.
  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2387807.
  • Perumalsamy, R., & Devaraj, S. (2019). Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. Indian Journal of Pharmaceutical Sciences, 81(1), 117-124.
  • Kumar, D., et al. (2018). Synthesis and Biological Evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2 H)-ones as Potent and Safer Anti-inflammatory and Analgesic Agents. Letters in Drug Design & Discovery, 15(11), 1166-1178.
  • Wang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
  • Coop, A., et al. (2014). Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 9: Synthesis, characterization and molecular modeling of pyridinyl isosteres of N-BPE-8-CAC (1), a high affinity ligand for opioid receptors. Bioorganic & medicinal chemistry letters, 24(1), 333–337.
  • Li, J., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(15), 4930.
  • Tayal, S., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of biomolecular structure & dynamics, 1–21.
  • Gholap, S. S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of organic chemistry.
  • PubChem. (n.d.). 2,6-Dimethylmorpholine.
  • Markees, D. G., et al. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of medicinal chemistry, 11(1), 126–129.
  • NIST. (n.d.). Morpholine, 2,6-dimethyl-. NIST WebBook, SRD 69.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Profile and Risk Assessment: The Rationale for Caution

Understanding the "why" is critical for ensuring compliance and safety. The disposal protocol for 2,6-Dimethylmorpholin-3-one is dictated by the significant hazards presented by its parent structures. These properties make it ineligible for drain or standard trash disposal and mandate its treatment as regulated hazardous waste.

The primary risks associated with related morpholine compounds include:

  • Flammability: Morpholine and its derivatives are flammable liquids and vapors that can form explosive mixtures with air.[1][2][3][4] This necessitates storage away from heat, sparks, and open flames, and the use of non-sparking tools and bonded containers to prevent static discharge.[1][2][5][6]

  • Corrosivity: These compounds are known to cause severe skin burns and serious eye damage.[5][7][8] This corrosive nature means waste must be handled with appropriate personal protective equipment (PPE) and stored in chemically compatible containers.

  • Toxicity: They are classified as harmful if swallowed and toxic in contact with skin or if inhaled.[2][4][5] Some data also suggests that morpholine may be a reproductive toxin. This toxicity profile underscores the need to contain the waste in sealed, leak-proof containers to prevent environmental release and human exposure.

Table 1: Comparative Hazard Data of Structural Analogs
Propertycis-2,6-DimethylmorpholineMorpholineJustification for Disposal Protocol
GHS Hazard Statements H226, H311, H314, H335[7]H226, H302, H311+H331, H314, H361[2]Treat as Flammable , Toxic , Corrosive , and a potential Reproductive Hazard .
Flash Point 41 °C (106 °F)[7]31 °C (88 °F)Waste must be managed in a flammable liquids waste stream.
Incompatible Materials Strong oxidizing agents, Strong acids[5]Strong oxidizing agents, Acids, Reducing agents[8]Waste must be segregated from these chemical classes to prevent violent reactions.
Disposal Consideration Dispose of as hazardous waste.[7]Must be disposed of as hazardous waste.[2]Landfill or incineration by a licensed facility is required.[1]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all safety measures are in place. The causality is simple: proper PPE and handling procedures are the primary barriers against the chemical's corrosive and toxic properties.

  • Engineering Controls: Always handle this compound and its waste inside a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower must be immediately accessible.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[7]

    • Hand Protection: Handle with chemically resistant, impervious gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves as solid hazardous waste after use.[7]

    • Skin and Body Protection: Wear a flame-resistant lab coat and ensure skin is not exposed. For larger quantities or spill cleanup, impervious clothing may be necessary.[7]

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), the generator of the chemical waste is legally responsible for determining if it is hazardous.[9][10] Given the data from its analogs, this compound waste must be classified as hazardous. Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[11]

Diagram 1: Waste Segregation Decision Workflow

This diagram outlines the logic for segregating different waste streams containing this compound.

Start Waste Containing This compound Generated Pure Is it unused, expired, or neat compound? Start->Pure Solid Is it contaminated solid waste? (gloves, paper towels, vials) Pure->Solid No Waste_Flam_Liq Container: Hazardous Waste (Flammable Liquids, Halogenated or Non-Halogenated as appropriate) Pure->Waste_Flam_Liq Yes Liquid Is it a liquid solution? Solid->Liquid No Waste_Solid Container: Hazardous Waste (Solid Waste) Solid->Waste_Solid Yes Organic Is the solvent organic (e.g., DCM, Methanol)? Liquid->Organic No Aqueous Is the solvent aqueous? Liquid->Aqueous Yes Organic->Waste_Flam_Liq Yes Waste_Aq_Corrosive Container: Hazardous Waste (Corrosive Liquids) Aqueous->Waste_Aq_Corrosive Yes

Caption: Decision tree for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Follow these detailed methodologies for handling and disposing of waste. These protocols are designed to ensure a self-validating system of safety and compliance.

Protocol 4.1: Disposal of Unused/Expired Pure Compound
  • Container Selection: Obtain a designated hazardous waste container compatible with flammable and corrosive liquids. The container must be in good condition with a secure, screw-top cap.[11]

  • Labeling: Affix a "Hazardous Waste" label to the container. Fill in all required information:

    • Generator's Name and Lab Location.

    • Accumulation Start Date.

    • Contents: "this compound" and list 100% as the concentration.

  • Waste Transfer: If the original product container is compromised, carefully transfer the material into the designated waste container inside a chemical fume hood. Use non-sparking tools.[5] If the original container is intact, it can serve as the waste container once properly labeled.

  • Storage: Securely close the container and place it in your lab's designated Satellite Accumulation Area (SAA).[11]

Protocol 4.2: Disposal of Contaminated Solid Waste
  • Container Selection: Use a designated solid hazardous waste container, typically a plastic-lined cardboard box or a sealable drum.

  • Labeling: Affix a "Hazardous Waste" label. List the contents as "Solid Waste contaminated with this compound."

  • Waste Transfer: Place all contaminated items (e.g., gloves, weigh boats, pipette tips, absorbent pads from spill cleanup) directly into this container. Do not include any free liquids.

  • Storage: Keep the container sealed when not in use and store it within the SAA.

Protocol 4.3: Disposal of Dilute Solutions
  • Segregation: Determine the primary solvent to choose the correct liquid waste stream (e.g., non-halogenated flammable liquids, halogenated flammable liquids, or aqueous corrosive waste). Never mix incompatible waste streams.[11]

  • Container Selection: Obtain the appropriate liquid hazardous waste container for that stream. Ensure it is chemically compatible.[12] For example, do not store acidic solutions in metal containers.[12]

  • Labeling: Label the container with all constituents and their approximate percentages. For example: "Methanol 95%, this compound 5%". All components must be listed.[11]

  • Waste Transfer: Carefully pour the waste solution into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]

  • Storage: Tightly seal the container and move it to the SAA.

On-Site Waste Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that meets specific regulatory requirements.[11][13] The SAA must be at or near the point of generation and under the control of laboratory personnel.[10]

Table 2: Satellite Accumulation Area (SAA) Requirements
RequirementDescriptionRegulatory Basis (Example)
Location At or near the point of generation, under the control of the operator.40 CFR § 262.15[13]
Containers Must be in good condition, compatible with the waste, and kept closed unless adding or removing waste.40 CFR § 262.15(a)(1)
Labeling Must be marked with the words "Hazardous Waste" and an identification of the hazards.40 CFR § 262.15(a)(5)
Volume Limits Up to 55 gallons of hazardous waste may be accumulated.40 CFR § 262.15(a)(6)[13]
Time Limits Once a container is full, it must be moved to the central storage area within 3 days. Partially filled containers may remain for up to one year.[11]40 CFR § 262.15(a)(6)
Diagram 2: Overall Laboratory Waste Disposal Workflow

This workflow illustrates the "cradle-to-grave" management of chemical waste within a research facility.[14]

Start Experiment Generates Waste Segregate Characterize & Segregate Waste (See Diagram 1) Start->Segregate Containerize Select Compatible Container & Affix Hazardous Waste Label Segregate->Containerize Fill Add Waste to Container (Do not exceed 90% capacity) Containerize->Fill Store Store Sealed Container in SAA Fill->Store Inspect Weekly SAA Inspection (Check for leaks, proper labels) Store->Inspect Full Is Container Full? Inspect->Full Full->Store No Request Request Pickup from Environmental Health & Safety (EH&S) Full->Request Yes Pickup EH&S Collects Waste for Consolidation and Disposal Request->Pickup End Final Disposal by Licensed Facility Pickup->End

Caption: Standard operating procedure for laboratory hazardous waste management.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate risks.

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Ensure all ignition sources are removed.[1][15]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of chemically resistant gloves.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[15][16] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material.[16]

  • Dispose: Place the collected material into a designated solid hazardous waste container.[9][16]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and place the cleaning materials in the solid hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or EH&S department according to institutional policy.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Apollo Scientific. (2022, May 15). cis-2,6-Dimethylmorpholine Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Santa Cruz Biotechnology. (n.d.). Morpholine Safety Data Sheet.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • C/D/N Isotopes, Inc. (n.d.). cis-2,6-Dimethylmorpholine-3,3,5,5-d4 - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - cis-2,6-Dimethylmorpholine.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, February 7). SAFETY DATA SHEET - 2,6-Dimethylmorpholine, cis + trans.
  • North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine.
  • Jubilant Ingrevia Limited. (n.d.). Cis-2,6-Dimethylmorpholine Safety Data Sheet.
  • ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - cis-2,6-Dimethylmorpholine.

Sources

Personal protective equipment for handling 2,6-Dimethylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Guide for Handling 2,6-Dimethylmorpholin-3-one

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. This guide is therefore based on the hazard profile of the closely related parent compound, Morpholin-3-one, and general principles of laboratory safety. It is imperative to treat this compound as a substance with, at a minimum, the same hazards as Morpholin-3-one until specific data becomes available. All handling and safety protocols should be implemented with this in mind.

Understanding the Hazard: A Proactive Approach to Safety

Given the absence of specific toxicological data for this compound, a conservative approach to safety is paramount. The primary analogue for which data is available is Morpholin-3-one. According to its Safety Data Sheet, Morpholin-3-one is classified as a hazardous chemical that can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1] It is also presumed to be a potential respiratory irritant.[1] The addition of two methyl groups to the morpholine ring is unlikely to mitigate these hazards and could potentially introduce others. Therefore, all personnel must handle this compound with the assumption that it is, at minimum, a severe irritant and a skin sensitizer.

This guide provides a framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, designed to protect researchers and laboratory personnel from potential exposure.

Hazard Assessment and GHS Classification (Based on Analogue)

The following table summarizes the anticipated hazards based on the classification of Morpholin-3-one.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage
Respiratory or Skin SensitizationSkin Category 1May cause an allergic skin reaction
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation

Data extrapolated from the Safety Data Sheet for Morpholin-3-one.[1]

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered approach to PPE is essential to prevent contact and exposure. The selection of appropriate PPE is a critical step that must not be overlooked.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_location Handling Environment Start Start: Prepare to handle This compound AssessRisk Assess Risk of Exposure (Splash, Aerosol, Dust) Start->AssessRisk EyePro Eye Protection: Chemical safety goggles AND face shield AssessRisk->EyePro FumeHood Work in a certified chemical fume hood AssessRisk->FumeHood High potential for aerosol/dust generation HandPro Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) EyePro->HandPro BodyPro Body Protection: Laboratory coat (fully buttoned) HandPro->BodyPro RespPro Respiratory Protection: Required if aerosols or dusts are generated outside of a fume hood BodyPro->RespPro Aerosol/dust risk present FumeHood->EyePro

Caption: PPE selection workflow for handling this compound.

Detailed PPE Specifications
  • Eye and Face Protection : Due to the high risk of serious eye damage, chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are mandatory at all times.[1][2] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, however minor.

  • Skin and Body Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. While specific permeation data for this compound is not available, nitrile or neoprene gloves are generally recommended for handling morpholine derivatives. Gloves must be inspected for integrity before each use and disposed of immediately after handling the compound or if contamination is suspected.[3]

    • Laboratory Coat : A full-length, buttoned laboratory coat must be worn to prevent skin contact.[1]

    • Additional Protection : For larger quantities or procedures with a high risk of splashing, consider wearing impervious clothing such as a chemical-resistant apron.[3]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If such engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[2]

Operational Plan: Safe Handling Protocols

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Engineering Controls
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood with a tested and certified face velocity.[4]

  • Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

Step-by-Step Handling Procedure
  • Preparation :

    • Designate a specific area for handling the compound.

    • Assemble all necessary equipment and reagents before retrieving the this compound.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in Section 3.

  • Handling :

    • Carefully open the container within the fume hood.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • If making a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep the container tightly closed when not in use.[4]

  • Post-Handling :

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Properly package and label all waste as described in Section 5.

    • Remove PPE in a manner that avoids self-contamination, disposing of gloves and any other disposable items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Responsible Waste Management

Improper disposal of this compound and its associated waste can pose a risk to both personnel and the environment.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

Disposal Procedure
  • All chemical waste must be disposed of through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) office.[5]

  • Do not discharge this compound or its solutions into drains or sewer systems.[5]

  • Ensure that all waste containers are securely sealed, properly labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area until collection.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[5]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill :

    • Evacuate the immediate area.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS office immediately.

    • For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Sweep or scoop up the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

By adhering to these guidelines, researchers can work safely with this compound, minimizing the risk of personal injury and environmental contamination.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Morpholin-3-one.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dimethylmorpholine, cis + trans.
  • Fisher Scientific. (2025). Safety Data Sheet: cis-2,6-Dimethylmorpholine.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - cis-2,6-Dimethylmorpholine.
  • C/D/N Isotopes Inc. (2016). Safety Data Sheet: cis-2,6-Dimethylmorpholine-3,3,5,5-d4.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylmorpholin-3-one
Reactant of Route 2
2,6-Dimethylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.